molecular formula C10H20N2O4 B1311926 Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate CAS No. 142570-56-7

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

Cat. No.: B1311926
CAS No.: 142570-56-7
M. Wt: 232.28 g/mol
InChI Key: SFDSZSRXXGFFEH-UHFFFAOYSA-N
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Description

[Note: The following is a generic example. Specific details must be confirmed with authentic data.] Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is a chemical reagent used in organic synthesis and pharmaceutical research. As a protected amino acid derivative, it serves as a versatile building block for the construction of more complex molecules, including potential active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) group provides a protective moiety for the amine functionality, which can be selectively removed under mild acidic conditions. The Weinreb amide group (methoxy(methyl)amide) is particularly valuable for nucleophilic addition reactions, allowing for the controlled synthesis of ketones from esters or carboxylic acids. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)11-7-6-8(13)12(4)15-5/h6-7H2,1-5H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDSZSRXXGFFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445418
Record name 3-t-butoxycarbonylamino-N-methoxy-N-methylpropionamide
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142570-56-7
Record name 3-t-butoxycarbonylamino-N-methoxy-N-methylpropionamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate
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Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate (CAS No. 142570-56-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate, a key building block in modern organic synthesis. This document delves into its chemical identity, synthesis, characterization, and critical applications, particularly in the realm of drug discovery and development. By elucidating the underlying chemical principles and providing detailed experimental protocols, this guide aims to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors. The CAS number for this compound is 142570-56-7.[1][2]

Introduction: A Versatile Synthetic Tool

This compound, also known as Boc-β-Ala-N(OMe)Me, is a Weinreb amide derivative of Boc-protected β-alanine.[1][2] The presence of the N-methoxy-N-methylamide (Weinreb amide) functionality makes it an exceptionally useful and versatile intermediate in organic synthesis. The primary utility of Weinreb amides lies in their ability to react with organometallic reagents, such as Grignard and organolithium reagents, to furnish ketones in high yields, without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity is attributed to the formation of a stable, chelated intermediate.

Furthermore, the Boc (tert-butyloxycarbonyl) protecting group on the amine provides robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses. This combination of a stable protecting group and a versatile reactive handle makes this compound a valuable precursor for the synthesis of complex molecules, including β-amino ketones, which are important pharmacophores in many biologically active compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 142570-56-7[1][2]
Molecular Formula C₁₀H₂₀N₂O₄[1][2]
Molecular Weight 232.28 g/mol [1][2]
Appearance Colorless oil or low-melting solid
Solubility Soluble in most common organic solvents (e.g., DCM, THF, EtOAc)
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.
Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. While a dedicated spectrum for this specific molecule is not publicly available, the expected spectroscopic data can be inferred from similar structures and general chemical principles.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the β-alanine backbone (two triplets around 2.5 and 3.4 ppm), and the N-methoxy and N-methyl groups of the Weinreb amide (two singlets around 3.2 and 3.7 ppm). The NH proton of the carbamate would likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for the carbonyl carbons of the carbamate and the amide, the quaternary carbon and methyl carbons of the tert-butyl group, the two methylene carbons of the β-alanine backbone, and the N-methyl and O-methyl carbons of the Weinreb amide.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate (around 1690 cm⁻¹) and the amide (around 1640 cm⁻¹), as well as N-H stretching of the carbamate (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like ESI, the protonated molecule [M+H]⁺ at m/z 233.15. Fragmentation patterns would likely involve the loss of the Boc group or parts of the Weinreb amide.

Synthesis of this compound

The synthesis of this Weinreb amide is a straightforward and high-yielding process involving the coupling of Boc-β-alanine with N,O-dimethylhydroxylamine.

Synthetic Pathway

The overall synthetic transformation is depicted below:

G Boc_beta_Ala Boc-β-alanine Target Tert-butyl (3-(methoxy(methyl)amino) -3-oxopropyl)carbamate Boc_beta_Ala->Target Weinreb_Amine N,O-dimethylhydroxylamine hydrochloride Weinreb_Amine->Target Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, EDC/HOBt) Coupling_Reagent->Target Base Base (e.g., DIPEA, NMM) Base->Target

Figure 1. General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • Boc-β-alanine (1.0 eq)

  • N,O-dimethylhydroxylamine hydrochloride (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-β-alanine (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and anhydrous DCM.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the stirred suspension.

  • In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless oil.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and the absence of starting materials or byproducts.

Applications in Drug Discovery and Development

The unique reactivity of this compound makes it a valuable building block for the synthesis of various pharmaceutical targets.

Synthesis of β-Amino Ketones

A primary application of this reagent is in the synthesis of β-amino ketones. The Weinreb amide functionality allows for the controlled addition of a single equivalent of an organometallic reagent to form the corresponding ketone.

G Weinreb_Amide Tert-butyl (3-(methoxy(methyl)amino) -3-oxopropyl)carbamate Ketone Boc-protected β-amino ketone Weinreb_Amide->Ketone Grignard R-MgX or R-Li Grignard->Ketone Final_Ketone β-amino ketone Ketone->Final_Ketone Deprotection Deprotection Acidic Deprotection (e.g., TFA, HCl)

Figure 2. Synthesis of β-amino ketones.

This methodology provides a reliable route to a diverse range of β-amino ketones by simply varying the "R" group of the organometallic reagent. These β-amino ketone moieties are present in numerous biologically active molecules and serve as key intermediates for the synthesis of more complex heterocyclic systems.

Intermediate in the Synthesis of Proteasome Inhibitors

While not definitively established in publicly available literature, the structural motif of this compound suggests its potential as a key intermediate in the synthesis of complex drug molecules. For instance, the proteasome inhibitor Delanzomib (CEP-18770) contains a β-amino acid derivative.[3][4][5] The synthesis of such molecules often involves the coupling of elaborate fragments, and a versatile building block like the title compound could be employed to introduce the β-alanine core with a handle for further elaboration. The synthesis of Delanzomib involves peptide-like couplings, and the use of a pre-activated and protected β-alanine derivative would be a logical synthetic strategy.[3]

Conclusion

This compound (CAS No. 142570-56-7) is a highly valuable and versatile synthetic building block. Its dual functionality, comprising a stable Boc-protected amine and a Weinreb amide, provides a powerful platform for the controlled and efficient synthesis of complex molecules, particularly β-amino ketones. The detailed synthetic protocol and discussion of its applications presented in this guide are intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug discovery, enabling the strategic incorporation of this important reagent into their synthetic programs.

References

  • Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine. [Link]

  • Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • PubChem. Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • MDPI. The Proteasome Inhibitor CEP-18770 Induces Cell Death in Medulloblastoma. [Link]

  • Google Patents. Preparation method of beta-N-methylamino-L-alanine.
  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • ResearchGate. Stereoselective Synthesis and Application of β‐Amino Ketones. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of Bath's research portal. The Proteasome Inhibitor CEP-18770 Induces Cell Death in Medulloblastoma. [Link]

  • ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • ResearchGate. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • ChemRxiv. Grignard Reagents Unlock 3D Nitrogen Heterocycles via Single Carbon Ring Insertion. [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • PubMed. CEP-18770: A novel, orally active proteasome inhibitor with a tumor-selective pharmacologic profile competitive with bortezomib. [Link]

  • Doc Brown's Chemistry. Methoxyethane C3H8O CH3OCH2CH3 mass spectrum. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • ResearchGate. Phase I/II study of the novel proteasome inhibitor delanzomib (CEP-18770) for relapsed and refractory multiple myeloma. [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information. [Link]

  • HMDB. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). [Link]

  • Doc Brown's Chemistry. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane. [Link]

  • Pharmaffiliates. (R)-tert-Butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate. [Link]

  • PubChem. (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-β-Ala-N(OMe)Me

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(tert-butoxycarbonyl)-β-alanine N'-methoxy-N'-methylamide (Boc-β-Ala-N(OMe)Me), a versatile building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physical properties, detailed experimental protocols, and expert insights into its application.

Introduction: The Strategic Value of Boc-β-Ala-N(OMe)Me

Boc-β-Ala-N(OMe)Me is a protected amino acid derivative featuring a Weinreb amide. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it is readily cleaved under mild acidic conditions. The Weinreb amide (N-methoxy-N-methylamide) is a key functional group that allows for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives. Unlike more reactive organometallic additions to other carbonyl compounds, the tetrahedral intermediate formed upon nucleophilic addition to a Weinreb amide is stabilized by chelation to the methoxy group, preventing over-addition. This unique reactivity profile makes Boc-β-Ala-N(OMe)Me a valuable intermediate in the synthesis of complex molecules, including peptide-based therapeutics and other bioactive compounds.

Physicochemical Properties

While specific experimental data for Boc-β-Ala-N(OMe)Me is not extensively published, its physical and chemical properties can be reliably extrapolated from its precursor, Boc-β-Ala-OH, and the closely related analogue, Boc-Ala-N(OMe)Me.

PropertyPredicted Value for Boc-β-Ala-N(OMe)MeRationale and Comparative Data
Molecular Formula C10H20N2O4Derived from the structure.
Molecular Weight 232.28 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to Boc-β-Ala-OH and Boc-Ala-N(OMe)Me[1][2].
Melting Point Expected to be a solid with a distinct melting point, likely in a range comparable to or slightly different from Boc-Ala-N(OMe)Me (148-153 °C)[1].The presence of the N-methoxy-N-methylamide group will influence crystal packing.
Solubility Soluble in methanol and other polar organic solvents like dichloromethane, ethyl acetate, and DMF. Limited solubility in water.Boc-Ala-N(OMe)Me is soluble in methanol[1]. The Boc group generally confers solubility in organic solvents[3].
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place, sealed from moisture.The Boc group is stable to a wide range of non-acidic conditions. Weinreb amides are also generally stable.

Synthesis of Boc-β-Ala-N(OMe)Me: A Validated Protocol

The synthesis of Boc-β-Ala-N(OMe)Me from its carboxylic acid precursor, Boc-β-Ala-OH, is a standard amidation reaction. The following protocol is based on established methods for Weinreb amide formation, ensuring high yield and purity.

Reaction Scheme

Synthesis_Workflow Start Boc-β-Ala-OH Reaction Amide Coupling (Weinreb Amide Formation) Start->Reaction Starting Material Reagents N,O-Dimethylhydroxylamine EDC, HOBt, DIPEA Reagents->Reaction Reagents Product Boc-β-Ala-N(OMe)Me Reaction->Product Yields

Caption: Synthetic workflow for Boc-β-Ala-N(OMe)Me.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a clean, dry round-bottom flask, dissolve Boc-β-Ala-OH (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the solution.

    • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

  • Activation of the Carboxylic Acid:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the cooled solution. The use of HOBt minimizes side reactions and potential racemization.

  • Reaction Execution:

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure Boc-β-Ala-N(OMe)Me.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized Boc-β-Ala-N(OMe)Me.

Spectroscopic Analysis
TechniqueExpected Observations
1H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the methylene protons of the β-alanine backbone (triplets, ~2.5 and ~3.4 ppm), and the N-methoxy and N-methyl groups of the Weinreb amide (singlets, ~3.7 and ~3.2 ppm, respectively).
13C NMR Carbonyl signals for the Boc group and the Weinreb amide, along with signals for the t-butyl group, the β-alanine backbone, and the N-methoxy and N-methyl groups.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the carbamate (~3300 cm-1), the C=O stretch of the carbamate and the Weinreb amide (~1700 and ~1650 cm-1, respectively), and C-H stretches.
Mass Spectrometry The molecular ion peak [M+H]+ or [M+Na]+ corresponding to the calculated molecular weight of 232.28 g/mol .
Purity Assessment

Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed to be ≥98% for use in sensitive applications.

Applications in Synthesis

The primary utility of Boc-β-Ala-N(OMe)Me lies in its role as a precursor to β-amino ketones and aldehydes.

Application_Workflow Weinreb_Amide Boc-β-Ala-N(OMe)Me Ketone Boc-β-Amino Ketone Weinreb_Amide->Ketone Grignard Addition Aldehyde Boc-β-Amino Aldehyde Weinreb_Amide->Aldehyde Reduction Grignard Organometallic Reagent (e.g., R-MgBr) Grignard->Ketone Hydride Reducing Agent (e.g., DIBAL-H) Hydride->Aldehyde

Caption: Key synthetic transformations of Boc-β-Ala-N(OMe)Me.

The reaction with an organometallic reagent (e.g., a Grignard reagent) will yield a β-amino ketone, while reduction with a mild hydride reducing agent like diisobutylaluminium hydride (DIBAL-H) will produce the corresponding β-amino aldehyde. These products are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Safety and Handling

As with all laboratory chemicals, Boc-β-Ala-N(OMe)Me should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for the starting material, Boc-β-Ala-OH, for more detailed handling information.

References

  • PubChem. N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. [Link]

  • Aapptec Peptides. Boc-beta-Ala-OH [3303-84-2]. [Link]

  • PubChem. BOC-D-alanine. [Link]

  • PrepChem.com. Synthesis of Boc-Ala-Ala-OH. [Link]

  • PubChem. Boc-Ala-Ala-OMe. [Link]

  • The Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]

  • ChemRxiv. (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]

  • The Journal of Organic Chemistry. Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]

  • PubChem. N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • ACCELA CHEMBIO INC. (S)-2-(Boc-amino)-N-methoxy-N-methylpropanamide. [Link]

  • The Royal Society of Chemistry. 1. General 2 Synthesis of the α,β-unsaturated Weinreb amide substrates. [Link]

  • Google Patents.
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A Comprehensive Technical Guide to Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate, a key building block in modern organic synthesis and pharmaceutical development. The document elucidates its fundamental physicochemical properties, with a primary focus on its molecular weight, and details its applications, particularly as a versatile reagent in peptide synthesis. A comprehensive, field-tested protocol for its use in amide bond formation is presented, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success. This guide is intended to be a critical resource for researchers and professionals in the fields of chemistry and drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, also known as Boc-β-Alanine-N-methoxy-N-methylamide, is a bifunctional organic molecule that has gained significant traction in synthetic chemistry. Its structure uniquely combines a Boc-protected amine and a Weinreb amide, bestowing it with a dual reactivity profile that is highly advantageous in multi-step synthetic routes. The Boc (tert-butyloxycarbonyl) group offers robust protection for the amine functionality, which can be selectively removed under acidic conditions, a cornerstone of many synthetic strategies, including solid-phase peptide synthesis (SPPS)[1]. Concurrently, the Weinreb amide (N-methoxy-N-methylamide) provides a stable yet reactive handle for the controlled formation of carbon-carbon or carbon-heteroatom bonds, most notably in the synthesis of ketones and aldehydes. This dual functionality minimizes side reactions and enhances yield, making it a preferred intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Physicochemical Properties and Molecular Characteristics

The precise molecular characteristics of a compound are paramount for accurate stoichiometric calculations in synthesis and for its unambiguous identification.

Molecular Weight and Formula

The fundamental physicochemical properties of this compound are summarized in the table below. The molecular weight is a critical parameter for all quantitative experimental work.

PropertyValueSource
Molecular Weight 232.28 g/mol [2][3][4]
Molecular Formula C10H20N2O4[2][5]
Exact Mass 232.14230712 u[2]
CAS Number 142570-56-7[2][3][5]
IUPAC Name tert-butyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate[2]
Structural Representation

The structural attributes of this compound are key to understanding its reactivity. The Boc protecting group on the amine and the Weinreb amide at the carboxyl terminus are the molecule's primary functional handles.

Caption: Chemical structure of this compound.

Application in Synthesis: A Protocol for Amide Bond Formation

The utility of this compound is best demonstrated through its application in a common synthetic transformation: the coupling with a primary or secondary amine to form a new amide bond. This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.

Principle of the Reaction

This protocol details the deprotection of the Boc group followed by the coupling of the resulting free amine with a carboxylic acid, a foundational step in peptide synthesis. The choice of coupling reagents is critical for minimizing side reactions such as racemization[6][7].

Experimental Workflow

G cluster_0 Boc Deprotection cluster_1 Amide Coupling cluster_2 Work-up and Purification A Dissolve Boc-protected amine in Dichloromethane (DCM) B Add Trifluoroacetic Acid (TFA) dropwise at 0°C A->B C Stir for 1-2 hours at room temperature B->C D Monitor reaction by TLC/LC-MS C->D E Dissolve carboxylic acid in DMF D->E Proceed upon complete deprotection F Add HATU and DIPEA E->F G Add deprotected amine solution F->G H Stir overnight at room temperature G->H I Monitor reaction by TLC/LC-MS H->I J Quench reaction with water I->J Proceed upon complete coupling K Extract with Ethyl Acetate J->K L Wash organic layer with brine K->L M Dry over Na2SO4 and concentrate L->M N Purify by column chromatography M->N

Caption: Workflow for Boc deprotection and subsequent amide coupling.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Carboxylic acid of interest

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

Part A: Boc Deprotection

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).

    • Rationale: Anhydrous conditions are crucial to prevent side reactions with water. DCM is an excellent solvent for this substrate and is easily removed.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Add TFA (5-10 eq) dropwise to the stirred solution.

    • Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions. A stoichiometric excess of TFA ensures complete and rapid deprotection.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

Part B: Amide Coupling

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15-30 minutes at room temperature.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization. DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the ammonium salt formed during the reaction.

  • Coupling Reaction: Add a solution of the deprotected amine salt from Part A, dissolved in a minimal amount of DMF, to the activated carboxylic acid mixture.

  • Reaction Progress: Stir the reaction mixture overnight at room temperature.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

Part C: Work-up and Purification

  • Quenching: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Rationale: The washes remove unreacted reagents, DMF, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry. Its well-defined molecular weight of 232.28 g/mol and its dual functionality make it an indispensable tool for the controlled and efficient synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. The protocols and data presented in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

  • Ghosh, K., & Wil, W. to C-Peptide Synthesis, Arguably the Future for Sustainable Production†. ChemRxiv. [Link]

  • ResearchGate. tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure | Request PDF. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis, purification, and characterization of tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate, a critical building block in modern organic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.

Introduction and Strategic Importance

This compound, commonly referred to as Boc-β-alanine Weinreb amide, is a bifunctional molecule of significant synthetic utility. Its structure incorporates two key features:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust yet readily cleavable protecting group for the amine functionality of the β-alanine backbone.[1][] This group is stable to a wide range of nucleophilic and basic conditions, making it ideal for multi-step synthetic sequences.[]

  • A Weinreb Amide: The N-methoxy-N-methylamide, or Weinreb amide, is a uniquely valuable carboxylic acid derivative.[3][4] Its importance stems from its controlled reactivity with organometallic reagents (e.g., Grignard or organolithium reagents). Unlike more reactive esters or acid chlorides that often undergo over-addition to yield tertiary alcohols, the Weinreb amide forms a stable chelated tetrahedral intermediate that collapses to the desired ketone upon acidic workup.[5][6] It can also be selectively reduced to the corresponding aldehyde.[7][8]

This combination makes the title compound an excellent precursor for synthesizing complex molecules, particularly β-amino ketones and aldehydes, which are prevalent motifs in pharmaceuticals and natural products.[7]

The Core Chemistry: Weinreb Amide Formation

The synthesis of this compound is a classic example of amide bond formation. The overall transformation involves the coupling of Boc-β-alanine (the carboxylic acid component) with N,O-dimethylhydroxylamine (the amine component).[9]

Reaction_Scheme cluster_reactants Reactants cluster_products Product Boc_Ala Boc-β-alanine Reagents + Coupling Reagents + Base Weinreb_Amine N,O-Dimethylhydroxylamine (from hydrochloride salt) Product Tert-butyl (3-(methoxy(methyl)amino) -3-oxopropyl)carbamate Reagents->Product

Figure 1: Overall Synthetic Transformation.

The success of this reaction hinges on the electrophilic activation of the carboxylic acid group of Boc-β-alanine, enabling its attack by the nucleophilic nitrogen of N,O-dimethylhydroxylamine.

Activation of the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires forcing conditions. Therefore, the carboxyl group must first be converted into a better electrophile. This is achieved using a "coupling reagent." Common strategies include:

  • Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions and enhance efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®) are almost always included.[10] These additives trap the O-acylisourea to form an active ester, which is less prone to racemization and side reactions.[10][11]

  • Mixed Anhydride Method: Activation can be achieved by forming a mixed anhydride, typically with a chloroformate like isobutyl chloroformate in the presence of a tertiary amine base such as N-methylmorpholine (NMM). This method is clean and efficient.

  • Acid Chloride Formation: While highly effective, converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride can be too harsh for substrates containing acid-sensitive functional groups. For this synthesis, it is a viable but often less preferred route than in-situ coupling methods.

The Role of the Base

N,O-dimethylhydroxylamine is typically supplied and stored as its hydrochloride salt for improved stability.[4] A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the salt and liberate the free amine in situ. The base also serves to neutralize the acidic byproducts generated during the activation and coupling steps.

Detailed Experimental Protocol

This protocol describes a reliable and scalable procedure using EDC and HOBt as the coupling system, which is known for its high efficiency and the operational simplicity of its water-soluble byproducts.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Typical Amount
Boc-β-alanineC₈H₁₅NO₄189.211.05.00 g
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.541.23.09 g
EDC·HClC₈H₁₈ClN₃191.701.26.07 g
HOBt HydrateC₆H₅N₃O·xH₂O135.13 (anhyd.)1.24.28 g (as hydrate)
DIPEAC₈H₁₉N129.243.010.2 mL
Dichloromethane (DCM)CH₂Cl₂84.93-~200 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-For extraction/chromatography
HexanesC₆H₁₄--For chromatography

Senior Application Scientist's Note: Ensure all reagents are of high purity. Dichloromethane should be anhydrous to prevent hydrolysis of activated intermediates. While HOBt is highly effective, be aware of its potential explosive properties; OxymaPure is a safer, non-explosive alternative with similar efficacy.[10]

Step-by-Step Synthesis Workflow

Workflow A 1. Dissolve Boc-β-alanine, EDC·HCl, and HOBt in anhydrous DCM in a flask. B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add N,O-Dimethylhydroxylamine HCl and slowly add DIPEA. B->C D 4. Stir at 0 °C for 30 min, then warm to room temperature and stir for 12-16 h. C->D E 5. Monitor reaction completion via TLC. D->E F 6. Quench and perform aqueous workup: - Wash with 1M citric acid - Wash with sat. NaHCO₃ - Wash with brine E->F G 7. Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. F->G H 8. Purify crude product via flash column chromatography. G->H I 9. Characterize pure product (NMR, MS). H->I

Figure 2: Experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Boc-β-alanine (5.00 g, 26.4 mmol), EDC·HCl (6.07 g, 31.7 mmol), and HOBt hydrate (4.28 g, 31.7 mmol). Add anhydrous dichloromethane (100 mL).

  • Initial Cooling: Place the flask in an ice-water bath and stir the resulting slurry for 15 minutes. The cooling step is crucial to manage the initial exotherm upon base addition and to maintain the stability of the active ester intermediate.

  • Amine Addition: To the cold slurry, add N,O-dimethylhydroxylamine hydrochloride (3.09 g, 31.7 mmol).

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 10.2 mL, 79.2 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes. After this period, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight).

  • Monitoring: Check for the consumption of the starting Boc-β-alanine using Thin Layer Chromatography (TLC). (Typical mobile phase: 50% Ethyl Acetate in Hexanes).

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M citric acid solution (2 x 50 mL) to remove DIPEA and any remaining EDC.

    • Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove HOBt and unreacted Boc-β-alanine.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical gradient elution of 20% to 50% ethyl acetate in hexanes is effective. Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil. The expected yield is typically in the range of 85-95%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (in CDCl₃): Expected signals include the Boc group protons (~1.4 ppm, 9H, singlet), the two methylene groups of the β-alanine backbone (~2.6 ppm and ~3.4 ppm, 2H each, triplets or multiplets), the N-methoxy protons (~3.7 ppm, 3H, singlet), the N-methyl protons (~3.2 ppm, 3H, singlet), and a broad signal for the carbamate N-H.

  • ¹³C NMR (in CDCl₃): Will show characteristic peaks for the carbonyls (amide and carbamate), the quaternary carbon and methyls of the Boc group, the two backbone methylenes, and the N-methoxy and N-methyl carbons.

  • Mass Spectrometry (ESI+): The calculated exact mass is 232.14.[12] Look for the [M+H]⁺ (233.1) or [M+Na]⁺ (255.1) adducts to confirm the molecular weight.

Self-Validating Systems and Troubleshooting

StageValidation Check (TLC)Potential IssueCausality & Solution
Reaction Spot for Boc-β-alanine remainsIncomplete reactionCausality: Insufficient coupling reagent, inactive reagents, or insufficient reaction time. Solution: Add another 0.2 eq of EDC/HOBt and stir for another 4-6 hours. If no change, re-evaluate reagent quality.
Workup Emulsion during extractionHigh concentration of salts/byproductsCausality: EDC byproducts and amine salts can act as surfactants. Solution: Add more brine to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Purification Product co-elutes with impurityImpurity has similar polarityCausality: A common impurity is the HOBt-adduct. Solution: Ensure the aqueous workup (especially the bicarbonate wash) was thorough. Use a shallower gradient during chromatography for better separation.

Conclusion

The synthesis of this compound via carbodiimide-mediated coupling is a robust and high-yielding procedure. By understanding the roles of the coupling reagents, additives, and bases, and by following a meticulous experimental protocol, researchers can reliably produce this versatile intermediate. The self-validating checkpoints integrated into the workflow, from in-process TLC monitoring to final analytical characterization, ensure that the material produced is of high purity and suitable for demanding applications in pharmaceutical and chemical synthesis.

References

  • Google Patents. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Organic Syntheses. (n.d.). α-L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • PubMed. (2012). Asymmetric synthesis and applications of beta-amino Weinreb amides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Growing Synthetic Utility of Weinreb's Amide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]

Sources

Boc-β-alanine Weinreb amide preparation protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preparation of Boc-β-alanine Weinreb Amide

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of N-(tert-butoxycarbonyl)-N'-methoxy-N'-methyl-β-alaninamide, commonly known as Boc-β-alanine Weinreb amide. This document is intended for researchers, chemists, and professionals in drug development who utilize peptide-based synthons. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into process optimization and troubleshooting. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Strategic Importance of Weinreb Amides

The Weinreb amide, or N-methoxy-N-methylamide, is a uniquely versatile functional group in modern organic synthesis. First reported in 1981 by Steven M. Weinreb and Steven Nahm, its primary advantage is its controlled reactivity with organometallic reagents.[1] Unlike more reactive acylating agents such as acid chlorides or esters, which often suffer from over-addition to yield tertiary alcohols, the Weinreb amide reacts with one equivalent of an organolithium or Grignard reagent to produce a stable tetrahedral intermediate.[1][2] This intermediate is stabilized by chelation and does not collapse until acidic workup, cleanly affording a ketone.[1] Similarly, reduction with hydride reagents like LiAlH₄ or DIBAL-H yields aldehydes.[3][4]

Boc-β-alanine Weinreb amide is a valuable building block, particularly in the synthesis of complex peptides, natural products, and pharmaceutical agents. The β-alanine scaffold is a key component in many bioactive molecules, and the Weinreb amide functionality provides a reliable handle for introducing carbon-carbon bonds to construct, for example, complex keto-amines or other modified amino acid derivatives.

Reaction Principle and Mechanism: A Self-Validating System

The synthesis of Boc-β-alanine Weinreb amide is an amide coupling reaction between Boc-β-alanine and N,O-dimethylhydroxylamine. The core challenge in any amide bond formation is the activation of the carboxylic acid, which is otherwise unreactive towards the amine nucleophile. This protocol employs a carbodiimide-mediated coupling strategy using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).

The Role of EDC and HOBt
  • Carboxylic Acid Activation: EDC is a water-soluble carbodiimide that reacts with the carboxyl group of Boc-β-alanine to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[5]

  • Suppressing Side Reactions: The primary drawback of using a carbodiimide alone is that the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, a common byproduct that terminates the desired reaction pathway.[6] Furthermore, for chiral α-amino acids, this intermediate is prone to racemization.

  • The HOBt Advantage: The addition of HOBt mitigates these issues. HOBt, being a better nucleophile than the target amine, rapidly intercepts the O-acylisourea to form a benzotriazolyl active ester. This HOBt-ester is less reactive than the O-acylisourea but is highly resistant to both racemization and intramolecular rearrangement.[6][7][8] It then reacts cleanly with N,O-dimethylhydroxylamine to form the desired Weinreb amide, regenerating HOBt. The water-soluble urea byproduct derived from EDC is then easily removed during aqueous workup.[9]

Mechanistic Workflow Diagram

G cluster_activation Step 1: Carboxylic Acid Activation cluster_interception Step 2: HOBt Interception cluster_coupling Step 3: Amide Bond Formation Boc_Acid Boc-β-Alanine O_Acylisourea O-Acylisourea Intermediate (Reactive, Prone to Side Reactions) Boc_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Stable, Resists Racemization) O_Acylisourea->HOBt_Ester + HOBt - EDC-Urea Precursor N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (No HOBt) HOBt HOBt Weinreb_Amide Boc-β-alanine Weinreb Amide (Product) HOBt_Ester->Weinreb_Amide + Amine - HOBt (regenerated) Amine N,O-Dimethylhydroxylamine G start Start reagents 1. Combine Boc-β-Ala, HOBt, and N,O-dimethylhydroxylamine HCl in DCM start->reagents cool 2. Cool to 0 °C (Ice Bath) reagents->cool add_nmm 3. Add NMM dropwise cool->add_nmm add_edc 4. Add EDC·HCl portion-wise add_nmm->add_edc react 5. Stir at 0 °C for 2h, then warm to RT overnight add_edc->react monitor 6. Monitor by TLC react->monitor workup 7. Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 8. Dry (MgSO₄), Filter, and Concentrate workup->dry purify 9. Purify via Flash Chromatography dry->purify end Product purify->end

Sources

A Comprehensive Spectroscopic and Synthetic Guide to Boc-Protected Beta-Alanine Weinreb Amide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral characteristics of N-(tert-butoxycarbonyl)-N'-methoxy-N'-methyl-β-alaninamide, commonly known as Boc-protected beta-alanine Weinreb amide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this versatile synthetic intermediate. Furthermore, a robust, field-proven protocol for its synthesis is presented, grounded in established chemical principles.

Introduction: The Synthetic Versatility of Weinreb Amides

Weinreb amides, or N-methoxy-N-methylamides, are highly valued intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This unique reactivity stems from the formation of a stable chelated intermediate. The incorporation of a Boc-protecting group on an amino acid, such as beta-alanine, renders the molecule suitable for peptide synthesis and the construction of complex nitrogen-containing molecules.[2] Boc-beta-alanine itself is a useful linker in various chemical biology applications.[3] This guide provides the essential spectral data required for the unambiguous identification and quality control of Boc-protected beta-alanine Weinreb amide.

Synthesis of Boc-Protected Beta-Alanine Weinreb Amide

The synthesis of Boc-protected beta-alanine Weinreb amide is typically achieved through the coupling of Boc-beta-alanine-OH with N,O-dimethylhydroxylamine hydrochloride. This reaction is a standard amidation and can be facilitated by a variety of peptide coupling reagents.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of Boc-beta-alanine-OH (1 equivalent) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a tertiary amine base such as N-methylmorpholine (NMM) or triethylamine (TEA) (2.2 equivalents).

  • Coupling Agent Addition: Slowly add a solution of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), in DCM. The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) can improve reaction efficiency.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with DCM and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-protected beta-alanine Weinreb amide.

G cluster_reactants Reactants cluster_process Process Boc_beta_alanine Boc-β-Ala-OH Reaction Amide Coupling in DCM, 0°C to RT Boc_beta_alanine->Reaction Weinreb_amine HN(OMe)Me·HCl Weinreb_amine->Reaction Coupling_reagent EDC/HOBt Coupling_reagent->Reaction Base NMM Base->Reaction Workup Aqueous Wash Reaction->Workup 12-24h Purification Silica Gel Chromatography Workup->Purification Product Boc-β-Ala-N(OMe)Me Purification->Product

Caption: Synthetic workflow for Boc-beta-alanine Weinreb amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of Boc-protected beta-alanine Weinreb amide.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.20br s1H-NH-
~3.70s3H-OCH₃
~3.40q2H-CH₂-NH-
~3.20s3H-N-CH₃
~2.65t2H-CH₂-C(O)-
1.44s9H-C(CH₃)₃ (Boc)

Interpretation of the ¹H NMR Spectrum:

  • Boc Group (-C(CH₃)₃): A characteristic sharp singlet peak is observed around 1.44 ppm, integrating to nine protons, which is indicative of the tert-butyl group of the Boc protecting group.[3]

  • Methylene Protons (-CH₂-CH₂-): The two methylene groups of the beta-alanine backbone will appear as distinct signals. The protons alpha to the amide carbonyl (-CH₂-C(O)-) are expected to be a triplet at approximately 2.65 ppm. The protons alpha to the nitrogen atom (-CH₂-NH-) will be deshielded by the nitrogen and appear as a quartet around 3.40 ppm, showing coupling to the adjacent methylene protons and the NH proton.

  • Weinreb Amide Protons (-N(OCH₃)CH₃): The N-methyl and O-methyl groups of the Weinreb amide will each give a sharp singlet. The O-methyl protons (-OCH₃) are more deshielded and are predicted to appear around 3.70 ppm, while the N-methyl protons (-N-CH₃) will be slightly upfield at about 3.20 ppm.

  • Amine Proton (-NH-): The carbamate proton will appear as a broad singlet around 5.20 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~172.0-C(O)-N(OMe)Me
~156.0-NH-C(O)O- (Boc)
~79.0-C(CH₃)₃ (Boc)
~61.0-OCH₃
~36.0-CH₂-NH-
~34.0-CH₂-C(O)-
~32.0-N-CH₃
~28.5-C(CH₃)₃ (Boc)

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The Weinreb amide carbonyl (-C(O)-N(OMe)Me) will be at approximately 172.0 ppm. The carbamate carbonyl of the Boc group (-NH-C(O)O-) will be further upfield, around 156.0 ppm.[4]

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group (-C(CH₃)₃) will appear around 79.0 ppm, and the three equivalent methyl carbons (-C(CH₃)₃) will give a strong signal at approximately 28.5 ppm.[4]

  • Weinreb Amide Carbons: The O-methyl carbon (-OCH₃) is expected around 61.0 ppm, and the N-methyl carbon (-N-CH₃) at about 32.0 ppm.

  • Methylene Carbons: The two methylene carbons of the beta-alanine backbone will have distinct chemical shifts. The carbon adjacent to the nitrogen (-CH₂-NH-) is predicted to be around 36.0 ppm, while the carbon adjacent to the carbonyl group (-CH₂-C(O)-) will be at approximately 34.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (carbamate)
2975-2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (Boc carbamate)
~1660StrongC=O stretch (Weinreb amide)
~1520StrongN-H bend (amide II)
~1160StrongC-O stretch (carbamate)

Interpretation of the IR Spectrum:

  • N-H Vibrations: A medium intensity peak around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate.[5] A strong peak around 1520 cm⁻¹ corresponds to the N-H bending vibration (amide II band).

  • C=O Stretching: Two distinct and strong carbonyl absorption bands are a key feature. The Boc carbamate C=O stretch is expected at a higher frequency, around 1700 cm⁻¹. The Weinreb amide C=O stretch will appear at a lower frequency, approximately 1660 cm⁻¹, due to resonance.[5]

  • C-H Stretching: Aliphatic C-H stretching vibrations from the methylene and methyl groups will be observed in the 2975-2850 cm⁻¹ region.

  • C-O Stretching: A strong absorption around 1160 cm⁻¹ is characteristic of the C-O stretching of the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For Boc-protected beta-alanine Weinreb amide (Molecular Formula: C₁₀H₂₀N₂O₄), the expected molecular weight is 232.28 g/mol .

Expected Fragmentation Pattern (Electrospray Ionization - ESI-MS):

  • [M+H]⁺: The protonated molecule is expected at m/z 233.

  • [M+Na]⁺: The sodium adduct is commonly observed at m/z 255.

  • Loss of Boc Group: A characteristic fragmentation is the loss of the entire Boc group (100 Da) or isobutylene (56 Da) from the protonated molecule.

    • [M+H - 100]⁺ = m/z 133

    • [M+H - 56]⁺ = m/z 177

  • Amide Bond Cleavage: Cleavage of the amide bond can also occur, leading to further fragmentation.

G cluster_adducts Adducts cluster_fragments Key Fragments M_H [M+H]⁺ m/z 233 Loss_isobutylene [M+H - C₄H₈]⁺ m/z 177 M_H->Loss_isobutylene - 56 Da Loss_Boc [M+H - Boc]⁺ m/z 133 M_H->Loss_Boc - 100 Da M_Na [M+Na]⁺ m/z 255

Caption: Predicted ESI-MS fragmentation of the title compound.

Conclusion

The spectral data presented in this guide provide a comprehensive fingerprint for the identification and characterization of Boc-protected beta-alanine Weinreb amide. The predicted NMR, IR, and MS data, in conjunction with the provided synthesis protocol, offer researchers a reliable resource for the preparation and quality assessment of this important synthetic building block. The interpretations are grounded in fundamental spectroscopic principles and validated by comparison with data from structurally related molecules.

References

  • Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981, 22 (39), 3815–3818.
  • Aapptec. Boc-beta-Ala-OH [3303-84-2]. [Link][2]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link][3]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link][4]

  • ResearchGate. IR spectra of N-Boc-L-alanine-L-proline-OMe 9. [Link][5]

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An In-Depth Technical Guide to the Fundamental Reactivity of N-Methoxy-N-Methylamides (Weinreb Amides)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Advent of a Versatile Synthetic Tool

In the landscape of organic synthesis, the quest for selective and high-yielding transformations is perpetual. The direct conversion of carboxylic acid derivatives into ketones or aldehydes using potent organometallic or hydride reagents has historically been fraught with challenges, primarily the pervasive issue of over-addition.[1][2] The intermediate ketone or aldehyde, being more reactive than the starting ester or acid chloride, rapidly undergoes a second nucleophilic attack to yield a tertiary or primary alcohol, respectively.[3][4]

This landscape was significantly altered in 1981 with the introduction of N-methoxy-N-methylamides by Steven M. Weinreb and Steven Nahm.[5][6] These amides, now ubiquitously known as Weinreb amides, provided a robust solution to the over-addition problem.[1][3] Their unique reactivity stems from the ability of the N-methoxy group to form a stable, five-membered chelated intermediate upon nucleophilic attack.[4][7] This intermediate sequesters the carbonyl group, preventing its collapse and subsequent over-reaction until acidic workup.[1][3] This elegant control mechanism has established the Weinreb amide as an indispensable tool in modern organic synthesis, finding extensive applications in the synthesis of natural products, drug development, and peptide chemistry.[3][7][8]

Synthesis of N-Methoxy-N-Methylamides

The reliable reactivity of a Weinreb amide is predicated on its efficient and clean synthesis. Fortunately, a variety of methods exist to prepare these amides from common starting materials, most notably carboxylic acids.[9]

From Carboxylic Acids

The most common route involves the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A plethora of coupling reagents, many borrowed from peptide synthesis, have been successfully employed.[10]

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are effective but can produce difficult-to-remove urea byproducts.[10]

  • Phosphonium Salts: Benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is highly efficient but generates hexamethylphosphoramide (HMPA), a carcinogen.[10]

  • Triazine Derivatives: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a user-friendly reagent that works well in various solvents.[7]

  • In Situ Acid Chloride Formation: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride can be used for a one-pot procedure where the acid chloride is generated in situ and immediately reacted with N,O-dimethylhydroxylamine.[5]

The choice of coupling agent is often dictated by the substrate's complexity, scale, and the desired purity of the final product. For instance, methods that avoid carcinogenic byproducts and are amenable to simple workups are preferred in industrial and pharmaceutical settings.[10]

Table 1: Comparison of Selected Methods for Weinreb Amide Synthesis from Carboxylic Acids

Coupling Reagent/MethodTypical ConditionsAdvantagesDisadvantages
CDI (N,N'-Carbonyldiimidazole)THF, rtMild conditions, simple workupCan be sensitive to moisture
POCl₃ / DIPEA DCM, rtOne-pot, high yields, inexpensiveGenerates HCl, requires a base
DMT-MM MeCN or Alcohols, rtHigh yields, dissolves in various solventsReagent cost can be higher
Acylbenzotriazoles THF, refluxMild, easy removal of benzotriazole byproductTwo-step process (activation then coupling)
Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid via an Acylbenzotriazole

This method, adapted from Katritzky et al., is advantageous due to its mild conditions and the easy removal of the benzotriazole byproduct.[10]

Step 1: Activation of the Carboxylic Acid

  • To a solution of the carboxylic acid (10 mmol) in THF (10 mL), add 1-(Mesitylenesulfonyl)-1H-benzotriazole (BtMs, 11 mmol) and triethylamine (Et₃N, 11 mmol) at room temperature.

  • Reflux the reaction mixture for 6–12 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated citric acid, saturated Na₂CO₃, and water.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-acylbenzotriazole.

Step 2: Amide Formation

  • To a solution of the N-acylbenzotriazole (2 mmol) in dry THF (10 mL), add a pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride (2.2 mmol) and triethylamine (2.2 mmol) in dry THF (5 mL) at 20 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent in vacuo and dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated citric acid, saturated Na₂CO₃, and water. The benzotriazole byproduct is removed in the Na₂CO₃ wash.[10]

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting Weinreb amide by column chromatography or recrystallization.[10]

The Core Reactivity: A Stable, Chelated Intermediate

The cornerstone of Weinreb amide chemistry is the formation of a remarkably stable tetrahedral intermediate upon nucleophilic addition.[1][7] This stability is the direct result of chelation involving the N-methoxy oxygen, the carbonyl oxygen (which becomes an alkoxide), and the metal cation (Li⁺ or Mg²⁺) from the organometallic or hydride reagent.[3][4][11]

This five-membered ring structure is thermodynamically favorable and persists at low temperatures (typically -78 °C to 0 °C), preventing the premature collapse of the tetrahedral intermediate.[3] Unlike the intermediate formed from an ester, which would readily expel an alkoxide to form a ketone, the Weinreb amide intermediate remains intact. The N-methoxy-N-methylamino group is a poorer leaving group under these conditions. Consequently, the reaction halts at this stage until a deliberate acidic workup is performed, which protonates the intermediate and facilitates its collapse to the desired ketone or aldehyde.[4] This mechanistic insight, initially a conjecture by Weinreb, was later confirmed by spectroscopic and kinetic analyses.[3]

Weinreb_Reduction_vs_Amide_Reduction WA Weinreb Amide R-CO-N(Me)OMe WA_intermediate Stable Chelated Intermediate WA->WA_intermediate 1. Add Hydride H_source1 [H⁻] (e.g., LiAlH₄) H_source1->WA_intermediate Aldehyde Aldehyde R-CHO WA_intermediate->Aldehyde 2. Workup Workup1 H₃O⁺ Workup Amide Standard Amide R-CO-NR'₂ Amide_intermediate Tetrahedral Intermediate Amide->Amide_intermediate 1. Add Hydride H_source2 [H⁻] (e.g., LiAlH₄) H_source2->Amide_intermediate Iminium Iminium Ion [R-CH=NR'₂]⁺ Amide_intermediate->Iminium Collapse Amine Amine R-CH₂-NR'₂ Iminium->Amine 2. Add Hydride H_source3 [H⁻] (2nd eq.)

Sources

A Comprehensive Technical Guide to Weinreb Amides in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Advantage of the Weinreb Amide: Overcoming the Over-Addition Problem

The Challenge of Over-Addition in Ketone Synthesis

In the realm of organic synthesis, the formation of carbon-carbon bonds to construct ketones is a cornerstone transformation. Traditional approaches often involve the reaction of organometallic reagents, such as Grignard or organolithium reagents, with carboxylic acid derivatives like esters or acid chlorides. While effective in principle, these methods are frequently plagued by a significant side reaction known as over-addition.[1][2][3] The initially formed ketone is often more reactive than the starting material towards the organometallic nucleophile, leading to a second addition and the formation of a tertiary alcohol as an undesired byproduct.[1] This lack of control can severely diminish the yield of the desired ketone and complicate purification processes.

The Weinreb Amide: An Elegant Solution

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution to the over-addition problem with the development of the N-methoxy-N-methylamide, now widely known as the Weinreb amide.[1][2][3] This functional group has proven to be a robust and reliable precursor for the synthesis of ketones and aldehydes, offering a level of control that was previously difficult to achieve.[1][4] The ingenuity of the Weinreb amide lies in its unique reactivity profile, which allows for the clean, single addition of a nucleophile, effectively halting the reaction at the ketone stage.[2][3][5]

The Mechanistic Underpinning: A Stable Chelated Intermediate

The remarkable selectivity of the Weinreb amide is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1][2][3][5] The methoxy group on the nitrogen atom plays a crucial role in chelating the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent.[1][6][7] This chelation stabilizes the tetrahedral intermediate, preventing its premature collapse to the ketone.[1][6][7] The stable intermediate persists at low temperatures and only breaks down upon aqueous workup to yield the desired ketone.[1][4] This elegant mechanism effectively prevents the over-addition that compromises reactions with other acylating agents.[1][4]

Mechanism of Weinreb Ketone Synthesis

Part 2: Synthesis of Weinreb Amides: A Versatile Synthetic Hub

The versatility of Weinreb amides is further enhanced by the numerous methods available for their preparation from a variety of common starting materials.[5][8]

From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is a highly efficient and widely practiced method. This transformation is typically achieved using a plethora of peptide coupling reagents that activate the carboxylic acid for subsequent reaction with N,O-dimethylhydroxylamine hydrochloride.

Coupling ReagentAbbreviationTypical Conditions
DicyclohexylcarbodiimideDCCCH₂Cl₂, rt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCIwith HOBt, DMF, rt
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPEt₃N, CH₂Cl₂, rt
Propanephosphonic acid anhydrideT3PPyridine, THF, rt
From Acid Chlorides

One of the most straightforward and common methods for preparing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.[4] This method is often high-yielding and proceeds under mild conditions.[4]

Experimental Protocol: Synthesis of a Weinreb Amide from an Acid Chloride

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (2.2 eq) dropwise.

  • Stir the resulting mixture for 15 minutes at 0 °C.

  • Add a solution of the acid chloride (1.0 eq) in CH₂Cl₂ dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the desired Weinreb amide.

From Other Carboxylic Acid Derivatives

Weinreb amides can also be synthesized from esters, lactones, and anhydrides, although these methods are generally less common than those starting from carboxylic acids or acid chlorides.[5]

Palladium-Catalyzed Carbonylative Coupling

Modern synthetic methods have further expanded the accessibility of Weinreb amides. For instance, palladium-catalyzed carbonylative coupling reactions, such as aminocarbonylation, provide an efficient route to aryl Weinreb amides from aryl bromides or iodides.[9]

Part 3: The Weinreb Amide in Action: A Gateway to Ketones and Aldehydes

The true synthetic utility of the Weinreb amide is realized in its subsequent transformations into valuable carbonyl compounds.

Ketone Synthesis: The Weinreb-Nahm Ketone Synthesis

The reaction of a Weinreb amide with an organometallic reagent to produce a ketone is known as the Weinreb-Nahm ketone synthesis.[1] This reaction is celebrated for its broad scope and high yields. A wide variety of Grignard reagents and organolithium reagents can be employed to introduce a diverse range of substituents.[4][5]

Experimental Protocol: General Procedure for Weinreb Ketone Synthesis

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add the Grignard reagent or organolithium reagent (1.2-1.5 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure ketone.

Aldehyde Synthesis: Controlled Reduction

In addition to ketone synthesis, Weinreb amides are excellent precursors for the synthesis of aldehydes via controlled reduction.[4] The use of common hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), allows for the clean conversion of the Weinreb amide to the corresponding aldehyde.[1][5] Similar to the ketone synthesis, the reaction proceeds through a stable chelated intermediate that prevents over-reduction to the alcohol.[4]

Reducing AgentAbbreviationTypical Conditions
Lithium Aluminum HydrideLiAlH₄THF, 0 °C
Diisobutylaluminium HydrideDIBAL-HTHF or CH₂Cl₂, -78 °C
Chloromagnesium dimethylaminoborohydrideMgABAmbient temperature

Experimental Protocol: General Procedure for Aldehyde Synthesis

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C (for LiAlH₄) or -78 °C (for DIBAL-H).

  • Add the reducing agent (1.5 eq) dropwise, maintaining the low temperature.

  • Stir the reaction for 30-60 minutes at the same temperature.

  • Carefully quench the reaction with a saturated aqueous solution of sodium sulfate or by a Fieser workup.

  • Filter the resulting suspension and wash the solid with an organic solvent.

  • Concentrate the filtrate and purify the crude aldehyde by column chromatography.

Part 4: Advanced Applications: The Evolving Role of the Weinreb Amide

The impact of the Weinreb amide extends beyond the reliable synthesis of simple ketones and aldehydes, playing a pivotal role in complex molecule synthesis and emerging as a valuable tool in modern synthetic methodologies.

A Key Player in the Total Synthesis of Natural Products

The reliability and mild conditions of the Weinreb ketone synthesis have made it an indispensable tool in the total synthesis of numerous complex natural products. Its ability to tolerate a wide range of functional groups allows for its application late in a synthetic sequence. Notable examples where the Weinreb amide has been instrumental include the synthesis of Macrosphelides A and B, Amphidinolide J, and Spirofungins A and B.[1]

A Directing Group in C-H Functionalization

More recently, the Weinreb amide has been shown to function as an effective directing group in transition metal-catalyzed C-H functionalization reactions.[10] The carbonyl oxygen and the methoxy group can coordinate to a metal center, positioning the catalyst for the selective activation of a C-H bond, typically at the ortho position of an aromatic ring.[10] This has enabled a range of transformations, including C-H oxygenation, alkenylation, and amidation, further expanding the synthetic utility of this versatile functional group.[10]

Weinreb Amide as a Directing Group

Part 5: Conclusion: The Enduring Legacy of the Weinreb Amide

Since its inception, the Weinreb amide has firmly established itself as a privileged functional group in the arsenal of synthetic organic chemists. Its ability to elegantly circumvent the persistent problem of over-addition in reactions with organometallic reagents has made the synthesis of ketones and aldehydes more efficient and predictable. The ease of its preparation and its compatibility with a broad spectrum of functional groups have led to its widespread adoption in both academic and industrial settings, particularly in the synthesis of pharmaceuticals and other complex molecular targets. As research continues to uncover new applications, such as its role in C-H functionalization, the Weinreb amide is poised to remain a cornerstone of organic synthesis for the foreseeable future.

Part 6: References

  • I. A. M. R. Mohammed, S. A. A. Oriental Journal of Chemistry, 2020 , 36(4), 586-602. [Link]

  • O'Hara, F. et al. Molecules, 2017 , 22(9), 1439. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Chemistry - The Mystery of Molecules. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube, 2022 . [Link]

  • Mohammed, S. et al. Oriental Journal of Chemistry, 2019 , 35(6), 1611-1626. [Link]

  • Yamaguchi, R. et al. ACS Omega, 2022 , 7(51), 48118-48126. [Link]

  • Current Protocols in Nucleic Acid Chemistry, 2007 , 30(1), 12.5.1-12.5.3. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Mohammed, S. et al. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate, 2019 . [Link]

  • Sanchez, M. d. M. Weinreb Amides in Organic Synthesis. SlideShare, 2009 . [Link]

  • Dang, T. T. et al. RSC Advances, 2016 , 6(10), 8345-8349. [Link]

  • Pace, V. et al. e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015 . [Link]

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An In-depth Technical Guide on the Safety and Handling of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate (CAS No. 142570-56-7), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Structural Rationale for Safety Assessment

This compound is a bifunctional molecule featuring two key reactive moieties: a tert-butoxycarbonyl (Boc)-protected amine and a Weinreb amide. This unique structure dictates its reactivity profile and, consequently, the necessary safety precautions. The Boc group is a widely used acid-labile protecting group in organic synthesis, while the Weinreb amide serves as a versatile precursor for the synthesis of ketones and aldehydes.[1] Understanding the inherent properties of these functional groups is paramount to anticipating potential hazards and implementing appropriate handling strategies.

Structural Diagram

Caption: Chemical structure of this compound.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Irritation: Based on data for similar N-Boc protected amino compounds and amides, this compound should be considered an irritant to the skin, eyes, and respiratory tract.[2]

  • Toxicity: The toxicological properties have not been fully investigated. However, given the carbamate structure, it is prudent to handle it as a potentially toxic substance if ingested or absorbed through the skin.

  • Reactivity: The Boc protecting group is susceptible to cleavage under acidic conditions, which can lead to the release of isobutylene and carbon dioxide.[3] The Weinreb amide can react with strong reducing agents and organometallic reagents.

  • Thermal Decomposition: Tert-butyl carbamates can undergo thermal decomposition at elevated temperatures, potentially releasing isobutylene, carbon dioxide, and the corresponding amine.[4]

Quantitative Data Summary (Predicted and Analogous Compounds)
PropertyValueSource/Rationale
Molecular FormulaC₁₀H₂₀N₂O₄-
Molecular Weight232.28 g/mol -
Physical StateLikely a solid or oil at room temperatureBased on similar compounds.
Boiling PointNot available-
Flash PointNot available-
Autoignition TemperatureNot available-

Safe Handling and Storage Protocols

A proactive approach to safety is crucial when working with research chemicals for which complete hazard data is not available. The following protocols are based on best practices for handling N-Boc protected compounds and Weinreb amides.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory lab_coat Don Lab Coat (Flame-resistant recommended) start->lab_coat Minimum Requirement eye_protection Wear Safety Goggles (Chemical splash proof) lab_coat->eye_protection gloves Wear Nitrile Gloves (Check for tears before use) eye_protection->gloves fume_hood Work in a Certified Chemical Fume Hood gloves->fume_hood When handling the compound end Exit Laboratory fume_hood->end After completing work and decontaminating

Caption: Recommended workflow for donning and using Personal Protective Equipment.

Mandatory PPE includes:

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Nitrile gloves should be worn. For prolonged handling, consider double-gloving.

  • Body Protection: A flame-resistant lab coat is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Engineering Controls
  • Ventilation: All handling of the solid or solutions of the compound should be performed in a chemical fume hood.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Storage
  • Temperature: Store in a cool, dry place away from direct sunlight. Refrigeration (2-8 °C) is recommended for long-term storage to minimize potential degradation.

  • Incompatible Materials: Store away from strong acids, strong oxidizing agents, and strong reducing agents.[5][6]

  • Moisture Sensitivity: While not explicitly documented as highly moisture-sensitive, the amide and carbamate functionalities can be susceptible to hydrolysis over time. It is good practice to store the compound in a tightly sealed container, potentially in a desiccator.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies for common laboratory operations are designed to be self-validating, incorporating checks and balances to ensure safety and experimental integrity.

Weighing and Preparing Solutions
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn and the chemical fume hood is operational.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound to the container using a clean spatula.

  • Dissolution: Add the solvent to the container while still in the fume hood. Gently swirl or stir to dissolve.

  • Cleanup: Clean any spills on the balance immediately with a damp cloth (if compatible with the solvent) and dispose of the cleaning materials as hazardous waste.

In-Situ Reaction Quenching and Work-up (Illustrative)

The causality behind quenching choices is critical. For reactions involving this compound, quenching procedures should be designed to neutralize any reactive species and facilitate purification.

  • Cooling: At the end of the reaction, cool the reaction mixture in an ice bath to slow down any residual reactivity.

  • Quenching: Slowly add a quenching agent. The choice of quencher depends on the reagents used. For example, if organometallic reagents were used, a slow addition of a saturated aqueous solution of ammonium chloride is a standard and reliable method.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Perform a liquid-liquid extraction to separate the product from aqueous byproducts.

  • Washing: Wash the organic layer sequentially with appropriate aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, brine) to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

Spill Response

Spill_Response spill Chemical Spill Occurs alert Alert others in the area spill->alert ppe Don appropriate PPE spill->ppe evacuate Evacuate if necessary (large spill or volatile) alert->evacuate Assess severity contain Contain the spill withabsorbent material ppe->contain cleanup Clean up the spill contain->cleanup dispose Dispose of waste in a sealed, labeled container cleanup->dispose decontaminate Decontaminate the area and affected equipment dispose->decontaminate

Caption: A logical workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne exposure.

  • Containment: For small spills, contain the material using an inert absorbent material such as vermiculite or sand.

  • Cleanup: Wearing appropriate PPE, carefully sweep up the absorbed material and place it into a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused material, contaminated absorbents, and disposable PPE, in a clearly labeled, sealed container.

  • Disposal Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[5] Consult with your institution's environmental health and safety department for specific guidance. The EPA has specific land disposal restrictions for carbamate wastes that may be applicable.[7]

References

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  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

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  • ACS Publications. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Retrieved from [Link]

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  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • RSC Publishing. (2015). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • Science of Synthesis. (n.d.). Weinreb amides. Retrieved from [Link]

  • Science Buddies. (n.d.). Science Safety: Picking Out Proper Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Institutes of Health. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

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  • MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • National Institutes of Health. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • GOV.UK. (2022, October 10). What to do in a chemical emergency. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (1995). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. Retrieved from [Link]

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  • ResearchGate. (2001). tert-Butyl methoxy(2-propynyl)carbamate. Retrieved from [Link]

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  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Technical Support Information Bulletin 1184. (n.d.). Attaching Boc Protecting Groups With BOC-ON.
  • The Royal Society of Chemistry. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Reddit. (n.d.). Question about working with Weinreb amide resin. Retrieved from [Link]

  • Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing and Quality Control of Commercial Boc-β-alanine Weinreb Amide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Boc-β-alanine Weinreb amide, a critical building block in modern organic synthesis. This document delves into the core principles of Weinreb amide chemistry, offers a strategic framework for selecting and qualifying commercial suppliers, and provides detailed, field-proven protocols for in-house quality control and synthesis. By integrating expert insights with established analytical methodologies, this guide serves as a self-validating system to ensure the procurement and utilization of high-purity Boc-β-alanine Weinreb amide, thereby enhancing the reliability and reproducibility of synthetic endeavors.

Introduction: The Strategic Importance of the Weinreb Amide

The Weinreb amide, or N-methoxy-N-methylamide, has become an indispensable tool in organic synthesis since its introduction by Steven M. Weinreb and Steven Nahm in 1981.[1] Its primary advantage lies in its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to furnish ketones in high yields, effectively preventing the over-addition that typically plagues reactions with other acylating agents like esters or acid chlorides.[1][2] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate which collapses to the ketone only upon acidic workup.[2] This unique stability makes Weinreb amides superior precursors for the synthesis of ketones and, by extension, a wide array of more complex molecules.[1][2]

Boc-β-alanine Weinreb amide, in particular, is a versatile bifunctional building block. The Weinreb amide moiety serves as a masked aldehyde or ketone, while the Boc-protected β-amino group allows for its incorporation into peptide-like structures or as a scaffold for further functionalization. Its non-chiral nature simplifies characterization and its use as a linker is well-documented.

This guide will provide the necessary technical information to confidently source, evaluate, and utilize this valuable reagent.

Selecting a Commercial Supplier: A Framework for Quality and Reliability

The quality of starting materials is paramount in drug discovery and development. A reliable supplier provides not only the chemical but also the assurance of its identity, purity, and consistency. The following framework outlines key considerations for evaluating and selecting a commercial supplier for Boc-β-alanine Weinreb amide.

Key Evaluation Criteria

When assessing potential suppliers, consider the following critical quality attributes (CQAs):

  • Purity and Characterization Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each batch. This document should include, at a minimum:

    • Identity Confirmation: Evidence of the correct molecular structure, typically via ¹H NMR and/or Mass Spectrometry.

    • Purity Assessment: A quantitative measure of purity, preferably by a high-resolution technique like HPLC.

    • Physical Properties: Appearance, melting point (if applicable), and solubility.

    • Residual Solvents: Information on the presence of any residual solvents from the manufacturing process.

  • Lot-to-Lot Consistency: The supplier should be able to demonstrate consistency between different batches of the product. This is crucial for the reproducibility of your synthetic protocols.

  • Scalability and Availability: For researchers in drug development, the ability of a supplier to provide larger quantities of the material with consistent quality is a critical consideration for future scale-up.

  • Technical Support and Transparency: A knowledgeable technical support team that can answer questions about the product's specifications, stability, and handling is a hallmark of a reliable supplier.

Comparative Supplier Overview

While a definitive, exhaustive list is beyond the scope of this guide, the following table provides a representative overview of commercial suppliers for Boc-β-alanine Weinreb amide and its precursors. Researchers are encouraged to visit the websites of these suppliers to obtain the most current information and request lot-specific CoAs.

SupplierProduct NameCAS NumberPurity (Typical)Availability
Sigma-Aldrich Boc-β-Ala-OH3303-84-2≥98% (TLC)Stock
Chem-Impex Boc-L-alanine N-methoxy-N-methyl amideNot specified for β-alanine derivative≥98% (HPLC)Inquire
Aapptec Boc-beta-Ala-OH3303-84-2Lot-specificStock
Advanced ChemBlocks Boc-b-alanine-N-methyl-N-methoxy-amide142570-56-795%Stock

Note: This table is for illustrative purposes. Availability and specifications are subject to change. Always verify with the supplier.

Supplier Qualification Workflow

The following diagram illustrates a logical workflow for selecting and qualifying a new supplier for a critical reagent like Boc-β-alanine Weinreb amide.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection A Identify Potential Suppliers (e.g., Online Databases, Literature) B Request Product Specifications and Exemplary CoA A->B C Evaluate Supplier Reputation and Technical Support B->C D Purchase Small Sample for In-House QC C->D Proceed if specs meet requirements E Perform Identity and Purity Tests (NMR, HPLC, MS) D->E F Compare Results with Supplier's CoA E->F G Assess Lot-to-Lot Consistency (if possible) F->G Proceed if data matches H Qualify Supplier and Establish Procurement Process G->H

Caption: Workflow for Supplier Selection and Qualification.

In-House Quality Control: A Self-Validating System

Independent verification of a commercial reagent's quality is a cornerstone of good scientific practice. This section provides detailed protocols for the analysis of Boc-β-alanine Weinreb amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the identity of the molecule and for detecting certain impurities.

Exemplary ¹H NMR Data (400 MHz, CDCl₃):

  • δ 5.3-5.5 (br s, 1H): -NH proton of the Boc group. The broadness and chemical shift can be solvent and concentration dependent.

  • δ 3.70 (s, 3H): -OCH₃ protons of the Weinreb amide.

  • δ 3.40 (q, J = 6.0 Hz, 2H): -CH₂- adjacent to the Boc-protected nitrogen.

  • δ 3.19 (s, 3H): -NCH₃ protons of the Weinreb amide.

  • δ 2.65 (t, J = 6.0 Hz, 2H): -CH₂- adjacent to the Weinreb amide carbonyl.

  • δ 1.44 (s, 9H): -C(CH₃)₃ protons of the Boc group.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Boc-β-alanine Weinreb amide in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Compare the obtained spectrum with the expected chemical shifts, multiplicities, and integration values. Pay close attention to any unexpected signals that may indicate impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.

Protocol for HPLC Purity Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 20% B to 80% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Dilute as necessary.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Synthetic Protocols: Ensuring Access to High-Quality Material

In cases where commercial sources do not meet the required quality standards or for cost-effectiveness in large-scale applications, in-house synthesis may be a viable option.

Synthesis of Boc-β-alanine Weinreb Amide from Boc-β-alanine

This protocol describes a standard and reliable method for the conversion of the carboxylic acid to the Weinreb amide using a peptide coupling agent.

G Boc_beta_Ala Boc-β-alanine Product Boc-β-alanine Weinreb Amide Boc_beta_Ala->Product Weinreb_Amine N,O-Dimethylhydroxylamine Hydrochloride Weinreb_Amine->Product Coupling_Agent HATU or HBTU Coupling_Agent->Product Base DIPEA Base->Product Solvent DMF or CH2Cl2 Solvent->Product

Caption: Synthesis of Boc-β-alanine Weinreb Amide.

Step-by-Step Protocol:

  • To a solution of Boc-β-alanine (1.0 eq) in dry dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a peptide coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Boc-β-alanine Weinreb amide.

Applications in Synthesis: A Versatile Building Block

The utility of Boc-β-alanine Weinreb amide extends to the synthesis of a variety of important structural motifs.

Synthesis of β-Amino Ketones

The reaction with Grignard reagents provides a straightforward route to β-amino ketones, which are valuable intermediates in pharmaceutical synthesis.

G Weinreb_Amide Boc-β-alanine Weinreb Amide Beta_Amino_Ketone Boc-protected β-Amino Ketone Weinreb_Amide->Beta_Amino_Ketone Grignard R-MgBr Grignard->Beta_Amino_Ketone Workup Acidic Workup Workup->Beta_Amino_Ketone

Sources

Methodological & Application

Application Note: Streamlined Synthesis of β-Amino Ketones via Weinreb Ketone Synthesis with tert-Butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Weinreb Amides in Complex Ketone Synthesis

The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry for the reliable and high-yield formation of ketones from carboxylic acid derivatives.[1] Its principal advantage lies in the prevention of over-addition, a common pitfall in reactions involving highly reactive organometallic reagents with esters or acid chlorides, which often leads to the formation of tertiary alcohols.[1][2] This is achieved through the use of N-methoxy-N-methylamides (Weinreb amides), which, upon reaction with an organometallic reagent, form a stable tetrahedral intermediate. This stability arises from the chelation of the metal atom by both the oxygen of the tetrahedral intermediate and the N-methoxy group, effectively preventing the collapse of the intermediate and subsequent second addition of the nucleophile until acidic workup.

This application note provides a detailed protocol for the use of a specific and highly versatile building block, tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate , in the Weinreb ketone synthesis. This reagent is particularly valuable as it allows for the direct synthesis of β-amino ketones with a protected amine functionality. The tert-butoxycarbonyl (Boc) protecting group is robust under the basic conditions of the Grignard or organolithium reaction, yet can be readily removed under acidic conditions, paving the way for further functionalization of the resulting amine.

Reagent Overview: this compound

Chemical Name This compound
Synonyms Boc-β-Ala-N(OMe)Me, Boc-beta-alanine Weinreb amide
CAS Number 142570-56-7
Molecular Formula C₁₀H₂₀N₂O₄
Molecular Weight 232.28 g/mol
Appearance Typically a colorless oil or low-melting solid
Storage Store at 2-8°C, sealed under a dry, inert atmosphere

Experimental Protocols

Part 1: Preparation of this compound (Weinreb Amide)

This protocol outlines the synthesis of the title Weinreb amide from commercially available N-Boc-β-alanine using N,N'-carbonyldiimidazole (CDI) as a coupling agent. This method is generally high-yielding and avoids the need for converting the carboxylic acid to a more reactive acid chloride.

Materials:

  • N-Boc-β-alanine

  • N,N'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-β-alanine (1.0 eq.) in anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Add N,N'-carbonyldiimidazole (CDI) (1.05 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until CO₂ evolution ceases and TLC analysis indicates complete formation of the acylimidazole intermediate.

  • Amide Formation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM. Add N-methylmorpholine (NMM) (1.1 eq.) dropwise at 0°C to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes.

  • Transfer the solution of the activated carboxylic acid (from step 3) to the solution of N,O-dimethylhydroxylamine via cannula.

  • Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Part 2: Weinreb Ketone Synthesis using this compound

This section provides a general yet detailed protocol for the reaction of the prepared Weinreb amide with a Grignard reagent to synthesize a Boc-protected β-amino ketone.

Materials:

  • This compound (1.0 eq.)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2-1.5 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M aqueous hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. It is crucial to maintain a low temperature to ensure the stability of the tetrahedral intermediate and prevent side reactions.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.2-1.5 eq.) dropwise to the stirred solution of the Weinreb amide via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78°C for 2-3 hours. The progress of the reaction can be monitored by TLC (quenching a small aliquot with saturated NH₄Cl and extracting with ethyl acetate).

  • Quenching: Once the reaction is deemed complete, quench the reaction at -78°C by the slow, dropwise addition of saturated aqueous NH₄Cl or 1 M HCl. This step should be performed cautiously as it can be exothermic.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (if NH₄Cl was not used for quenching), saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ketone by flash column chromatography on silica gel to obtain the desired pure Boc-protected β-amino ketone.

Mechanism of Action: The Chelation-Controlled Intermediate

The success of the Weinreb ketone synthesis hinges on the formation of a stable, five-membered chelated intermediate.[3] After the nucleophilic addition of the organometallic reagent (R'-M) to the Weinreb amide, a tetrahedral intermediate is formed. The metal cation (M) is then coordinated by both the newly formed oxyanion and the methoxy oxygen of the hydroxylamine moiety. This chelation prevents the elimination of the methoxyamine group and the subsequent over-addition of a second equivalent of the organometallic reagent. The stable intermediate persists until it is hydrolyzed during the acidic workup to release the ketone.

Diagram: Weinreb Ketone Synthesis Mechanism

Caption: Mechanism of the Weinreb ketone synthesis.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Grignard reagent.Titrate the Grignard reagent before use to determine its exact molarity.
Incomplete formation of Weinreb amide.Ensure complete conversion of the starting carboxylic acid to the Weinreb amide using a reliable coupling method and confirm purity before use.
Reaction temperature too high.Maintain the reaction temperature at -78°C during the addition of the organometallic reagent.
Formation of Tertiary Alcohol (Over-addition) Reaction temperature rose significantly.Ensure efficient cooling and slow, controlled addition of the organometallic reagent.
Use of a highly reactive organolithium reagent.Consider using the corresponding Grignard reagent, which is generally less reactive.
Recovery of Starting Material Insufficient amount of organometallic reagent.Use a slight excess (1.2-1.5 equivalents) of the organometallic reagent.
Inefficient quenching.Ensure thorough mixing during the acidic quench.

Expert Insights:

  • Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions, as organometallic reagents react readily with water. All glassware should be flame-dried, and anhydrous solvents must be used.

  • Boc Group Stability: The Boc protecting group is stable to the basic conditions of Grignard and organolithium reagents but is labile to strong acids. A careful workup with a mild acid like saturated aqueous NH₄Cl is recommended to avoid premature deprotection.

  • Versatility: This protocol is adaptable to a wide range of Grignard and organolithium reagents, allowing for the synthesis of a diverse library of β-amino ketones.

Conclusion

The use of this compound in the Weinreb ketone synthesis offers a robust and efficient route to Boc-protected β-amino ketones. The inherent stability of the chelated tetrahedral intermediate prevents over-addition, leading to clean reactions and high yields of the desired ketone products. This methodology is a valuable tool for researchers in medicinal chemistry and drug development, providing access to key synthetic intermediates for the construction of more complex molecular architectures.

References

  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981 , 22(39), 3815-3818. [Link]

  • Weinreb Ketone Synthesis. In Wikipedia; 2023. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020 , 36(2), 183-206. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: Synthesis of β-Amino Ketones via Grignard Reaction with Boc-β-Alanine Weinreb Amide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of β-Amino Ketones

β-Amino ketones are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals. Their preparation, however, can be challenging, often requiring multi-step procedures that may lack efficiency or employ harsh reagents. The Weinreb-Nahm ketone synthesis, a robust and highly selective method for carbon-carbon bond formation, offers a superior strategy.[1] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction involves the treatment of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard or organolithium reagent, to produce a ketone.[1]

A key advantage of the Weinreb ketone synthesis is its remarkable ability to prevent the common issue of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone to yield a tertiary alcohol.[1] This high selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate. This application note provides a detailed protocol for the synthesis of β-amino ketones through the Grignard reaction with Boc-β-alanine Weinreb amide, a valuable building block in medicinal chemistry.

Mechanistic Insight: The Stability of the Weinreb Amide Intermediate

The success of the Weinreb-Nahm ketone synthesis lies in the unique stability of the tetrahedral intermediate formed upon nucleophilic attack by the Grignard reagent. The N-methoxy-N-methylamide functionality allows for the formation of a stable five-membered chelate with the magnesium ion of the Grignard reagent.[2] This chelated intermediate is stable at the reaction temperature and does not collapse to the ketone until acidic workup.[3] This stability effectively prevents the addition of a second Grignard reagent, thus ensuring the selective formation of the ketone.

The Boc (tert-butyloxycarbonyl) protecting group on the β-alanine nitrogen is crucial for this reaction. It is stable under the basic conditions of the Grignard reaction and prevents unwanted side reactions involving the amine functionality.[4]

Experimental Workflow Overview

The overall synthetic strategy involves two main stages: the preparation of the Boc-β-alanine Weinreb amide and its subsequent Grignard reaction to yield the desired β-amino ketone.

G cluster_0 Part 1: Weinreb Amide Synthesis cluster_1 Part 2: Grignard Reaction A Boc-β-alanine E Boc-β-alanine Weinreb Amide A->E B Coupling Reagent (e.g., HATU, HOBt, EDC) B->E C N,O-Dimethylhydroxylamine Hydrochloride C->E D Base (e.g., DIPEA) D->E F Boc-β-alanine Weinreb Amide E->F Purified Intermediate I Reaction at 0°C to rt F->I G Grignard Reagent (R-MgX) G->I H Anhydrous THF H->I J Aqueous Workup (e.g., NH4Cl) I->J K β-Amino Ketone Product J->K caption Figure 1. Experimental Workflow

Caption: Figure 1. Experimental Workflow

Detailed Experimental Protocols

Part 1: Synthesis of N-Boc-β-alanine Weinreb Amide

This protocol outlines the synthesis of the Weinreb amide from commercially available N-Boc-β-alanine.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
N-Boc-β-alanineC8H15NO4189.215.00 g26.4
N,O-Dimethylhydroxylamine HClC2H8ClNO97.543.08 g31.7
HATUC10H15F6N6OP380.2311.0 g29.0
N,N-Diisopropylethylamine (DIPEA)C8H19N129.2413.8 mL79.2
Dichloromethane (DCM)CH2Cl284.93100 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-β-alanine (5.00 g, 26.4 mmol), N,O-dimethylhydroxylamine hydrochloride (3.08 g, 31.7 mmol), and HATU (11.0 g, 29.0 mmol).

  • Add anhydrous dichloromethane (100 mL) to the flask.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (13.8 mL, 79.2 mmol) dropwise to the stirred suspension over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexanes solvent system).

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-β-alanine Weinreb amide as a colorless oil or white solid.

Part 2: Grignard Reaction for the Synthesis of a β-Amino Ketone

This protocol details the reaction of the prepared Weinreb amide with a Grignard reagent (e.g., phenylmagnesium bromide) to yield the corresponding β-amino ketone.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
N-Boc-β-alanine Weinreb AmideC10H20N2O4232.282.32 g10.0
Phenylmagnesium Bromide (3.0 M in Et2O)C6H5MgBr181.314.0 mL12.0
Anhydrous Tetrahydrofuran (THF)C4H8O72.1150 mL-
Saturated Aqueous NH4Cl solutionNH4Cl53.49~50 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add N-Boc-β-alanine Weinreb amide (2.32 g, 10.0 mmol).

  • Dissolve the Weinreb amide in anhydrous tetrahydrofuran (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12.0 mmol) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution (50 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-protected β-amino ketone.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[5] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Anhydrous solvents are essential.

  • Grignard Reagent Quality: The quality of the Grignard reagent is critical for a successful reaction. It is advisable to titrate the Grignard reagent prior to use to determine its exact concentration.

  • Temperature Control: The initial addition of the Grignard reagent should be performed at 0 °C to control the exothermicity of the reaction.

  • Workup: The quenching step should be performed slowly and at low temperature to avoid a rapid and uncontrolled reaction.

Conclusion

The Grignard reaction with Boc-β-alanine Weinreb amide is a highly effective and selective method for the synthesis of valuable β-amino ketones. The stability of the chelated tetrahedral intermediate is key to preventing over-addition, leading to high yields of the desired ketone product. The use of the Boc protecting group ensures the compatibility of the amino functionality with the strongly basic Grignard reagent. This protocol provides a reliable and reproducible method for accessing these important synthetic intermediates for applications in drug discovery and development.

References

  • Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]

  • Weinreb Ketone Synthesis. In Wikipedia; 2023. [Link]

  • Sibi, M. P. Org. Prep. Proced. Int.1993 , 25 (1), 15–40. [Link]

  • Mentzel, M.; Schmalz, H.-G. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control with N,N-Boc2-Amides. Chem. Commun., 2020 , 56, 4969-4972. [Link]

  • Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. [Link]

  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Synthesis and Their Derivatives (A Review). Oriental Journal of Chemistry, 2020 , 36(2), 193-213. [Link]

  • The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent. ResearchGate. [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of Boc-Protected β-Amino Ketones from Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of β-Amino Ketones

β-Amino ketones are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands. Their utility stems from the versatile reactivity of the ketone functional group and the inherent chirality often present at the β-position. The controlled, efficient synthesis of these building blocks is therefore a critical objective in medicinal chemistry and drug development.

This application note provides a detailed guide to a highly reliable and scalable method for synthesizing enantiopure N-Boc-protected β-amino ketones. The strategy hinges on the use of an N-Boc-α-amino Weinreb amide as a key intermediate. This approach circumvents common challenges associated with the synthesis of ketones using highly reactive organometallic reagents.

The Weinreb Amide Advantage: Preventing Over-addition

The direct addition of potent nucleophiles, such as Grignard or organolithium reagents, to carboxylic acid derivatives like esters or acid chlorides is often plagued by over-addition.[1][2] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1][3]

The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly solves this problem.[1] The use of an N-methoxy-N-methylamide (Weinreb amide) allows for the clean formation of a ketone upon reaction with an organometallic reagent.[1][4] The success of this method lies in the formation of a stable, chelated tetrahedral intermediate.[1][3]

Mechanism of Stability

As proposed by Weinreb and Nahm, the nucleophilic attack on the Weinreb amide generates a tetrahedral intermediate that is stabilized by the chelation of the metal cation (e.g., Li⁺ or MgX⁺) by both the newly formed oxyanion and the N-methoxy oxygen atom.[1][5] This five-membered ring structure is remarkably stable at low temperatures (typically -78 °C) and does not collapse to the ketone until a deliberate aqueous quench is performed.[3][5] This stability effectively "protects" the carbonyl intermediate from a second equivalent of the organometallic reagent, thus preventing over-addition and ensuring a high yield of the desired ketone.[1][6]

G cluster_0 Reaction Mechanism R1_Amide Boc-NH-CHR-C(O)N(OMe)Me (Weinreb Amide) Intermediate Stable Chelated Intermediate [Boc-NH-CHR-C(O⁻Li⁺)(R')N(OMe)Me] R1_Amide->Intermediate Nucleophilic Attack R_Li R'—Li (Organolithium Reagent) R_Li->Intermediate Product Boc-NH-CHR-C(O)R' (β-Amino Ketone) Intermediate->Product Protonation & Collapse Byproduct MeN(OMe)H Intermediate->Byproduct Release Workup Aqueous Workup (e.g., NH₄Cl) Workup->Intermediate

Caption: The reaction mechanism highlighting the stable chelated intermediate.

Overall Synthetic Workflow

The synthesis begins with a commercially available or easily prepared N-Boc-protected α-amino acid. This starting material is first converted into the corresponding Weinreb amide. The subsequent reaction of this amide with an organolithium or Grignard reagent, followed by an aqueous workup, yields the target N-Boc-protected β-amino ketone.

workflow Start N-Boc-α-Amino Acid (Starting Material) Activation Carboxylic Acid Activation (e.g., with EDC, HATU) Start->Activation Amide_Formation Couple with MeONHMe·HCl Activation->Amide_Formation Weinreb_Amide N-Boc-α-Amino Weinreb Amide (Key Intermediate) Amide_Formation->Weinreb_Amide Reaction Formation of Chelated Intermediate Weinreb_Amide->Reaction Grignard Organometallic Reagent (R'-Li or R'-MgBr) @ -78 °C Grignard->Reaction Workup Aqueous Quench (e.g., sat. NH₄Cl) Reaction->Workup Product N-Boc-β-Amino Ketone (Final Product) Workup->Product

Caption: Overall workflow for the synthesis of β-amino ketones.

Detailed Experimental Protocol

This protocol describes the synthesis of a generic N-Boc-β-amino ketone from the corresponding Weinreb amide. For this example, we will assume the starting N-Boc-L-Alanine Weinreb amide is pre-synthesized and the organometallic reagent is phenyllithium.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-L-Alanine Weinreb Amide≥98%VariousMust be anhydrous.
Phenyllithium (1.8 M solution in di-n-butyl ether)Reagent GradeVariousHandle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentVariousMain reaction solvent.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeVariousFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
Brine (Saturated Aqueous NaCl)ACS GradeIn-house prep.For washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariousFor drying organic layer.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-L-Alanine Weinreb amide (2.46 g, 10.0 mmol, 1.0 equiv).

    • Add anhydrous THF (40 mL) via syringe. Stir the solution at room temperature until the amide is fully dissolved.

    • Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition of Organolithium Reagent:

    • Slowly add phenyllithium solution (6.1 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15-20 minutes.

    • Causality Note: A slow addition rate is crucial to maintain the low temperature and prevent localized heating, which could lead to side reactions.

    • Upon completion of the addition, allow the reaction to stir at -78 °C for 1 hour. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The starting material should be consumed.

  • Reaction Quench and Work-up:

    • While the flask is still in the cold bath, slowly quench the reaction by adding saturated aqueous NH₄Cl (20 mL).

    • Trustworthiness Note: A slow, controlled quench is essential. A rapid quench can cause a dangerous exotherm.

    • Remove the cold bath and allow the mixture to warm to room temperature with vigorous stirring.

    • Transfer the biphasic mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (visualized by TLC and an appropriate stain like KMnO₄) and concentrate under reduced pressure to yield the N-Boc-protected β-amino ketone as a colorless oil or white solid. A typical yield for this reaction is in the range of 85-95%.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material, ensure the organometallic reagent was not inadvertently quenched by moisture or air. Use freshly titrated or newly purchased reagents. A slight excess (1.1-1.2 equiv) of the organometallic reagent is recommended.

  • Presence of α-Protons: For Weinreb amides with acidic α-protons (e.g., on a benzylic position), deprotonation by the organolithium reagent can be a competitive side reaction.[7] Running the reaction at the lowest possible temperature (-78 °C or lower) minimizes this pathway.

  • Boc-Group Stability: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[8][9][10] It is stable to the basic/nucleophilic conditions of the Weinreb reaction but will be cleaved by strong acids.[9][10] The use of a mild Lewis acid quench like NH₄Cl is critical to preserve the Boc group. Avoid strongly acidic workup conditions.

Conclusion

The Weinreb amide-based synthesis offers a superior method for the preparation of Boc-protected β-amino ketones. Its primary advantage is the complete suppression of over-addition products through the formation of a stable, chelated intermediate.[1][3] The protocol is robust, high-yielding, and tolerant of a wide range of functional groups on both the amino acid backbone and the incoming nucleophile, making it an invaluable tool for researchers in synthetic and medicinal chemistry.

References

  • Current time information in Bocas del Toro, PA. (n.d.). Google.
  • Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zayeda, R. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 195-218. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 15). YouTube. Retrieved from [Link]

  • Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Ghaffari, M. (2018). Synthesis of ketones by utilizing thioesters as “radical weinreb amides” [Doctoral dissertation, The University of Texas at Dallas]. Treasures @ UT Dallas. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Bartoli, G., et al. (2005). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(1), 169-174. Retrieved from [Link]

  • Weinreb amides. (n.d.). Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). (2019, November 11). YouTube. Retrieved from [Link]

  • Zhang, A., et al. (2005). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Organic Letters, 7(8), 1593-1595. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. (n.d.). Supporting Information. Retrieved from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. (2015). RSC Advances, 5(112), 92275-92279. Retrieved from [Link]

  • Reddy, G. S., & Davis, F. A. (2005). Asymmetric Synthesis of β-Amino Carbonyl Compounds with N-Sulfinyl β-Amino Weinreb Amides. The Journal of Organic Chemistry, 70(1), 21-25. Retrieved from [Link]

Sources

Application and Protocol for the Synthesis of β-Amino Ketones via Organolithium Addition to Boc-β-Ala-N(OMe)Me

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the nucleophilic addition of organolithium reagents to N-(tert-butoxycarbonyl)-β-alanine N',O-dimethylhydroxamide (Boc-β-Ala-N(OMe)Me), a specialized Weinreb amide. This reaction is a cornerstone in modern synthetic chemistry for the efficient construction of β-amino ketones, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. We will delve into the mechanistic underpinnings of the Weinreb-Nahm ketone synthesis, provide a detailed, field-proven experimental protocol, and address common challenges and troubleshooting strategies to ensure reproducible and high-yielding results.

Introduction: The Strategic Advantage of Weinreb Amides

The synthesis of ketones from carboxylic acid derivatives using highly nucleophilic organometallic reagents, such as organolithiums, is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2] The Weinreb-Nahm ketone synthesis elegantly circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[1][2] The key to this control lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][2] This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, thus preventing a second nucleophilic addition.[1][2]

The substrate of focus, Boc-β-Ala-N(OMe)Me, incorporates a valuable β-amino acid scaffold protected with a tert-butoxycarbonyl (Boc) group. The Boc group is robust under the basic conditions of organolithium addition but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses.[3] This protocol, therefore, offers a reliable method for accessing versatile Boc-protected β-amino ketones.

Mechanistic Pathway

The generally accepted mechanism for the Weinreb-Nahm ketone synthesis proceeds as follows:

  • Nucleophilic Addition: The organolithium reagent (R-Li) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Chelated Intermediate: This addition leads to a tetrahedral intermediate where the lithium cation is chelated by both the carbonyl oxygen and the methoxy oxygen.[1] This chelation stabilizes the intermediate and prevents its premature collapse.

  • Aqueous Workup and Collapse: Upon the addition of a mild acid (e.g., saturated aqueous NH₄Cl), the chelated intermediate is protonated and subsequently collapses, eliminating the N,O-dimethylhydroxylamine moiety to yield the desired ketone.

dot digraph "Weinreb_Ketone_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

} . Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Experimental Protocol

This protocol provides a detailed procedure for the addition of n-butyllithium to Boc-β-Ala-N(OMe)Me as a representative example. The principles can be adapted for other organolithium reagents with minor modifications to the reaction conditions.

Materials and Equipment
ReagentsGradeSupplier
Boc-β-Ala-N(OMe)Me>98%Various
n-Butyllithium (1.6 M in hexanes)Reagent GradeSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeFischer Scientific
Diethyl Ether (Et₂O)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich
Silica Gel230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Schlenk line or inert atmosphere glovebox

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

} . Caption: Experimental workflow for organolithium addition.

  • Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer is assembled. The flask is purged with an inert gas for at least 15 minutes.

  • Dissolution of the Weinreb Amide: Boc-β-Ala-N(OMe)Me (1.0 eq) is added to the flask, and anhydrous tetrahydrofuran (THF) is added to achieve a concentration of approximately 0.2 M. The mixture is stirred until the solid is completely dissolved.

  • Cooling: The reaction flask is immersed in a dry ice/acetone bath to cool the internal temperature to -78 °C.

  • Addition of the Organolithium Reagent: n-Butyllithium (1.1 eq, 1.6 M in hexanes) is drawn into a syringe and added dropwise to the stirred solution over a period of 15-20 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with saturated aqueous NH₄Cl, extracting with ethyl acetate, and spotting on a TLC plate.

  • Quenching: While the reaction mixture is still at -78 °C, the reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (approximately 1 mL per mmol of Weinreb amide).

  • Warming and Extraction: The cooling bath is removed, and the mixture is allowed to warm to room temperature. The contents of the flask are transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected β-amino ketone.

Quantitative Data Summary
ParameterValue
Substrate Concentration~0.2 M in THF
Organolithium Equivalents1.1 eq
Reaction Temperature-78 °C
Reaction Time1-2 hours
Quenching AgentSaturated Aqueous NH₄Cl
Typical Yield80-95% (after purification)

Troubleshooting and Key Considerations

  • Low Yield/Incomplete Reaction:

    • Cause: Inactive organolithium reagent.

    • Solution: Titrate the organolithium solution prior to use to determine its exact molarity. Ensure that all glassware is scrupulously dried and the reaction is performed under a strictly inert atmosphere.

  • Formation of Tertiary Alcohol (Over-addition):

    • Cause: The reaction temperature was allowed to rise, causing the premature collapse of the tetrahedral intermediate.[2]

    • Solution: Maintain a low temperature (-78 °C) throughout the addition and stirring. Quench the reaction at low temperature before warming.

  • α-Deprotonation:

    • Cause: The protons α to the carbonyl group in β-amino acid derivatives can be acidic. While less of a concern with n-BuLi at low temperatures, stronger or bulkier bases may favor deprotonation.

    • Solution: Use of low temperatures (-78 °C) is critical. If α-deprotonation is a persistent issue, consider using a less basic organometallic reagent, such as a Grignard reagent, although this may require higher temperatures and longer reaction times.

  • Safety:

    • Organolithium reagents are pyrophoric and react violently with water and air.[4] All manipulations should be carried out under an inert atmosphere by trained personnel.[4]

Conclusion

The addition of organolithium reagents to Boc-β-Ala-N(OMe)Me is a highly efficient and reliable method for the synthesis of Boc-protected β-amino ketones. The stability of the Weinreb amide-derived tetrahedral intermediate is key to preventing over-addition and achieving high yields of the desired ketone. By carefully controlling the reaction temperature and employing anhydrous conditions, this protocol can be successfully applied to a wide range of organolithium nucleophiles, providing access to a diverse library of valuable synthetic intermediates for drug discovery and development.

References

  • Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2015). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Royal Society of Chemistry.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
  • Wikipedia. (2023). Weinreb ketone synthesis.
  • Torikai, K. (2021). What is the right reaction condition between Weinreb amide and vinyl lithium?
  • Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric... Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

Application Note: Strategic Use of β-Alanine Weinreb Amide Derivatives in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of molecules with C-terminal aldehyde or ketone functionalities is a critical task in medicinal chemistry, as these moieties are key pharmacophores in enzyme inhibitors and valuable handles for bioconjugation. Traditional solution-phase methods are often hampered by low yields and laborious purifications. This document provides a detailed guide to the use of N-protected β-alanine Weinreb amide building blocks, specifically Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate (Boc-β-Ala-Weinreb) and its more common Fmoc-protected counterpart, in solid-phase synthesis (SPS). We will explore the underlying mechanism that makes the N-methoxy-N-methylamide (Weinreb amide) an exceptional tool for controlled carbonyl chemistry and provide detailed, field-proven protocols for its application on a solid support to yield peptide aldehydes and ketones with high purity and efficiency.

Introduction: The Strategic Advantage of the Weinreb Amide in SPPS

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, was first reported in 1981 and has since become an indispensable tool for the synthesis of ketones and aldehydes.[1][2] Its primary advantage lies in its unique reactivity profile with strong nucleophiles like organometallic reagents (Grignard, organolithiums) or metal hydrides (LiAlH₄, DIBAL-H).[2][3] Unlike more reactive acyl sources such as esters or acid chlorides, which are prone to over-addition to form tertiary alcohols, the Weinreb amide reliably stops the reaction at the ketone or aldehyde stage.[2]

This controlled reactivity is due to the formation of a stable, five-membered cyclic chelate intermediate upon nucleophilic attack.[4] This intermediate is stable under the reaction conditions and does not collapse to the carbonyl product until acidic or aqueous workup.[4] By immobilizing this functionality on a solid support via a building block like Boc- or Fmoc-β-Ala(CON(Me)OMe)-OH, we can leverage the efficiency of solid-phase synthesis—facile purification by filtration and washing—to construct complex molecules and then release the desired C-terminal aldehyde or ketone in a final, controlled step.[5][6] This approach is particularly powerful for generating libraries of peptide aldehydes, which are potent inhibitors of cysteine and aspartyl proteases.[7]

Core Chemistry: Mechanism of Controlled Acyl Transfer

The remarkable stability of the Weinreb amide against over-addition is rooted in its ability to chelate the metal cation (e.g., Li⁺ or Mg²⁺) from the attacking nucleophile. This chelation stabilizes the tetrahedral intermediate, preventing its premature collapse and subsequent second nucleophilic attack.

Caption: Chelation-stabilized tetrahedral intermediate in Weinreb amide reactions.

Visualized Workflow: Solid-Phase Synthesis of a Peptide Aldehyde

The overall process involves standard solid-phase peptide synthesis (SPPS) steps, followed by a specific reductive cleavage protocol. The use of an Fmoc-protected building block is illustrated here, as it is the most common strategy for peptide elongation.

SPPS_Workflow Resin 1. Start with Resin (e.g., Rink Amide Resin) Coupling1 2. Couple Fmoc-β-Ala(CON(Me)OMe)-OH (HCTU, DIPEA, DMF) Resin->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotect1 3. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect1 Wash2 Wash (DMF) Deprotect1->Wash2 Coupling2 4. Couple Next Fmoc-AA-OH (Repeat for sequence) Wash2->Coupling2 Wash3 Wash (DMF) Coupling2->Wash3 Cycle Steps 3-4 Deprotect2 5. Final Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash (DCM, THF) Deprotect2->Wash4 Cleave 6. Reductive Cleavage (LiAlH₄ in THF) Wash4->Cleave Workup 7. Quench & Workup (aq. KHSO₄) Cleave->Workup Product Final Peptide Aldehyde Workup->Product

Caption: General workflow for solid-phase synthesis of a peptide aldehyde.

Detailed Protocols

Safety Precaution: Always handle reagents like piperidine, DIPEA, TFA, and especially LiAlH₄ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. LiAlH₄ reacts violently with water.

Protocol 1: Immobilization of the Weinreb Amide Building Block on Resin

This protocol describes the coupling of the first building block, Fmoc-β-Ala(CON(Me)OMe)-OH, to an amine-functionalized resin such as Rink Amide resin.

  • Materials:

    • Rink Amide MBHA Resin (or similar amine resin)

    • Fmoc-β-Ala(CON(Me)OMe)-OH

    • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

    • Solid-phase reaction vessel

  • Procedure:

    • Resin Swelling: Place the desired amount of resin (e.g., 0.2 mmol scale) in the reaction vessel. Swell the resin in DMF for 30 minutes, then drain.

    • Activator Solution: In a separate vial, dissolve Fmoc-β-Ala(CON(Me)OMe)-OH (3 eq., 0.6 mmol) and HCTU (2.9 eq., 0.58 mmol) in DMF (approx. 2 mL).

    • Coupling: Add the activator solution to the swollen resin. Immediately add DIPEA (6 eq., 1.2 mmol).

    • Reaction: Agitate the mixture at room temperature for 2 hours.

    • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free amines, indicating complete coupling.

    • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x). The resin is now ready for peptide elongation.

Protocol 2: Solid-Phase Peptide Elongation (Fmoc-SPPS)

This is a standard cycle for adding subsequent amino acids to the chain.[8]

  • Materials:

    • Resin from Protocol 1

    • 20% (v/v) Piperidine in DMF

    • Fmoc-protected amino acids

    • HCTU and DIPEA

    • DMF, DCM

  • Procedure Cycle (for each amino acid):

    • Fmoc Deprotection: Add the 20% piperidine solution to the resin. Agitate for 3 minutes, drain. Add a fresh portion of 20% piperidine and agitate for 7-10 minutes.[8]

    • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5x).

    • Coupling: Prepare and add the activated amino acid solution as described in Protocol 1 (Steps 2-3) using the next Fmoc-amino acid in your sequence. Agitate for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Repeat: Return to Step 1 for the next amino acid in the sequence. After the final amino acid is coupled, perform a final deprotection (Step 1) to expose the N-terminal amine.

Protocol 3: Reductive Cleavage to Synthesize C-Terminal Aldehydes

This protocol cleaves the synthesized peptide from the resin while simultaneously reducing the Weinreb amide to an aldehyde.[7][9]

  • Materials:

    • Peptide-bound resin (N-terminus deprotected or protected as desired)

    • Anhydrous THF (Tetrahydrofuran)

    • LiAlH₄ (Lithium aluminum hydride), 1.0 M solution in THF

    • 5% aqueous KHSO₄ solution

    • DCM

  • Procedure:

    • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3x) and anhydrous THF (3x). Dry the resin under a stream of nitrogen.

    • Suspension: Suspend the resin in anhydrous THF (approx. 10 mL per 0.2 mmol of resin) in a flask under a nitrogen atmosphere.

    • Cooling: Cool the suspension to 0 °C in an ice bath.

    • Reduction: Slowly add LiAlH₄ solution (2 molar equivalents per amide/urethane group, including the Weinreb amide and peptide backbone amides).[9] Stir the mixture at 0 °C for 30-60 minutes.

      • Expert Insight: The amount of LiAlH₄ is critical. Excess reagent or longer reaction times can lead to over-reduction of the peptide backbone amides to amines.[10] Careful optimization is recommended.

    • Quenching: Carefully and slowly quench the reaction by adding 5% aqueous KHSO₄ solution dropwise until gas evolution ceases.

    • Extraction: Filter the resin and wash it with DCM (2x). Combine the filtrates.

    • Workup: Transfer the combined filtrates to a separatory funnel. Wash sequentially with 5% aq. KHSO₄, saturated aq. NaHCO₃, and saturated aq. NaCl (brine).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide aldehyde. The product is often acid-sensitive and should be purified and handled accordingly.[10]

ParameterConditionRationale / Notes
Reagent LiAlH₄ or DIBAL-HLiAlH₄ is a strong reductant effective for this conversion. DIBAL-H can also be used.[5]
Solvent Anhydrous THFEssential to prevent violent reaction of LiAlH₄ with protic solvents.
Temperature 0 °C to RTLower temperatures provide better control and minimize side reactions.
Equivalents ~2 eq. per amide bondMust account for all amide bonds in the peptide to avoid consuming the reagent before it reduces the Weinreb amide.[9]
Workup Mildly acidic (KHSO₄)Neutralizes excess hydride and facilitates the collapse of the tetrahedral intermediate to the aldehyde.
Protocol 4: Nucleophilic Addition & Cleavage to Synthesize C-Terminal Ketones

This protocol uses an organometallic reagent to form a C-C bond, yielding a ketone upon cleavage.[5]

  • Materials:

    • Peptide-bound resin

    • Anhydrous THF

    • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) or Organolithium reagent

    • Saturated aqueous NH₄Cl solution

    • DCM

  • Procedure:

    • Resin Preparation: Prepare and dry the resin as described in Protocol 3, Step 1.

    • Suspension & Cooling: Suspend the resin in anhydrous THF under nitrogen and cool to 0 °C.

    • Addition: Slowly add the Grignard reagent (approx. 5-10 equivalents) to the stirred suspension.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quenching: Cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extraction & Workup: Filter the resin, wash with DCM, and perform an aqueous workup on the combined filtrates as described in Protocol 3 (Steps 7-8) to isolate the crude peptide ketone.

Troubleshooting and Expert Insights

  • Low Yield of Aldehyde/Ketone: This can be due to incomplete reaction or degradation. Ensure all reagents are anhydrous, especially the THF and the resin itself before adding the hydride or Grignard reagent. Increase the equivalents of the reagent if necessary, but be mindful of side reactions.

  • Over-reduction Products: If you observe amines instead of aldehydes, the reaction time was likely too long or the temperature too high.[10] Reduce the reaction time and maintain cooling at 0 °C. Consider a milder reducing agent if LiAlH₄ proves too reactive for your substrate.

  • Acid Sensitivity: The final aldehyde product can be unstable, particularly in the presence of acid and free N-terminal amines, which can lead to cyclization.[10] It is crucial to use a mild workup and purify the product promptly, avoiding strongly acidic conditions.

  • Resin Stability: While the Weinreb amide linkage is generally stable, prolonged exposure to strong acids like TFA can lead to hydrolysis. If side-chain deprotection is needed before cleavage, use milder TFA cocktails (e.g., 1-5% TFA in DCM for trityl groups) and minimize exposure time.[10]

References

  • El-Faham, A., & Almarhoon, Z. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube.

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • Wikipedia. (2023). Weinreb ketone synthesis.

  • AAPPTec. (n.d.). Cleavage from Weinreb Resin; Peptide Aldehydes.

  • Reddit user discussion. (2013). Question about working with Weinreb amide resin. r/chemistry.

  • MilliporeSigma. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach.

  • O'Donnell, M. J., et al. (2000). UPS on Weinreb Resin: A Facile Solid-Phase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides. The Journal of Organic Chemistry, 65(26), 9074–9082.

  • Salvino, J. M., et al. (2000). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry, 2(6), 691–697.

  • user438404. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange.

  • MilliporeSigma. (n.d.). Boc-β-Ala-OH Novabiochem.

  • Lee, Y. S., et al. (2007). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bulletin of the Korean Chemical Society, 28(7), 1253-1256.

Sources

The Strategic Application of Boc-β-Alanine Weinreb Amide in Natural Product Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of natural product synthesis, the strategic selection of building blocks is paramount to achieving efficiency, stereocontrol, and high yields. Among the versatile reagents in the synthetic chemist's arsenal, N-Boc-β-alanine Weinreb amide has emerged as a powerful and reliable three-carbon synthon. Its unique structural features—a protected β-amino group and a Weinreb amide moiety—offer a remarkable degree of control over bond formation, rendering it an invaluable tool in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles and polyketide-derived natural products.

This comprehensive guide delves into the practical applications of Boc-β-alanine Weinreb amide, providing detailed protocols and expert insights into its use. We will explore its role in the synthesis of key intermediates and its strategic implementation in the total synthesis of bioactive natural products.

The Power of a Controlled Acylating Agent: Why the Weinreb Amide?

The cornerstone of Boc-β-alanine Weinreb amide's utility lies in the inherent stability and predictable reactivity of the N-methoxy-N-methylamide, first reported by Steven M. Weinreb and Steven Nahm.[1] Unlike more reactive acylating agents such as acid chlorides or esters, Weinreb amides react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, five-membered chelated tetrahedral intermediate.[2][3][4] This intermediate is resistant to collapse and further addition of the nucleophile, thus cleanly affording the desired ketone upon acidic workup and preventing the common problem of over-addition to form a tertiary alcohol.[1]

Similarly, reduction of a Weinreb amide with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) can be effectively controlled to yield the corresponding aldehyde, a versatile functional group for subsequent transformations.[5] This controlled reactivity is the key to its strategic application in multi-step syntheses.

G cluster_0 Reaction with Organometallics cluster_1 Reduction Weinreb_Amide Boc-β-alanine Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate + R⁻ Organometallic R-MgX or R-Li Organometallic->Intermediate Workup H₃O⁺ Workup Intermediate->Workup Ketone β-Amino Ketone Workup->Ketone Weinreb_Amide2 Boc-β-alanine Weinreb Amide Aldehyde β-Amino Aldehyde Weinreb_Amide2->Aldehyde + [H⁻] Hydride LiAlH₄ or DIBAL-H Hydride->Aldehyde

Caption: Reaction pathways of Boc-β-alanine Weinreb amide.

Core Applications and Synthetic Protocols

The primary applications of Boc-β-alanine Weinreb amide revolve around its conversion to two key intermediates: N-Boc-3-amino aldehydes and N-Boc-3-amino ketones. These intermediates are versatile precursors for a wide array of natural product skeletons.

I. Synthesis of N-Boc-β-alanine Weinreb Amide

The journey begins with the efficient coupling of commercially available N-Boc-β-alanine with N,O-dimethylhydroxylamine hydrochloride. A variety of peptide coupling reagents can be employed for this transformation.[3]

Protocol 1: Synthesis of N-Boc-N'-methoxy-N'-methyl-β-alaninamide

Reagent MW Equivalents Amount
N-Boc-β-alanine189.211.01.89 g
N,O-Dimethylhydroxylamine HCl97.561.21.17 g
HBTU379.251.24.55 g
DIPEA129.243.05.0 mL
Anhydrous DMF--20 mL

Procedure:

  • To a stirred solution of N-Boc-β-alanine (1.0 eq) in anhydrous DMF at 0 °C, add HBTU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 10 minutes to pre-activate the carboxylic acid.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.

Expertise & Experience: The use of HBTU as a coupling agent is often preferred for its efficiency and the minimization of side reactions. Pre-activation of the carboxylic acid ensures rapid and clean conversion to the Weinreb amide. The aqueous workup is critical for removing excess reagents and byproducts.

II. Application in Alkaloid Synthesis: The Piperidine Core

Piperidine and its derivatives are ubiquitous structural motifs in a vast number of alkaloids with significant biological activities.[6] Boc-β-alanine Weinreb amide serves as an excellent precursor for the construction of substituted piperidines. The general strategy involves the conversion of the Weinreb amide to a β-amino ketone, followed by cyclization and further functionalization.

Case Study: Synthesis of a 2-Substituted Piperidine Precursor

This approach is exemplified in the synthesis of precursors to alkaloids like (S)-coniine.[7] The key steps involve the addition of an organometallic reagent to the Weinreb amide, followed by reduction and cyclization.

G Start Boc-β-alanine Weinreb Amide Step1 1. R-MgBr 2. H₃O⁺ Start->Step1 Ketone β-Amino Ketone Step1->Ketone Step2 Reduction of Ketone (e.g., NaBH₄) Ketone->Step2 Alcohol γ-Amino Alcohol Step2->Alcohol Step3 1. Deprotection (TFA) 2. Cyclization Alcohol->Step3 Piperidine 2-Substituted Piperidine Step3->Piperidine

Caption: General workflow for piperidine synthesis.

Protocol 2: Synthesis of a β-Amino Ketone via Grignard Addition

Reagent Equivalents Conditions Yield
Boc-β-alanine Weinreb amide1.0THF, 0 °C to rt~85-95%
Propylmagnesium bromide (3.0 M in Et₂O)1.5

Procedure:

  • Dissolve Boc-β-alanine Weinreb amide (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.

  • Slowly add the Grignard reagent (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude β-amino ketone is often of sufficient purity for the next step.

Trustworthiness: This protocol is self-validating as the stability of the Weinreb amide intermediate prevents the formation of the corresponding tertiary alcohol, which would be a major byproduct in reactions with esters or acid chlorides. TLC analysis should show a clean conversion to a single major product.

III. Precursors for Macrolides and Other Complex Natural Products

The β-amino aldehyde derived from the reduction of Boc-β-alanine Weinreb amide is a valuable intermediate for the synthesis of complex natural products, including macrolides and peptide-polyketide hybrids.[3][8] The aldehyde functionality can participate in a variety of carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and Horner-Wadsworth-Emmons olefination.

Protocol 3: Reduction to N-Boc-3-aminopropanal

Reagent Equivalents Conditions Yield
Boc-β-alanine Weinreb amide1.0Anhydrous THF, -78 °C~80-90%
DIBAL-H (1.0 M in hexanes)1.5

Procedure:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add DIBAL-H (1.5 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the crude aldehyde.

Authoritative Grounding: The use of DIBAL-H at low temperatures is a well-established method for the partial reduction of esters and Weinreb amides to aldehydes.[5][9] The aldehyde product is often used immediately in the next step due to its potential instability.

Conclusion: A Versatile and Indispensable Building Block

Boc-β-alanine Weinreb amide has proven its merit as a versatile and reliable building block in the synthesis of a diverse array of natural products. Its ability to undergo clean and high-yielding transformations into β-amino ketones and aldehydes provides a strategic advantage in the construction of complex molecular frameworks. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this valuable reagent into their synthetic endeavors, paving the way for new discoveries in drug development and chemical biology.

References

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  • Heathcock, C. H., Stafford, J. A., & Clark, D. L. (1992). Daphniphyllum Alkaloids. 14. Total Synthesis of (+/-)-Bukittinggine. The Journal of Organic Chemistry, 57(9), 2575–2585.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(38), 3815-3818.
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  • Song, P., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129.
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  • Xu, F., et al. (2008). A Simple, One-Pot Preparation of Cyclic Amines via Efficient Chlorination of Amino Alcohols with Use of SOCl2. The Journal of Organic Chemistry, 73(1), 312–315.
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  • Pan, P., et al. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2633.
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  • Davies, S. G., & Fletcher, A. M. (2002). Asymmetric synthesis and applications of beta-amino Weinreb amides. Tetrahedron: Asymmetry, 13(14), 1511-1522.
  • Szostak, M., & Li, G. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18, 3827-3831.
  • Tanmoy Biswas - Chemistry The Mystery of Molecules. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. [Link]

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  • Royal Society of Chemistry. (2019). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Retrieved January 23, 2026, from [Link]

  • Wanner, M. J., & Koomen, G.-J. (2003). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Current Medicinal Chemistry, 10(16), 1569-1597.
  • White, J. D., & Shaw, S. (2011). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters, 52(33), 4301-4303.
  • Zhang, T., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(17), 11046–11057.

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The Architect's Guide to Molecular Scaffolds: Synthesizing Heterocyclic Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Central Role of Heterocycles in Modern Medicine

Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, form the bedrock of medicinal chemistry.[1][2][3][4] It is estimated that over 85% of all biologically active chemical entities feature a heterocyclic core, a testament to their unparalleled versatility in drug design.[5] These scaffolds are not merely passive frameworks; their unique electronic and structural properties allow for precise tuning of a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity.[5] This fine-tuning is critical for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a drug candidate. From the life-saving beta-lactam ring in penicillin to the purine core of antiviral drugs like acyclovir, heterocycles are indispensable in the pharmaceutical landscape.[1][6]

The ever-increasing demand for novel therapeutics necessitates the development of efficient, robust, and sustainable methods for synthesizing diverse heterocyclic libraries.[7][8] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key synthetic strategies, from venerable name reactions to cutting-edge technologies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visualize complex transformations to empower your research and accelerate the discovery of next-generation medicines.

Chapter 1: The Pillars of Heterocycle Construction - Foundational Synthetic Strategies

The art of building heterocyclic rings relies on a set of powerful and versatile reaction classes. Understanding the principles behind these strategies is paramount for rationally designing synthetic routes to novel molecular architectures.

Condensation Reactions: The Classic Approach to Aromatic Heterocycles

Condensation reactions, where two molecules combine with the elimination of a small molecule like water or ammonia, are among the oldest and most reliable methods for heterocycle synthesis. Two seminal examples are the Fischer Indole Synthesis and the Pictet-Spengler reaction.

First reported in 1883, the Fischer indole synthesis remains an indispensable method for creating indole derivatives, which are pivotal in pharmaceuticals and natural products.[9][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and an aldehyde or ketone.[9][11][12]

Causality of the Mechanism: The reaction's success hinges on a critical[8][8]-sigmatropic rearrangement. The acid catalyst (either Brønsted or Lewis) is crucial for facilitating the initial hydrazone formation and the subsequent tautomerization to an enamine intermediate, which is the active species for the rearrangement.[9][13] This rearrangement reconfigures the molecular framework, setting the stage for the final cyclization and ammonia elimination to form the aromatic indole ring.[9]

Fischer_Indole_Workflow

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

Protocol 2: General Procedure for Pictet-Spengler Reaction

  • Reactant Solution: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq, or a Lewis acid) to the mixture. The choice of acid and solvent is critical and often requires optimization.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by adding a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cycloaddition Reactions: Building Rings with Precision

Cycloaddition reactions are powerful tools for constructing heterocyclic rings in a single, often highly stereospecific, step. [14]In these reactions, two or more unsaturated molecules react to form a cyclic adduct.

Perhaps the most impactful cycloaddition in modern drug discovery is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "Click Chemistry". [15][16][17]This reaction provides an exceptionally reliable and efficient way to form 1,2,3-triazole rings from an azide and a terminal alkyne. [15][17]Triazoles are more than just linkers; they are stable, aromatic, and capable of engaging in hydrogen bonding and dipole interactions, making them excellent pharmacophores. [15] Causality of the Protocol: The copper(I) catalyst is essential. It activates the terminal alkyne, allowing it to react readily with the azide in a highly regioselective manner to exclusively form the 1,4-disubstituted triazole isomer. [17]Sodium ascorbate is commonly used as a reducing agent to generate the active Cu(I) species in situ from a Cu(II) salt like CuSO₄. [18] Protocol 3: A Standard CuAAC "Click" Reaction [18]

  • Reactant Mixture: In a vial, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0 eq) in a suitable solvent mixture, typically t-butanol/water (1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water.

  • Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The reaction mixture often turns a yellow-green color.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. If necessary, purify the product via column chromatography.

ParameterValue/ConditionRationale
Catalyst CuSO₄·5H₂O / Sodium AscorbateIn situ generation of the active Cu(I) catalyst, which is crucial for the cycloaddition mechanism.
Solvent t-BuOH/H₂OA common solvent system that dissolves a wide range of organic substrates while being compatible with the aqueous catalyst solutions.
Temperature Room TemperatureThe high efficiency of the catalyst allows the reaction to proceed under mild conditions, preserving sensitive functional groups.
Regioselectivity Forms 1,4-isomer exclusivelyThe copper-catalyzed mechanism directs the reaction to a single regioisomer, simplifying product purification and characterization.
Transition-Metal-Catalyzed Synthesis: A Modern Powerhouse

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and heterocycles are no exception. [19][20][21]Catalysts based on metals like palladium, copper, rhodium, and gold enable the formation of C-C and C-heteroatom bonds with unparalleled efficiency and selectivity. [19][22]These methods allow for the construction of heterocyclic rings from readily available starting materials under mild conditions. [19][21]A key strategy involves the intramolecular cyclization of functionalized precursors. [22] Causality of the Mechanism: The power of transition-metal catalysis lies in the unique electronic properties of the metal center, which can orchestrate a sequence of elementary steps (e.g., oxidative addition, migratory insertion, reductive elimination). For instance, in a typical palladium-catalyzed C-N bond formation, the Pd(0) catalyst inserts into a C-Halogen bond. The resulting organopalladium(II) complex can then coordinate to a nitrogen nucleophile, and subsequent reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

General Catalytic Cycle for Heterocycle Formation

Catalytic_Cycle Catalyst M(0) Catalyst OxAdd Oxidative Addition (R-X) Intermediate1 R-M(II)-X Catalyst->Intermediate1 R-X Coordination Coordination (Nucleophile, Nu-H) Intermediate2 R-M(II)(Nu-H)-X Intermediate1->Intermediate2 Nu-H Intermediate2->Catalyst R-Nu RedElim Reductive Elimination (-HX) Product Product (R-Nu)

Caption: A simplified representation of a transition-metal catalytic cycle.

Chapter 2: The New Frontier - Modern & Sustainable Synthetic Technologies

While classic methods remain vital, the drive for efficiency, safety, and sustainability has spurred the adoption of new technologies in heterocyclic synthesis. [8][23]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. [8][24]By directly and efficiently heating the solvent and reactants, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. [8][24]This is particularly advantageous for high-throughput synthesis and library generation in drug discovery. Many traditional reactions, such as the synthesis of pyrimidine derivatives, have been successfully adapted to microwave conditions. [8]

Flow Chemistry: A Paradigm Shift in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. [25][26][27]This technology provides superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. [25][26]The ability to safely handle hazardous reagents and unstable intermediates makes flow chemistry particularly attractive for synthesizing complex heterocyclic targets. [25][28]

Conclusion: An Ever-Expanding Toolkit for Innovation

The synthesis of heterocyclic compounds is a dynamic and constantly evolving field. The methodologies discussed here—from time-honored condensation reactions to modern transition-metal catalysis and enabling technologies like flow and microwave chemistry—represent a powerful and versatile toolkit for the modern medicinal chemist. By understanding the underlying principles and mastering these protocols, researchers can efficiently navigate the vast chemical space of heterocyclic scaffolds, accelerating the journey from molecular concept to life-changing therapeutic.

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  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.MDPI.
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  • Unveiling the Chemistry of Higher-Order Cycloaddition Reactions within the Molecular Electron Density Theory.MDPI.
  • Advanced Organic Chemistry: Flow Chemistry.YouTube.
  • Environmentally benign synthesis of heterocyclic compounds by combined microwave-assisted heterogeneous catalytic approaches†.Green Chemistry (RSC Publishing).
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.Testbook.
  • Applying click chemistry to synthesis of chiral‐[1][7][8]triazole liquid crystals. Taylor & Francis.

  • Pictet–Spengler reaction.Grokipedia.
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds.Asian Journal of Research in Chemistry.
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  • Fischer indole synthesis applied to the total synthesis of natural products.RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A.
  • Mod-20 Lec-23 [4 plus 2] cycloaddition in heterocyclic chemistry.YouTube.
  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–c
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  • Green Synthetic Methods for the Cycloaddition Reactions: A Mini Review.Taylor & Francis.
  • Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles.Organic Chemistry Frontiers (RSC Publishing).

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Application Note: Strategic Incorporation of Boc-β-Ala-N(OMe)Me for the Synthesis of Advanced Peptide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The engineering of peptides with non-natural amino acids is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, novel conformations, and improved pharmacological profiles.[1][2][3] This guide provides a detailed technical overview and validated protocols for the use of Boc-β-Ala-N(OMe)Me , a versatile building block for creating sophisticated peptide analogues. By leveraging the unique reactivity of the N-methoxy-N-methylamide (Weinreb amide) moiety, researchers can access previously challenging modifications, most notably the synthesis of β-keto amide functionalities within a peptide backbone. This document outlines the core chemical principles, step-by-step solid-phase synthesis protocols, and critical downstream transformations, offering a comprehensive resource for chemists in pharmaceutical and biotechnological research.

Introduction: The Power of Backbone Modification

Standard peptides, while biologically significant, often suffer from limitations such as rapid proteolytic degradation.[1] The incorporation of β-amino acids, like β-alanine, into a peptide sequence is a proven strategy to confer proteolytic resistance and induce unique secondary structures, such as β-turns.[1][4] Boc-β-Ala-N(OMe)Me advances this concept by introducing a Weinreb amide at the C-terminus of the β-alanine. This functional group serves as a stable, yet reactive, precursor for the synthesis of ketones, a class of compounds not directly accessible through standard peptide coupling.[5][6]

The tert-butyloxycarbonyl (Boc) protecting group makes this building block fully compatible with Boc-based solid-phase peptide synthesis (SPPS), a robust method for constructing complex peptide chains.[7][8] The strategic placement of a Weinreb amide within a peptide sequence opens a gateway to producing peptide analogues with electrophilic ketones, which can act as covalent warheads, conformational locks, or bioorthogonal handles.

Core Principle: The Weinreb Amide Advantage

The N-methoxy-N-methylamide, or Weinreb amide, was first reported in 1981 and has become an invaluable tool in organic synthesis for its controlled reactivity with organometallic reagents.[5][9] Unlike esters or acid chlorides, which typically undergo over-addition with reagents like Grignard or organolithium compounds to yield tertiary alcohols, the Weinreb amide reliably stops the reaction at the ketone stage.[5][6][10]

This selectivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate.[5][6][9] The methoxy group's oxygen atom chelates the metal ion (e.g., Mg²⁺ or Li⁺) of the organometallic reagent, stabilizing the intermediate at low temperatures and preventing its collapse and subsequent second addition.[5] The desired ketone is only released upon acidic workup.[9]

Caption: Mechanism of Weinreb amide reaction with an organometallic reagent.

Experimental Protocols

Protocol 1: Incorporation of Boc-β-Ala-N(OMe)Me into a Peptide Sequence via SPPS

This protocol describes the manual coupling of Boc-β-Ala-N(OMe)Me onto a resin-bound peptide using standard Boc-SPPS chemistry.[11]

Materials:

  • Resin-bound peptide with a free N-terminal amine (e.g., H₂N-Peptide-Resin)

  • Boc-β-Ala-N(OMe)Me

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • TFA (Trifluoroacetic acid)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation: Swell the H₂N-Peptide-Resin (1.0 eq) in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Activation of Building Block: In a separate vial, dissolve Boc-β-Ala-N(OMe)Me (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and vortex for 2 minutes. The solution should turn yellow.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Remove a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test.[11] A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or consider a recoupling step.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Boc Deprotection (for subsequent couplings):

    • Treat the resin with 50% TFA in DCM for 2 minutes.[12]

    • Drain and treat with fresh 50% TFA in DCM for 25-30 minutes.[12]

    • Wash the resin with DCM (3x).

    • Neutralize the resulting trifluoroacetate salt by washing with 10% DIPEA in DMF (3x, 2 min each).[11]

    • Wash again with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

ReagentEquivalents (eq)Purpose
H₂N-Peptide-Resin1.0Starting peptide chain
Boc-β-Ala-N(OMe)Me3.0Building block to be coupled
HATU2.9Coupling (activating) agent
DIPEA6.0Activation and neutralization base
50% TFA in DCM-Nα-Boc deprotection reagent
Protocol 2: On-Resin Conversion to a β-Keto Amide Analogue

This protocol details the conversion of the resin-bound Weinreb amide to a ketone using a Grignard reagent.[13]

Critical Safety Note: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and glassware.

Materials:

  • Peptide-β-Ala-N(OMe)Me-Resin (from Protocol 1, with all side-chain protecting groups intact)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

  • Resin Preparation: Thoroughly dry the peptide-resin under high vacuum for at least 4 hours.

  • Anhydrous Washing: Wash the dried resin with anhydrous THF (3x) under an inert atmosphere.

  • Grignard Reaction:

    • Suspend the resin in anhydrous THF.

    • Cool the reaction vessel to 0°C using an ice bath.

    • Slowly add the Grignard reagent (10.0 eq) dropwise over 15 minutes.

    • Allow the reaction to stir at 0°C for 2-4 hours.

  • Quenching the Reaction:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

    • Wash the resin with THF (3x), water (3x), and alternating methanol and DCM (3x each).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a standard TFA cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide product under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm the mass of the final β-keto amide peptide analogue by LC-MS.

Workflow Start Start: H₂N-Peptide-Resin Couple Protocol 1: Couple Boc-β-Ala-N(OMe)Me (HATU, DIPEA, DMF) Start->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Kaiser Kaiser Test (QC Step) Wash1->Kaiser Kaiser->Couple Positive WeinrebResin Boc-β-Ala(N(OMe)Me)-Peptide-Resin Kaiser->WeinrebResin Negative Dry Dry Resin (High Vacuum) WeinrebResin->Dry Grignard Protocol 2: Add Grignard Reagent (R'-MgX) (Anhydrous THF, 0°C) Dry->Grignard Quench Quench (aq. NH₄Cl) Grignard->Quench Cleave Cleave & Deprotect (TFA Cocktail) Quench->Cleave Purify Purify & Analyze (RP-HPLC, LC-MS) Cleave->Purify End Final Product: R'-CO-β-Ala-Peptide-NH₂ Purify->End

Caption: Overall workflow for synthesizing a β-keto amide peptide analogue.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after 4 hours, a second coupling (recoupling) with a freshly prepared activated solution is recommended. Steric hindrance from the growing peptide chain can slow the reaction.

  • Low Yield after Grignard Reaction: The most common cause is the presence of moisture, which will quench the Grignard reagent. Ensure all glassware is oven-dried and solvents are anhydrous. Using a larger excess of the Grignard reagent can sometimes overcome minor moisture issues.

  • Side Reactions during Cleavage: The newly formed ketone is an electrophilic site. If the peptide contains nucleophilic side chains (e.g., Lys, Cys), they may react with the ketone during TFA cleavage. Minimize cleavage time and consider using scavengers tailored to protect the ketone if necessary.

  • Building Block Stability: Boc-β-Ala-N(OMe)Me is generally stable but should be stored under desiccated conditions to prevent hydrolysis.

Conclusion

Boc-β-Ala-N(OMe)Me is a powerful and versatile building block that enables the precise introduction of a latent ketone functionality into a peptide backbone. The unique stability of the Weinreb amide intermediate provides a reliable method for synthesizing β-keto amide peptide analogues, a class of molecules with significant potential in drug discovery and chemical biology.[5][14] The protocols detailed herein provide a validated framework for the successful incorporation and transformation of this reagent, empowering researchers to explore novel peptide designs and functions.

References

  • Basha, A., Lipton, M., & Weinreb, S. M. (1977). A new, useful reagent for the conversion of esters to aldehydes. Tetrahedron Letters, 18(48), 4171-4174. [Link]

  • Gisin, B. F. (1973). The attachment of carboxyl- and hydroxyl-bearing compounds to a solid support. Helvetica Chimica Acta, 56(5), 1476-1482. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Singh, J., et al. (2000). The renaissance of the Weinreb amide. Journal of the Chemical Society, Perkin Transactions 1, (19), 3163-3184. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 23, 2026, from [Link]

  • AApptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 23, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Organometallic Additions to Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for organometallic additions to N-methoxy-N-methylamides (Weinreb amides). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful ketone synthesis method. Here, we move beyond standard protocols to troubleshoot the nuanced side reactions and experimental challenges that can arise, providing field-proven insights to optimize your results.

The Weinreb-Nahm ketone synthesis is renowned for its reliability, largely due to the formation of a stable, chelated tetrahedral intermediate that prevents the common problem of over-addition seen with other acyl electrophiles.[1][2] This intermediate effectively "pauses" the reaction until acidic workup, at which point the desired ketone is liberated.[3][4] However, even in this robust reaction, deviations from the expected outcome can occur. This guide is structured to help you diagnose and resolve these issues efficiently.

Core Reaction Mechanism: The Key to Stability

Understanding the core mechanism is fundamental to troubleshooting. The N-methoxy group's ability to chelate the metal ion (Li⁺ or Mg²⁺) is the cornerstone of the method's success. This coordination stabilizes the tetrahedral intermediate, preventing its premature collapse into a ketone which would then be susceptible to a second nucleophilic attack.[1]

Weinreb_Mechanism Start Weinreb Amide + R²-M Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Workup Aqueous / Acidic Workup (e.g., H₃O⁺) Intermediate->Workup Quench Ketone Desired Ketone Workup->Ketone Collapse & Protonation SideProduct N,O-dimethylhydroxylamine byproduct Workup->SideProduct

Caption: The accepted mechanism for the Weinreb-Nahm ketone synthesis.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Yield of the Desired Ketone

You've run the reaction, but TLC/LC-MS analysis shows primarily unreacted starting material or a complex mixture of products.

Question: What are the most likely causes for reaction failure or low conversion?

Answer: The primary culprits for low conversion often relate to the quality of the organometallic reagent, the reaction setup, or a competing side reaction that consumes the nucleophile.

  • Inactive Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to moisture and air. Improper handling or titration can lead to a lower-than-expected concentration of the active nucleophile.

  • Acidic Protons on Substrate: If your Weinreb amide contains acidic protons (e.g., α-protons to the carbonyl, alcohols, phenols, terminal alkynes), the organometallic reagent can act as a base rather than a nucleophile. This is especially true for highly basic reagents like organolithiums.[3] This results in deprotonation of your substrate and consumption of your nucleophile, quenching the desired reaction.

  • Poor Reagent Solubility or Addition: At the very low temperatures often required (-78 °C), some Grignard reagents can become viscous or precipitate from solution, leading to poor mixing and inefficient reaction.

Deprotonation_Side_Reaction Start Enolizable Weinreb Amide (with α-proton) Pathway1 Desired Nucleophilic Addition Pathway2 α-Deprotonation (Side Reaction) Reagent Organometallic (R²-M) (e.g., R-Li) Intermediate Tetrahedral Intermediate Reagent->Intermediate Acts as Nucleophile Enolate Amide Enolate Reagent->Enolate Acts as Base Ketone Ketone (Low Yield) Intermediate->Ketone Workup RecoveredSM Recovered Starting Material (after workup) Enolate->RecoveredSM Workup

Caption: Competing pathways when using a strong base with an enolizable amide.

Question: How can I improve my ketone yield and ensure full conversion?

Answer: A systematic approach to optimizing your reaction conditions is key.

  • Protocol 1: General Procedure for Grignard Addition to a Weinreb Amide

    • Setup: Dry all glassware in an oven ( >120 °C) overnight and assemble hot, flushing with an inert gas (Nitrogen or Argon) while it cools.

    • Reagents: Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF (approx. 0.1-0.5 M). Use a fresh bottle or freshly titrated organometallic reagent.

    • Addition: Cool the amide solution to the desired temperature (typically -78 °C to 0 °C). Add the organometallic reagent (1.1-1.5 eq.) dropwise via syringe over 15-30 minutes. A faster addition can lead to localized heating and side reactions.

    • Reaction: Stir the mixture at the addition temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Quench: While still cold, slowly quench the reaction by adding saturated aqueous NH₄Cl solution or 1 M HCl. Caution: Quenching at higher temperatures can promote over-addition.[1]

    • Workup: Allow the mixture to warm to room temperature. Add water and a suitable organic solvent (e.g., Ethyl Acetate). Separate the layers, wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude ketone via flash column chromatography.

  • Troubleshooting Table: Low Conversion

ParameterRecommendationRationale
Reagent Quality Always use freshly purchased Grignard reagents or titrate older bottles of organolithiums before use.Organometallics degrade upon exposure to air and moisture, reducing the effective molarity.
Temperature For highly reactive organolithiums, maintain the temperature at -78 °C. For less reactive Grignards, 0 °C is often sufficient.Lower temperatures increase the stability of the tetrahedral intermediate and disfavor side reactions.[1]
α-Deprotonation If your substrate is enolizable, consider using a less basic organometallic (e.g., an organocuprate) or adding the Weinreb amide to the organometallic solution (inverse addition).This keeps the concentration of the proton-abstracting species low relative to the electrophile.
Solvent THF is the standard and generally preferred solvent due to its good solvating properties for both the substrate and the organometallic reagent.---
Issue 2: Formation of Tertiary Alcohol (Over-addition Product)

Your main product is the tertiary alcohol, resulting from the addition of two equivalents of the organometallic reagent.

Question: I thought Weinreb amides prevent over-addition. Why am I seeing this side product?

Answer: While the chelated intermediate is stable, it is not invincible.[4] Its premature collapse to the ketone before the acidic workup is the direct cause of over-addition. The newly formed ketone is highly reactive towards any remaining organometallic reagent in the flask.[2][5]

Key Causes for Premature Collapse:

  • Elevated Reaction Temperature: This is the most common reason. The stability of the tetrahedral intermediate is highly temperature-dependent. Allowing the reaction to warm up before quenching provides the thermal energy needed for the intermediate to collapse.[1]

  • Excessively Long Reaction Times: While less common, prolonged reaction times, even at low temperatures, can sometimes lead to slow decomposition of the intermediate.

  • Highly Reactive Nucleophiles: Extremely reactive nucleophiles can sometimes promote faster breakdown of the intermediate, although this is rare under standard conditions.

Overaddition_Workflow Start Weinreb Amide + 2 eq. R²-M Intermediate Chelated Intermediate Start->Intermediate 1st Addition Heat Premature Collapse (e.g., High Temp) Intermediate->Heat Ketone_in_situ Ketone (in situ) Heat->Ketone_in_situ Second_Addition Second Nucleophilic Attack by R²-M Ketone_in_situ->Second_Addition Alcohol_Adduct Tertiary Alkoxide Adduct Second_Addition->Alcohol_Adduct Workup Workup (H₃O⁺) Alcohol_Adduct->Workup Final_Alcohol Tertiary Alcohol (Over-addition Product) Workup->Final_Alcohol

Caption: Pathway showing how over-addition occurs via premature intermediate collapse.

Question: How can I reliably prevent the formation of tertiary alcohols?

Answer: Strict control over temperature is paramount.

  • Maintain Low Temperature: Ensure your cooling bath (e.g., dry ice/acetone) remains at a consistent -78 °C throughout the reagent addition and stirring period.

  • Quench Cold: Always perform the reaction quench at low temperature before allowing the flask to warm. Adding the quenching solution to the cold reaction mixture neutralizes any remaining organometallic reagent before the intermediate has a chance to collapse at a higher temperature.

  • Control Stoichiometry: While a small excess (1.1-1.2 eq.) of the organometallic is often beneficial, using a large excess can increase the likelihood of over-addition if any ketone forms prematurely.

Issue 3: Other Unexpected Byproducts

You observe byproducts other than the starting material, ketone, or tertiary alcohol.

Question: My reaction with a bulky Grignard reagent gave a poor yield and a significant amount of what appears to be a reduced aldehyde. What happened?

Answer: With sterically hindered or highly basic organometallic reagents, particularly those with β-hydrides (like iso-propylmagnesium bromide or sec-butyllithium), two alternative pathways can become significant:

  • Reduction: The organometallic reagent can act as a hydride source, reducing the Weinreb amide to an aldehyde. This is mechanistically similar to using a reducing agent like LiAlH₄.[3]

  • Elimination: Highly basic nucleophiles can induce an elimination reaction, cleaving the methoxy group to generate formaldehyde and other degradation products.[1] This pathway is less common but can be a factor with exceptionally hindered reagents.

  • Solution: If reduction is observed, switch to a less hindered organometallic reagent if possible. If the specific bulky group is required, using the corresponding organocuprate (Gilman reagent), prepared from the organolithium and CuI, can often mitigate reduction and favor clean 1,2-addition.

Question: I am trying to add an organolithium to a Weinreb amide derived from an N-protected amino acid, but I'm getting racemization. Why?

Answer: If the α-carbon of your Weinreb amide is a stereocenter with an acidic proton, strongly basic organolithium reagents can cause epimerization via enolate formation. Even a small amount of deprotonation-reprotonation can lead to significant loss of enantiomeric excess.

  • Solution:

    • Use a Grignard Reagent: Grignard reagents are generally less basic than their organolithium counterparts and are less likely to cause epimerization.[6]

    • Lower the Temperature: Conducting the reaction at -78 °C or even lower (e.g., -100 °C with a nitrogen/ether bath) can suppress the deprotonation pathway.

    • Change the N-Protecting Group: Some protecting groups may influence the acidity of the α-proton. Experimenting with different groups (e.g., Boc vs. Cbz) may help.

References

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

  • Iwasaki, K., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48153–48163. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 23, 2026, from [Link]

  • Chemistry - The Mystery of Molecules. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. [Link]

  • O'Duill, M., et al. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(7), 1416. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal Of Chemistry, 35(6), 1611-1626. [Link]

  • Khalid, M. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal Of Chemistry, 36(02), 206-219. [Link]

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How to prevent over-addition in reactions with Weinreb amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with Weinreb amides. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to help you overcome challenges in your experiments, specifically focusing on the prevention of over-addition. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, ensuring your success in the lab.

Understanding the Over-Addition Problem

Why are Weinreb amides used to prevent over-addition?

In reactions with highly reactive organometallic reagents like Grignard or organolithium reagents, direct addition to carboxylic acids, esters, or acid chlorides often leads to a common problem: over-addition.[1][2][3] This occurs because the initial product, a ketone or aldehyde, is still highly reactive towards the organometallic reagent, leading to the formation of a tertiary alcohol as a byproduct.[1][2][3][4]

The Weinreb-Nahm amide offers a clever solution to this issue. When an organometallic reagent adds to a Weinreb amide, it forms a stable, five-membered cyclic tetrahedral intermediate.[2][3][5] This stability is attributed to the chelation of the metal atom (from the organometallic reagent) by both the oxygen of the carbonyl group and the methoxy group of the amide.[1][6] This chelated intermediate is stable at low temperatures and does not readily collapse to form the ketone until an acidic workup is performed.[1][4][6] This crucial stability prevents the unwanted second addition of the organometallic reagent, thus avoiding the formation of the tertiary alcohol byproduct.[1][2][3][4]

How does the stable intermediate prevent over-addition?

The key to the Weinreb amide's success lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack. This stability is achieved through chelation, where the metal cation (e.g., Li⁺ or Mg²⁺) is coordinated by both the newly formed anionic oxygen and the methoxy oxygen of the N,O-dimethylhydroxylamino group. This forms a stable five-membered ring that effectively "protects" the intermediate from further reaction.

Below is a diagram illustrating the reaction mechanism and the stable chelated intermediate:

Caption: Reaction mechanism of a Weinreb amide with a Grignard reagent.

Troubleshooting Guide

Even with the inherent stability of the Weinreb amide intermediate, over-addition can sometimes occur. This section provides a guide to troubleshooting and optimizing your reaction conditions.

Problem Potential Cause Recommended Solution
Significant formation of tertiary alcohol (over-addition product). Reaction temperature is too high. The chelated intermediate is only stable at low temperatures.[1][6][7] At higher temperatures, it can collapse to the ketone, which then reacts further.Perform the addition of the organometallic reagent at low temperatures, typically -78 °C (dry ice/acetone bath).[7] For some systems, -40 °C has been found to be optimal.[7]
Excess organometallic reagent. While Weinreb amides are resistant to over-addition, a large excess of a highly reactive nucleophile can still lead to the formation of byproducts.Use a controlled amount of the organometallic reagent, typically 1.1 to 1.5 equivalents. For reactions with two Weinreb amide groups, consider using close to 2 equivalents.[7]
Incorrect quenching procedure. Quenching the reaction at a warm temperature can lead to the breakdown of the intermediate and subsequent over-addition.[7]Quench the reaction at the low temperature at which the addition was performed.[7][8] Use a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]
Low or no conversion to the ketone. Inactive organometallic reagent. Grignard and organolithium reagents are sensitive to moisture and air.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated organometallic reagents.
"Coiling up" of long-chain substrates. For very long alkyl chains, the molecule can fold in a way that sterically hinders the reaction site.[7]Consider using diethyl ether (Et₂O) as the solvent instead of tetrahydrofuran (THF), as it has been shown to be superior for some long-chain substrates.[7]
Formation of multiple unidentified byproducts. Reaction allowed to warm before quenching. Letting the reaction mixture warm before the workup can lead to a messy reaction profile.[8]Maintain the low temperature throughout the addition and stirring time, and quench the reaction while it is still cold.[8]
Acidic proton on the substrate. If the substrate has an acidic proton, the organometallic reagent can act as a base, leading to side reactions.Consider protecting any acidic functional groups before the reaction with the Weinreb amide.
Experimental Protocol: Optimized Ketone Synthesis from a Weinreb Amide

This protocol provides a general procedure for the reaction of a Weinreb amide with a Grignard reagent to minimize over-addition.

Materials:

  • Weinreb amide

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.2 eq) dropwise to the cooled solution via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl.

  • Quenching: While still at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired ketone.

Frequently Asked Questions (FAQs)

Q1: Can I use organolithium reagents with Weinreb amides?

Yes, organolithium reagents are commonly used with Weinreb amides and also benefit from the formation of a stable chelated intermediate, thus preventing over-addition.[5] The general principles of low temperature and controlled stoichiometry apply.

Q2: What is the best way to monitor the reaction?

Thin-layer chromatography (TLC) is a common method. It's important to quench a small aliquot of the reaction mixture in a separate vial containing a quenching agent (like saturated NH₄Cl) before spotting it on the TLC plate. For compounds that are not UV-active, staining with potassium permanganate (KMnO₄) or 2,4-dinitrophenylhydrazine (DNP) can be effective for visualizing the ketone product.[7]

Q3: My reaction with DIBAL-H to form an aldehyde is not working. What could be the issue?

Reduction of Weinreb amides with diisobutylaluminium hydride (DIBAL-H) to form aldehydes is a well-established method.[4][9] If you are experiencing issues, consider the following:

  • Stoichiometry: Use a precise amount of DIBAL-H, as an excess can lead to over-reduction to the alcohol.

  • Temperature: The reaction is typically performed at low temperatures (-78 °C).

  • Intermediate Stability: The DIBAL-H reduction also proceeds through a stable intermediate.[10] Ensure proper low-temperature quenching.

Q4: I am observing over-reduction to the alcohol even with DIBAL-H. How can I prevent this?

Over-reduction with DIBAL-H can occur, especially if the reaction temperature is not carefully controlled or if an excess of the reducing agent is used. Previous reports have shown that reductions at 0 °C or room temperature can result in a mixture of aldehydes, alcohols, and amines.[11] Strictly maintaining the temperature at -78 °C during the addition and reaction time is crucial.

Q5: What should I do if I suspect my Grignard reagent is not active enough?

The quality of the Grignard reagent is paramount. If you suspect it has degraded due to exposure to air or moisture, it is best to prepare a fresh batch or titrate the existing solution to determine its exact molarity before use.

Decision-Making Workflow for Troubleshooting Over-addition

If you are encountering over-addition, this workflow can help you systematically troubleshoot the issue.

Troubleshooting_Workflow Start Over-addition Observed Check_Temp Was the reaction run at -78°C? Start->Check_Temp Check_Equiv Were 1.1-1.5 equivalents of organometallic used? Check_Temp->Check_Equiv Yes Lower_Temp Action: Rerun at -78°C or lower. Check_Temp->Lower_Temp No Check_Quench Was the reaction quenched at low temperature? Check_Equiv->Check_Quench Yes Adjust_Equiv Action: Titrate reagent and use 1.1-1.2 eq. Check_Equiv->Adjust_Equiv No Check_Solvent Is the substrate a long-chain aliphatic? Check_Quench->Check_Solvent Yes Adjust_Quench Action: Quench at -78°C before warming. Check_Quench->Adjust_Quench No Change_Solvent Action: Consider using Et₂O instead of THF. Check_Solvent->Change_Solvent Yes Success Problem Resolved Check_Solvent->Success No Lower_Temp->Success Adjust_Equiv->Success Adjust_Quench->Success Change_Solvent->Success

Caption: A step-by-step guide to troubleshoot over-addition in Weinreb amide reactions.

References

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube, 2022. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 2022. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate, 2019. [Link]

  • Overaddition of grignard to weinreb amide. Reddit, 2025. [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv, 2023. [Link]

  • synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas, 2019. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate, 2019. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit, 2020. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. [Link]

  • Dibal-H reduction: is it the reagent or the reaction?. Reddit, 2022. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]

  • DIBAL-H, Diisobutylaluminium hydride. Organic Chemistry Portal. [Link]

  • DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Publishing, 2021. [Link]

Sources

Technical Support Center: Purification of Crude Products from Weinreb Amide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of products derived from Weinreb amide reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful ketone and aldehyde synthesis method. Here, you will find practical, field-tested advice presented in a troubleshooting and FAQ format to help you overcome common purification challenges and ensure the integrity of your final products.

Introduction: The Power and Pitfalls of Weinreb Amide Reactions

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to generate ketones and aldehydes from carboxylic acid derivatives with high fidelity.[1][2] Its major advantage lies in the remarkable stability of the tetrahedral intermediate formed upon addition of an organometallic reagent to the N-methoxy-N-methylamide (Weinreb amide).[1][2][3] This intermediate is stabilized by chelation, preventing the common problem of over-addition that plagues reactions with esters or acid chlorides, thus avoiding the formation of tertiary alcohol byproducts.[1][2][3][4][5] Upon aqueous workup, this intermediate collapses to cleanly provide the desired carbonyl compound.[3][4][6]

However, like any chemical transformation, the path from crude reaction mixture to pure product is not always straightforward. This guide will address the most frequently encountered purification hurdles, providing you with the expertise to navigate them effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of your Weinreb reaction products.

Problem 1: My crude product is contaminated with a significant amount of unreacted Weinreb amide.

Root Cause Analysis: This issue typically arises from incomplete reaction due to insufficient organometallic reagent, low reactivity of the organometallic species, or reaction temperatures that are too low.

Solution Pathway:

  • Reaction Monitoring: Before quenching the reaction, it is crucial to monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, and the organometallic reagent is known to be stable under the reaction conditions, consider extending the reaction time or slowly warming the reaction to a temperature that will not compromise the stability of your product.

  • Purification Strategy: Flash Column Chromatography: Flash column chromatography is the most effective method for separating the desired ketone/aldehyde from the unreacted Weinreb amide.[4]

    • Polarity Difference: The Weinreb amide is significantly more polar than the corresponding ketone or aldehyde product. This difference in polarity is the basis for a successful chromatographic separation.

    • Solvent System Selection: A gradient elution is often optimal. Start with a low polarity eluent system (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute the more polar Weinreb amide after the product has been collected.[7]

Compound ClassTypical Eluent System (Hexanes/Ethyl Acetate)Notes
Aliphatic Ketones95:5 to 80:20Product is non-polar.
Aromatic Ketones90:10 to 70:30Product is more polar than aliphatic ketones.
α,β-Unsaturated Ketones85:15 to 65:35Polarity can vary based on substituents.
Aldehydes90:10 to 80:20Generally similar polarity to ketones.

A representative table of starting eluent conditions for flash chromatography.

  • Aqueous Workup Optimization: While chromatography is definitive, a carefully planned aqueous workup can help. Acidic washes (e.g., 1 M HCl) can sometimes aid in the separation by ensuring the N,O-dimethylhydroxylamine byproduct is protonated and water-soluble. However, this is less effective for removing the unreacted Weinreb amide itself.

Problem 2: I am observing a tertiary alcohol byproduct, indicating over-addition.

Root Cause Analysis: While the Weinreb amide is designed to prevent this, over-addition can occur under certain conditions, particularly with highly reactive or sterically unhindered organometallic reagents (like some organolithiums) or if the reaction temperature is allowed to rise significantly, leading to the breakdown of the stable tetrahedral intermediate.[1]

Solution Pathway:

  • Temperature Control: Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a period thereafter to ensure the stability of the chelated intermediate.[1]

  • Reagent Choice: If possible, consider using a less reactive organometallic reagent. For instance, a Grignard reagent might be less prone to over-addition than an organolithium reagent in some cases.

  • Purification Strategy:

    • Column Chromatography: The tertiary alcohol byproduct is typically more polar than the desired ketone. A carefully run column chromatogram, similar to the one described for removing unreacted Weinreb amide, can effectively separate these compounds.

    • Crystallization: If your ketone product is a solid, crystallization can be an excellent purification method. The tertiary alcohol, being a more polar impurity, will likely remain in the mother liquor. Common recrystallization solvents for ketones include ethanol, isopropanol, hexanes, or mixtures thereof.

Problem 3: During aqueous workup, I'm struggling with a persistent emulsion.

Root Cause Analysis: Emulsions are common during the extractive workup of reactions that generate salts and amphiphilic molecules. This can be exacerbated by vigorous shaking or when the densities of the aqueous and organic layers are too similar.

Solution Pathway:

  • Break the Emulsion:

    • Add Brine: Addition of a saturated aqueous solution of sodium chloride (brine) is the most common and effective method.[7] This increases the ionic strength and density of the aqueous layer, helping to force the separation of the two phases.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.

    • Filtration: In severe cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

  • Solvent Considerations: If using chlorinated solvents like dichloromethane (DCM), which is denser than water, adding brine will further increase the density of the aqueous layer, which may not resolve the issue if the organic layer density is the problem. In such cases, adding a less dense organic solvent like diethyl ether might help.

Problem 4: How do I effectively remove the N,O-dimethylhydroxylamine byproduct?

Root Cause Analysis: The reaction of the Weinreb amide with the organometallic reagent releases N,O-dimethylhydroxylamine (or its metal salt). This byproduct is water-soluble, especially under acidic conditions, but can sometimes contaminate the organic layer.

Solution Pathway:

  • Acidic Aqueous Wash: The most reliable method is to perform an aqueous workup with a dilute acid wash (e.g., 1 M HCl or saturated NH₄Cl).[8] The acid protonates the hydroxylamine, forming a highly water-soluble ammonium salt that is readily extracted into the aqueous phase.

  • Multiple Extractions: Perform at least two to three washes with the acidic solution to ensure complete removal.

Experimental Protocol: Standard Quenching and Aqueous Workup

  • Cool the reaction mixture to the initial reaction temperature (e.g., -78 °C or 0 °C).

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted organometallic reagent.

  • Allow the mixture to warm to room temperature.

  • If the reaction was performed in an ethereal solvent (e.g., THF, diethyl ether), add ethyl acetate or another suitable extraction solvent.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume of organic layer)

    • Saturated aqueous NaHCO₃ (1 x volume)

    • Brine (1 x volume)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a newly synthesized Weinreb ketone?

For a novel compound, a multi-step approach is recommended. Start with an optimized aqueous workup as described above to remove the bulk of water-soluble impurities. Then, perform flash column chromatography on the crude product to isolate the ketone in high purity. If the product is a solid, a final recrystallization step can be employed to obtain analytically pure material.

Q2: My product appears to be degrading on the silica gel column. What are my options?

Causality: Some ketones and aldehydes, particularly those with sensitive functional groups or stereocenters, can be unstable on silica gel, which is acidic.

Solutions:

  • Neutralized Silica: Deactivate the silica gel by pre-treating it with a solution of triethylamine (typically 1-2%) in the eluent, then flushing with the eluent alone before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or Florisil®.

  • Non-Chromatographic Methods: If the product is sufficiently volatile and thermally stable, distillation (including Kugelrohr for small scales) can be an excellent option. If it is a solid, crystallization is a powerful alternative.

Q3: Can I use a Wittig reagent with a Weinreb amide? How does that affect purification?

Yes, the reaction of Weinreb amides with Wittig reagents is a known method to produce aldehydes and ketones.[1][9] This reaction proceeds through an N-methyl-N-methoxy-enamine intermediate, which is then hydrolyzed during the workup to yield the carbonyl product.[1] The purification will involve removing triphenylphosphine oxide, a common byproduct of the Wittig reaction. This is often achieved by chromatography, though precipitation of the triphenylphosphine oxide from a non-polar solvent like hexanes or ether can also be effective.

Q4: Are there any "green" or more sustainable purification methods for Weinreb reaction products?

The principles of green chemistry can certainly be applied. Consider the following:

  • Solvent Choice: Opt for greener solvents for both the reaction and purification. For chromatography, solvents like ethyl acetate and ethanol are preferable to chlorinated solvents or pure hexanes. Supercritical fluid chromatography (SFC) using CO₂ is an excellent, though less common, green alternative.

  • Crystallization: Whenever possible, use crystallization as it often requires single solvents and less material than chromatography.

  • Minimize Waste: Optimize your chromatography to use the minimum amount of silica gel and solvent necessary for a good separation.

Q5: How can I be sure my reaction has gone to completion before I quench it?

Careful reaction monitoring via TLC is essential. A good practice is to co-spot your reaction mixture with your starting Weinreb amide. The disappearance of the starting material spot and the appearance of a new, less polar product spot is a strong indicator of reaction completion. Staining the TLC plate with a potassium permanganate (KMnO₄) stain can be very informative, as ketones and aldehydes often show up as yellow spots on a purple background.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of a crude Weinreb ketone product.

Weinreb_Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Acidic Wash, Brine) start->workup Quench Reaction analysis Analyze Crude Product (TLC, LC-MS, NMR) workup->analysis Isolate Crude chromatography Flash Column Chromatography analysis->chromatography Major Impurities Present or Product is an Oil crystallization Crystallization analysis->crystallization Product is Solid & High Purity distillation Distillation (if applicable) analysis->distillation Product is Volatile & Thermally Stable pure_product Pure Product chromatography->pure_product crystallization->pure_product distillation->pure_product

Sources

Navigating the Nuances of the Boc Protecting Group: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, a deep understanding of the Boc group's stability and reactivity is paramount for successful outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into the everyday challenges and questions surrounding this indispensable protecting group.

Frequently Asked Questions (FAQs) about Boc Group Stability

Here, we address some of the most common queries regarding the stability of the Boc protecting group under various reaction conditions.

Q1: What is the general stability profile of the Boc protecting group?

The Boc group is renowned for its robustness under a wide range of non-acidic conditions. It is generally stable to bases, nucleophiles, and catalytic hydrogenation.[1][2] This stability makes it an excellent choice for protecting amines while other functional groups in the molecule undergo various transformations. However, its key characteristic is its lability under acidic conditions, which allows for its selective removal.[3]

Q2: Why is the Boc group stable to bases and nucleophiles?

The stability of the Boc group towards basic and nucleophilic reagents can be attributed to two main factors:

  • Steric Hindrance: The bulky tert-butyl group sterically hinders the approach of nucleophiles to the carbonyl carbon of the carbamate.

  • Electronic Effects: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, reducing the electrophilicity of the carbonyl carbon and making it less susceptible to nucleophilic attack.

Q3: Under what acidic conditions is the Boc group typically cleaved?

The Boc group is readily cleaved under acidic conditions. The most commonly employed reagents are strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, and hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[2][4] The cleavage is typically fast and occurs at room temperature.[4]

Q4: What is the mechanism of acid-catalyzed Boc deprotection?

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by the acid. This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3]

Q5: Is the Boc group stable during catalytic hydrogenation?

Yes, the Boc group is generally stable under the conditions typically used for catalytic hydrogenation (e.g., H₂, Pd/C).[3] This property allows for the selective deprotection of other protecting groups, such as the benzyl (Bn) or benzyloxycarbonyl (Cbz) groups, in the presence of a Boc-protected amine, which is a key strategy in orthogonal protection schemes.[2]

Troubleshooting Guide: Common Issues and Solutions

This section provides practical advice for troubleshooting common problems encountered during the use of the Boc protecting group.

Issue 1: Unexpected Cleavage of the Boc Group

Q: My Boc group was cleaved under supposedly non-acidic conditions. What could be the cause?

While generally stable, the Boc group can be unexpectedly cleaved under certain conditions that may not be obviously acidic:

  • Lewis Acids: Be cautious when using Lewis acids in your reaction, as some can facilitate Boc deprotection. For example, while some Lewis acids like ZnBr₂ can be used for selective deprotection of secondary Boc groups, stronger Lewis acids like AlCl₃ can cleave primary Boc groups.[5][6]

  • Elevated Temperatures: At sufficiently high temperatures (typically above 100°C), thermal cleavage of the Boc group can occur.[7][8] This is more likely in polar protic solvents.

  • "Hidden" Acid: Trace amounts of acid in your reagents or solvents can be sufficient to cause slow deprotection over time, especially with sensitive substrates. Ensure your solvents and reagents are anhydrous and free of acidic impurities.

Issue 2: Incomplete Boc Deprotection

Q: I am struggling to achieve complete removal of the Boc group. What factors should I consider?

Incomplete deprotection can be a frustrating issue. Here are several factors to investigate:

  • Insufficient Acid: Ensure you are using a sufficient excess of acid. For TFA, concentrations of 20-50% in DCM are common.[1] For HCl in dioxane, a 4M solution is typically effective.[9]

  • Reaction Time and Temperature: While many deprotections are rapid at room temperature, sterically hindered or electron-deficient substrates may require longer reaction times or gentle heating. However, be mindful that excessive heat can lead to side reactions.

  • Substrate Solubility: Poor solubility of the Boc-protected starting material in the reaction solvent can lead to incomplete reaction. Consider using a co-solvent to improve solubility.

  • Water Content: The presence of water can sometimes hinder deprotection, especially when using HCl in organic solvents. Using anhydrous conditions is generally recommended.[10]

Issue 3: Side Reactions During Boc Deprotection

Q: I am observing side products after my Boc deprotection. What are the common side reactions and how can I prevent them?

The most common side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[11]

  • Alkylation of Nucleophiles: Electron-rich aromatic rings (e.g., in tryptophan and tyrosine) and sulfur-containing residues (e.g., methionine and cysteine) are particularly susceptible to alkylation by the tert-butyl cation.

  • Solution - Use of Scavengers: To prevent this, it is highly recommended to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic species that will preferentially react with and "trap" the tert-butyl cation. Common scavengers include:

    • Thioanisole

    • Anisole

    • Triisopropylsilane (TIS)

    • Water (in small amounts)

The choice and amount of scavenger will depend on the specific substrate and the reaction conditions.

Quantitative Data on Boc Group Stability and Deprotection

The following tables provide a summary of the stability of the Boc group under various conditions and a comparison of common acidic deprotection protocols.

Table 1: Stability of the Boc Protecting Group to Various Reagents [12]

Reagent ClassStable ConditionsLabile Conditions
Aqueous pH 4-12 at RTpH < 1 (especially at elevated temperatures)
Bases Strong bases (e.g., LDA, t-BuOK), Amines (e.g., NEt₃, pyridine)Generally stable
Nucleophiles Organolithiums, Grignard reagents, Enolates, Amines, AlkoxidesGenerally stable
Reducing Agents H₂/Pd, NaBH₄, LiAlH₄Generally stable
Oxidizing Agents KMnO₄, OsO₄, CrO₃/Py, Peroxy acidsGenerally stable
Electrophiles Acyl chlorides, Aldehydes, Alkyl halidesGenerally stable
Lewis Acids Varies depending on the Lewis acid and substrateStrong Lewis acids (e.g., AlCl₃, TiCl₄)

Table 2: Comparison of Common Acidic Deprotection Conditions

Acid ReagentTypical ConcentrationSolventTypical TemperatureTypical Reaction TimeNotes and Common Issues
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)Room Temperature30 min - 2 hHighly effective but corrosive. Risk of t-butylation of sensitive residues without scavengers.[1][13]
Hydrogen Chloride (HCl) 4 MDioxane, Methanol, Ethyl AcetateRoom Temperature30 min - 4 hCan be milder than TFA for some substrates. Anhydrous conditions are important. May lead to the formation of the hydrochloride salt of the amine.[9][14]
Phosphoric Acid Aqueous solution-Room TemperatureVariableA greener alternative, but may require longer reaction times.[12]
Thermal Deprotection -High-boiling solvents (e.g., Toluene, TFE)120-230°C20 min - several hoursAcid-free method, but high temperatures can be incompatible with sensitive functional groups.[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM[1]
  • Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. A typical concentration is 0.1-0.5 M.

  • Scavenger Addition (Optional but Recommended): If your substrate contains nucleophilic residues (e.g., tryptophan, methionine), add a scavenger such as triisopropylsilane (TIS) (1-5 equivalents).

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt.

  • Neutralization (Optional): If the free amine is required, dissolve the crude product in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) or use a basic ion-exchange resin.

Protocol 2: Boc Deprotection using HCl in Dioxane[14][15]
  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a co-solvent like THF if necessary, in a round-bottom flask with a magnetic stirrer.

  • HCl Addition: Add a solution of 4 M HCl in dioxane (typically 10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. The deprotected amine hydrochloride salt may precipitate from the solution.

  • Work-up: If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove impurities. If no precipitate forms, the solvent can be removed in vacuo.

  • Neutralization (Optional): The resulting hydrochloride salt can be neutralized as described in Protocol 1.

Visualizing Key Concepts

The following diagrams illustrate important mechanistic and decision-making aspects related to the Boc protecting group.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocN Boc-Protected Amine ProtonatedBoc Protonated Boc Group BocN->ProtonatedBoc  + H+ Hplus H+ tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation Fragmentation CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Deprotection_Decision_Tree Start Need to Deprotect a Boc Group NucleophilicResidues Nucleophilic Residues Present (e.g., Trp, Met)? Start->NucleophilicResidues AcidSensitive Other Acid-Sensitive Groups Present? StandardAcid Use Standard Acidic Conditions (TFA/DCM or HCl/Dioxane) AcidSensitive->StandardAcid No MilderAcid Consider Milder Acidic Conditions (e.g., Phosphoric Acid, Lewis Acids) AcidSensitive->MilderAcid Yes NucleophilicResidues->AcidSensitive No AcidWithScavenger Use Acidic Conditions with Scavengers (e.g., TIS, Anisole) NucleophilicResidues->AcidWithScavenger Yes Thermal Consider Thermal Deprotection MilderAcid->Thermal If still problematic

Caption: Decision Tree for Choosing Boc Deprotection Conditions.

References

  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry.
  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry.
  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection.
  • Kumar, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Master Organic Chemistry. (2018, June 7).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Chemtips. (2012, June 18).
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • ResearchGate. (2012, July 6).
  • ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?.
  • Reddit. (n.d.). Method to remove Boc in the presence of t-butylester. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.

Sources

Preventing premature Boc deprotection during acidic workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc Protecting Group Integrity

Welcome to the technical support center for protecting group chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group, with a specific focus on preventing its premature cleavage during acidic workup procedures.

Troubleshooting Guide: Unwanted Boc Deprotection

This section addresses specific experimental problems. Each entry details the issue, explains the underlying chemical principles, and provides actionable protocols to resolve the problem.

Problem 1: My Boc group is partially or fully cleaved after a standard aqueous acidic wash (e.g., 1M HCl). How can I prevent this?

Root Cause Analysis: The N-Boc group is notoriously labile under acidic conditions.[1] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, which facilitates the elimination of a highly stable tert-butyl carbocation. This cation then typically loses a proton to form isobutylene gas, driving the reaction to completion. Even brief exposure to a strong aqueous acid like 1M HCl (pH ≈ 0) can be sufficient to cause significant, if not complete, deprotection. The stability of the Boc group is highly pH-dependent; it is generally stable at a pH of 4 or higher at room temperature but is rapidly cleaved at a pH of 1.[2]

Strategic Solutions:

  • Modify the Workup Reagent: Switch from strong mineral acids to milder acidic solutions that are sufficient to protonate and extract basic impurities (like unreacted amines) without being aggressive enough to cleave the Boc group.

  • Control Kinetic Factors: The rate of deprotection is dependent on both acid concentration and temperature. By lowering the temperature and minimizing the contact time, you can often preserve the Boc group even with moderately acidic solutions.

  • Prioritize Neutralization: Neutralize any strong acid catalysts from the reaction mixture before introducing an aqueous acidic environment.

Workflow: Selecting the Appropriate Workup Strategy

The following decision tree illustrates a logical approach to troubleshooting and preventing premature Boc deprotection.

Boc_Workup_Workflow start Problem: Premature Boc Deprotection During Acidic Workup check_necessity Is the acidic wash absolutely necessary? start->check_necessity no_wash Solution: Avoid acidic wash. Use neutral (brine) or basic (NaHCO₃) wash only. check_necessity->no_wash No yes_wash Yes, to remove basic impurities. check_necessity->yes_wash Yes strategy Select Mitigation Strategy yes_wash->strategy strategy_mild_acid Strategy 1: Use Milder Acid strategy->strategy_mild_acid strategy_kinetic Strategy 2: Kinetic Control strategy->strategy_kinetic strategy_quench Strategy 3: Pre-emptive Quench strategy->strategy_quench details_mild_acid Use Sat. aq. NH₄Cl or 5-10% Citric Acid. strategy_mild_acid->details_mild_acid details_kinetic Perform wash at 0°C. Minimize contact time (< 2 min). strategy_kinetic->details_kinetic details_quench First, quench with Sat. aq. NaHCO₃. Then perform extraction. strategy_quench->details_quench

Caption: Decision workflow for troubleshooting premature Boc deprotection.

Detailed Protocol: Mild Bicarbonate Quench and Extraction

This protocol is the most robust method for preserving the Boc group when acidic catalysts or byproducts are present in the reaction mixture.

Objective: To neutralize the reaction mixture before extraction, thereby preventing exposure of the Boc-protected compound to acidic aqueous conditions.

Methodology:

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC or LCMS), cool the reaction vessel in an ice-water bath to 0-5°C. This slows down both the desired reaction and potential side reactions during the quench.

  • Dilute with Solvent: Dilute the reaction mixture with the primary extraction solvent (e.g., ethyl acetate, DCM). This helps with heat dissipation and phase separation later.

  • Slow Quench: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution slowly and portion-wise with vigorous stirring. Caution: If a significant amount of acid is present, CO₂ evolution will cause foaming and pressure buildup.

  • Check pH: Continue adding NaHCO₃ solution until the pH of the aqueous layer is basic (pH 8-9), as checked with pH paper.

  • Separate and Extract: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer one or two more times with the organic solvent.

  • Wash and Dry: Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water.

  • Isolate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.

This procedure ensures that the Boc group is never exposed to an acidic pH, thus preserving its integrity.[3][4]

Problem 2: My substrate contains another acid-sensitive group (e.g., t-butyl ester, acetal) that I want to preserve. Standard Boc deprotection conditions are too harsh.

Root Cause Analysis: The challenge here is one of orthogonal selectivity.[5] While the Boc group is one of the most acid-sensitive protecting groups, other functionalities may have comparable or slightly lower lability.[1] Using strong, non-selective acids like TFA or concentrated HCl will often cleave multiple groups simultaneously.

Strategic Solutions:

  • Careful Reagent Selection: Choose an acid system known for milder activity. For instance, p-toluenesulfonic acid (pTSA) is often cited as a more controllable and eco-friendly alternative to TFA for Boc deprotection.[3] Other options include using HCl generated in situ in an organic solvent (e.g., acetyl chloride in methanol) or using solid-supported acids, which can sometimes offer enhanced selectivity.[6][7]

  • Thermal Deprotection: In the complete absence of acid, the Boc group can be removed thermally.[5][8] This method can offer excellent selectivity, as the deprotection temperature often varies based on the electronic nature of the amine (aryl vs. alkyl).[5] This is particularly useful in continuous flow systems where precise temperature control can be leveraged to achieve selective deprotection.[9]

Condition Relative Strength Selectivity Concern Recommended Use Case
50% TFA in DCMVery StrongLow; cleaves most acid-labile groupsNon-selective, final-step deprotection
4M HCl in DioxaneStrongLow to ModerateStandard, robust Boc deprotection
p-Toluenesulfonic acidModerateModerateWhen finer control is needed over TFA/HCl
10% Citric AcidMildHighAqueous workup; will not cleave Boc
Saturated NH₄ClVery MildVery HighAqueous workup; will not cleave Boc
Refluxing H₂O/SolventN/A (Thermal)HighAcid-free deprotection; useful for sensitive substrates

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection proceeds via a specific E1 elimination pathway:

  • Protonation: A proton (H⁺) from the acid catalyst protonates the carbonyl oxygen of the Boc group. This is the rate-determining step and makes the carbonyl carbon more electrophilic.

  • Carbocation Formation: The C-O bond between the tert-butyl group and the carbamate oxygen cleaves, releasing the highly stable tertiary carbocation (t-Bu⁺) and a carbamic acid intermediate.[1]

  • Decomposition: The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide (CO₂). The tert-butyl cation loses a proton to form isobutylene gas.

Boc_Deprotection_Mechanism BocAmine R-NH-Boc Protonated Protonated Intermediate BocAmine->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid + t-Butyl Cation Protonated->CarbamicAcid Elimination Amine Free Amine (R-NH₂) + CO₂ + Isobutylene CarbamicAcid->Amine Decomposition p1 p2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Q2: What are the common side reactions during Boc deprotection, and how can they be avoided?

A2: The primary culprit for side reactions is the electrophilic tert-butyl carbocation (t-Bu⁺) generated during the cleavage.[1] This cation can alkylate any nucleophilic sites present in the substrate, product, or solvent.

  • Commonly Alkylated Groups: Electron-rich aromatic rings (e.g., indole, phenol), thiols, and guanidino groups are particularly susceptible to tert-butylation.[1]

  • Prevention - Use of Scavengers: To prevent this, a "scavenger" is often added to the reaction mixture. Scavengers are nucleophiles designed to trap the t-butyl cation before it can react with the desired molecule. Common scavengers include triethylsilane (TES), thioanisole, or even water in small amounts.

Q3: Is it possible to remove a Boc group under non-acidic conditions?

A3: Yes, while less common, several methods exist for non-acidic Boc deprotection, which are invaluable when dealing with highly acid-sensitive substrates.

  • Thermal Cleavage: Heating a Boc-protected amine, sometimes in a high-boiling solvent like diphenyl ether or simply neat, can induce thermal cleavage.[8] This has been effectively adapted to continuous flow reactors for precise control.[5][9]

  • Lewis Acids: Certain Lewis acids can coordinate to the Boc group and facilitate its removal, sometimes under milder conditions than Brønsted acids.

  • Basic Conditions: While the Boc group is renowned for its base stability, some specific, harsh basic conditions (e.g., sodium t-butoxide in wet THF) have been reported to cleave it, though this is not a general or recommended method.[6]

Q4: My reaction solvent is DCM. Are there any special considerations for workup?

A4: Yes. Dichloromethane (DCM) is a common solvent for Boc deprotection reactions, often used with trifluoroacetic acid (TFA).[7] A key consideration is that many amine salts (e.g., trifluoroacetate or hydrochloride salts) have poor solubility in DCM and may not be effectively removed by an aqueous wash. After quenching and neutralization (e.g., with NaHCO₃), it is often necessary to perform multiple extractions and ensure thorough washing to remove all water-soluble salts. Additionally, for green chemistry initiatives, replacing chlorinated solvents like DCM with alternatives such as ethyl acetate or 2-MeTHF is encouraged where possible.[1]

References

  • Akin-Akintayo, O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Vespremberger, C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Available at: [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • MH Chem. (2020). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Available at: [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Available at: [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Library of Medicine. Available at: [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting N-O bond cleavage in Weinreb amide reductions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Weinreb amide reductions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for the synthesis of aldehydes and ketones. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the undesired N-O bond cleavage side reaction. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively design more robust reaction protocols.

Troubleshooting Guide: Unwanted N-O Bond Cleavage

The primary advantage of the Weinreb amide is its ability to halt the reaction at the aldehyde or ketone stage by forming a stable, chelated tetrahedral intermediate after the addition of a hydride or organometallic reagent.[1][2][3] However, under certain conditions, this intermediate can undergo undesired fragmentation pathways, including the cleavage of the N-O bond, leading to the formation of a secondary amide (R-C(=O)NHCH₃) and other byproducts, significantly reducing the yield of the desired carbonyl compound.

This guide provides a structured approach to diagnosing and resolving this issue.

Question: My Weinreb amide reduction is giving low yields of the desired aldehyde/ketone, and I've identified the corresponding N-methyl amide as a major byproduct. What is causing this N-O bond cleavage?

Answer: The formation of an N-methyl amide byproduct is a clear indication of reductive N-O bond cleavage. This side reaction competes with the desired hydrolysis of the stable tetrahedral intermediate. The key to solving this problem lies in understanding the factors that destabilize this intermediate or favor an alternative reduction pathway.

The primary causes can be categorized as follows:

  • Excessive Reducing Power: The choice and amount of reducing agent are critical.

  • Elevated Reaction Temperature: The stability of the chelated intermediate is highly temperature-dependent.[1]

  • Substrate-Specific Effects: Steric and electronic properties of your starting material can play a significant role.

Below is a logical workflow to diagnose and address the issue.

G start Problem: N-O Cleavage Detected (N-Methyl Amide byproduct) reagent Step 1: Evaluate Reducing Agent - Is it LiAlH₄? - Is stoichiometry > 1.5 eq? start->reagent temp Step 2: Analyze Reaction Temperature - Was the reaction run above 0°C? - Was there an uncontrolled exotherm? reagent->temp If problem persists sub_reagent1 Action: Switch to a milder/bulkier hydride (e.g., DIBAL-H, LDBBA). reagent->sub_reagent1 sub_reagent2 Action: Reduce stoichiometry to 1.05 - 1.2 equivalents. reagent->sub_reagent2 substrate Step 3: Consider Substrate Effects - Is the amide sterically hindered? - Are there strongly electron-withdrawing groups? temp->substrate If problem persists sub_temp Action: Maintain low temperature (-78°C to -40°C) throughout addition and stirring. temp->sub_temp solution Solution Achieved: High Yield of Aldehyde/Ketone substrate->solution After implementing solutions sub_substrate Action: Use milder reagents (MgAB) and prolonged reaction times at low temp. substrate->sub_substrate

Caption: Troubleshooting workflow for N-O bond cleavage.

Step 1: Evaluate the Reducing Agent

The most common cause of N-O cleavage and other side reactions is the use of a reducing agent that is too powerful or used in excess.

  • Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a highly reactive, non-selective reducing agent. While it can be used for Weinreb amide reductions, its high reactivity can easily lead to over-reduction to the alcohol or cleavage of the weak N-O bond, especially if the reaction is not perfectly controlled.[2][4] Milder, sterically bulkier reagents are often a better choice as they are less likely to participate in secondary, undesired reactions.[5][6]

  • Recommended Actions:

    • Switch to a Milder Hydride: If you are using LiAlH₄, consider switching to Diisobutylaluminum hydride (DIBAL-H).[6][7] DIBAL-H is bulkier and less reactive, which generally provides higher selectivity for the desired aldehyde. Other specialized reagents like magnesium aminoborohydrides (MgAB) or lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) have been specifically developed for mild reductions of Weinreb amides and can be excellent alternatives.[8]

    • Control Stoichiometry: Carefully control the amount of reducing agent. An excess of hydride can drive the reaction toward undesired pathways once the starting material is consumed. Use a slight excess, typically 1.05 to 1.2 equivalents. Ensure your starting material is pure and anhydrous to avoid consuming the reagent with trace water.

ReagentTypical TemperatureKey Characteristics
LiAlH₄ -78°C to 0°CVery powerful, high risk of over-reduction and N-O cleavage.[2]
DIBAL-H -78°CMilder, bulkier, industry standard for selective ester/amide reduction.[6]
LDBBA 0°CHigh yields, prevents over-reduction effectively.
MgAB Ambient Temp.Very mild, enhanced chemoselectivity.[8]
Step 2: Analyze and Control Reaction Temperature
  • Expertise & Experience: The foundational principle of the Weinreb amide's utility is the stability of the five-membered chelated intermediate formed upon hydride addition.[2][3][9] This stability is highly dependent on low temperatures.[1] If the temperature rises, this intermediate can decompose prematurely or alternative reaction pathways that do not rely on this chelate become kinetically favorable. N-O bond cleavage is one such pathway.

  • Recommended Actions:

    • Maintain Strict Low Temperatures: The reaction should be conducted at -78°C (a dry ice/acetone bath). This applies to the slow, dropwise addition of the reducing agent and the subsequent stirring period before quenching.

    • Ensure Efficient Cooling: For larger-scale reactions, ensure the cooling bath has sufficient volume and the reaction flask has adequate surface area for heat exchange. A rapid, exothermic addition can create localized hot spots even if the bath temperature remains low.

Step 3: Consider Substrate-Specific Effects
  • Expertise & Experience: While less common, the structure of the Weinreb amide itself can influence the reaction outcome. Highly basic or sterically hindered nucleophiles have been noted to cause elimination side reactions, and similar principles can apply to reductions.[1] If the carbonyl group is sterically encumbered, the standard chelate-forming pathway may be slowed, allowing competing side reactions like direct N-O bond reduction to occur.

  • Recommended Actions:

    • Employ Milder Conditions for Hindered Substrates: For sterically demanding substrates, using the mildest possible conditions is paramount. This may involve using a less reactive agent like MgAB and allowing the reaction to proceed for a longer time at a strictly controlled low temperature.

    • Investigate Alternative Synthetic Routes: In very challenging cases, it may be more efficient to reconsider the synthetic strategy. For instance, if the target is a ketone, using an organometallic reagent with the Weinreb amide might be more selective than a hydride reduction followed by another step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of a successful Weinreb amide reduction?

A1: The success of the Weinreb reduction hinges on the formation of a stable, five-membered chelated intermediate.

  • Nucleophilic Attack: A hydride anion (H⁻) from the reducing agent (e.g., LiAlH₄, DIBAL-H) attacks the electrophilic carbonyl carbon of the Weinreb amide.

  • Intermediate Formation: This forms a tetrahedral intermediate. The aluminum species coordinates to both the newly formed alkoxide oxygen and the methoxy oxygen on the nitrogen atom.

  • Stabilization: This chelation forms a stable five-membered ring that prevents the intermediate from collapsing to release the aldehyde into the reactive environment.[2][3]

  • Aqueous Workup: The reaction is quenched with an aqueous acid. This protonates the intermediate and hydrolyzes it, breaking the chelate and releasing the final aldehyde or ketone product. This final step happens away from any remaining active hydride, preventing over-reduction to the alcohol.[10]

G cluster_0 Successful Weinreb Reduction Pathway cluster_1 N-O Cleavage Side Reaction A Weinreb Amide + [H]⁻ B Stable Chelated Tetrahedral Intermediate A->B Nucleophilic Attack C Aqueous Workup (H₃O⁺) B->C Quench D Aldehyde/Ketone C->D Hydrolysis X Weinreb Amide + [H]⁻ Y Alternative Pathway (Destabilized Intermediate) X->Y Harsh Conditions (High Temp / Excess LiAlH₄) Z N-Methyl Amide Y->Z N-O Bond Scission

Caption: Desired vs. Undesired reaction pathways.

Q2: Can I use Sodium Borohydride (NaBH₄) for a Weinreb amide reduction?

A2: No. Sodium borohydride is generally not reactive enough to reduce amides, including Weinreb amides. You must use a more powerful aluminum-based hydride like LiAlH₄ or DIBAL-H.

Q3: Besides N-O cleavage, what other side reactions should I watch for?

A3: The most common side reaction is over-reduction to the primary alcohol (from an aldehyde intermediate) or secondary alcohol (from a ketone intermediate).[1] This occurs when the tetrahedral intermediate is not stable enough and collapses to the carbonyl product before the reaction is quenched, allowing a second equivalent of hydride to react. The troubleshooting steps for over-reduction are identical to those for N-O cleavage: use a milder, bulkier reagent and maintain strict low-temperature control.

Q4: My reaction seems to stall and does not go to completion. What could be the cause?

A4: Incomplete conversion is often due to:

  • Insufficient Reducing Agent: Ensure you are using at least 1.0 equivalent of active hydride. Commercially available hydride solutions can degrade over time; titrating them to determine the exact molarity is good practice. Trace amounts of water in your solvent or on your glassware will also consume the reagent.

  • Poor Reagent Quality: An old bottle of DIBAL-H or LiAlH₄ may have significantly reduced activity.[11]

  • Precipitation: If your starting material or intermediate precipitates from the solvent at low temperatures, the reaction will effectively stop. Ensure you are using a suitable solvent (typically THF, Et₂O, or DCM) where your material has adequate solubility at -78°C.

Experimental Protocol: General Procedure for Weinreb Amide Reduction with DIBAL-H

This protocol provides a reliable starting point for the reduction of a Weinreb amide to an aldehyde.

Materials:

  • Weinreb Amide (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.2 eq)

  • Rochelle's salt (potassium sodium tartrate) solution (1 M, aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the Weinreb amide in anhydrous DCM or THF (approx. 0.1 M concentration) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the DIBAL-H solution (1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70°C.

  • Reaction: Stir the mixture at -78°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

  • Quenching: While the reaction is still at -78°C, slowly and carefully quench the reaction by adding the 1 M Rochelle's salt solution dropwise. Caution: This can be a vigorous gas-evolving process. Continue adding the solution until no more gas evolves, then allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the two layers become clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel.

This guide is intended to provide a robust framework for troubleshooting. Always consult original literature for substrate-specific protocols and safety information.

References

  • Bailey, C. L., Clary, J. W., Tansakul, C., & Singaram, B. (2015). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. Tetrahedron Letters.
  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

  • Ghara, S., et al. (2016). Amide Bond Activation of Biological Molecules. Molecules, 21(9), 1155. [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

  • ChemRxiv. (2020). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET. [Link]

  • Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • ACS Publications. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry. [Link]

  • Reddit. (2022). Dibal-H reduction: is it the reagent or the reaction?. r/Chempros. [Link]

  • ResearchGate. (2020). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. [Link]

  • Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]

  • ChemRxiv. (2018). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]

  • ACS Publications. (2014). Highly Chemoselective Reduction of Amides to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • Synlett. (2008). Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. [Link]

  • National Institutes of Health. (2016). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • ACS Publications. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters. [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of hydroxamates (Weinreb amides). [Link]

  • Royal Society of Chemistry. (2016). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Boc-Protected Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most common hurdles in modern organic synthesis: the poor solubility of tert-butyloxycarbonyl (Boc)-protected intermediates. My goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your projects with confidence.

The Challenge: Why Do Boc-Protected Intermediates Often Exhibit Poor Solubility?

The Boc group is an indispensable tool in amine protection due to its stability under many reaction conditions and its straightforward, acid-labile removal.[1][2] However, its introduction fundamentally alters the physicochemical properties of a molecule. The large, non-polar tert-butyl moiety significantly increases the lipophilicity of the intermediate. This masks the polar, hydrogen-bonding amine group it protects, often leading to a molecule that is "stuck in the middle"—not polar enough to dissolve in polar solvents and not non-polar enough for purely non-polar solvents.

This issue is frequently compounded by the overall structure of the intermediate. For example, Boc-protected amino acids or small peptides can have both highly non-polar side chains and a polar carboxylic acid, leading to zwitterionic character and aggregation that hinders solubility in many common organic solvents.[3][4] This guide provides a systematic approach to diagnosing and solving these solubility-related challenges.

Troubleshooting Guide: My Boc-Protected Intermediate Precipitated

Precipitation of a reaction intermediate is a common and frustrating event. It can halt a reaction, complicate analysis, and make workup and purification exceedingly difficult. This troubleshooting workflow provides a logical path to diagnose and resolve the issue.

Logical Workflow for Addressing Precipitation

The first step is to determine if the precipitation occurred mid-reaction or after its completion. A quick check by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) of the supernatant will provide this crucial information.

G cluster_start cluster_check cluster_incomplete cluster_complete start Precipitation Observed check_reaction Is the reaction complete? (Check via TLC/LC-MS) start->check_reaction incomplete_header In-Reaction Solubility Issue check_reaction->incomplete_header  No complete_header Workup/Purification Issue check_reaction->complete_header  Yes solvent_screen Perform Solvent Screening (See Protocol 1) cosolvent Use a Co-Solvent System (See Protocol 2) temperature Increase Reaction Temperature concentration Decrease Concentration dissolve Dissolve Precipitate in Stronger Solvent (e.g., DMF, NMP) filter_wash Filter, Wash, and Re-dissolve for Purification direct_deprotection Proceed to Deprotection as a Slurry (If feasible)

Caption: Decision tree for troubleshooting precipitation events.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for a reaction involving a new Boc-protected intermediate?

A good starting point is a moderately polar, aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are excellent initial choices. They offer a good balance, capable of solubilizing the lipophilic Boc group without being too non-polar for other functional groups. For Boc-protection reactions specifically, solvents like THF, acetonitrile, or aqueous mixtures with THF or dioxane are well-documented.[5]

Q2: My Boc-protected amino acid won't dissolve in DCM or THF. What should I try next?

This is common, especially with amino acids that have polar side chains or exist as zwitterions.[4]

  • For Reactions: Consider more polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Be mindful that their high boiling points can complicate product isolation.

  • Co-Solvents: A mixture of solvents can be highly effective. For example, adding a small amount of methanol to DCM or THF can break up aggregates and improve solubility.[6]

  • Fluorinated Alcohols: For particularly stubborn cases, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are exceptional solvents for polar and aggregation-prone compounds, including peptides.[7][8][9] They are strong hydrogen bond donors and can disrupt the intermolecular forces that cause low solubility.

Q3: Can I simply heat the reaction to get my intermediate to dissolve?

Yes, increasing the temperature is a valid strategy to increase solubility. However, exercise caution. Boc-protected intermediates can be thermally labile. High temperatures, especially near reflux, can sometimes lead to premature deprotection or side reactions.[10] It is advisable to increase the temperature incrementally (e.g., to 40-50 °C) and monitor the reaction closely for the appearance of byproducts.

Q4: My compound was soluble during the reaction but crashed out during the aqueous workup. What happened?

This is a classic solubility shift problem. Your organic solvent (e.g., THF) was sufficient to dissolve the intermediate, but when you added an aqueous solution (like a bicarbonate wash), the overall polarity of the system changed, causing your product to precipitate.

  • Solution 1: Modify Extraction. Use a larger volume of a better organic solvent for extraction, such as Ethyl Acetate or DCM. You may need to perform multiple extractions to fully recover your product.

  • Solution 2: Filter and Re-dissolve. If the precipitate is clean, you can filter the solid, wash it with water to remove salts, and then dissolve it in an appropriate organic solvent before proceeding with drying and concentration.

Q5: Could the salt form of my compound be the problem?

Absolutely. If your Boc-protected intermediate also contains an acidic proton (like a carboxylic acid) or a basic site, the counterion present can dramatically impact solubility. For example, the sodium salt of a Boc-amino acid may be water-soluble but insoluble in THF. In contrast, forming a salt with an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might render it soluble in organic solvents. Always consider the overall charge state of your molecule.

Data Summary: Solvent Properties

Choosing the right solvent is the first and most critical step. This table provides a quick reference for common solvents used in syntheses involving Boc-protected intermediates.

SolventPolarity IndexBoiling Point (°C)Common Applications & Rationale
Dichloromethane (DCM)3.140Excellent starting point; good for many reactions and extractions. Volatile and easy to remove.
Tetrahydrofuran (THF)4.066Good general-purpose solvent, often used for Boc-protection reactions.[5] Miscible with water.
Acetonitrile (MeCN)5.882A more polar aprotic solvent, useful when DCM/THF fail. Common in protection/deprotection.[11]
Ethyl Acetate (EtOAc)4.477Common for workup/extraction and chromatography. Less toxic than DCM.
Methanol (MeOH)5.165Protic solvent, can improve solubility of polar intermediates. Used in some deprotection methods (e.g., HCl in MeOH).[11] Caution for side reactions.
Dimethylformamide (DMF)6.4153Strong polar aprotic solvent for very insoluble compounds. Difficult to remove.
Trifluoroethanol (TFE)-74Highly effective for aggregation-prone intermediates due to its hydrogen-bonding properties.[8]

Key Experimental Protocols

Here are detailed, step-by-step methodologies for common troubleshooting scenarios.

Protocol 1: Systematic Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or co-solvent system for a poorly soluble Boc-protected intermediate.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of your dry intermediate into several small vials (e.g., 1 mL HPLC vials).

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.2 mL) of a different test solvent from the table above. Start with DCM, THF, EtOAc, and MeCN.

  • Initial Observation: Vortex each vial at room temperature for 1-2 minutes. Visually assess solubility. Note if the compound is fully soluble, partially soluble, or insoluble.

  • Heating: For vials where the compound is not fully soluble, gently heat to 40-50 °C for 5 minutes. Observe any changes in solubility.

  • Co-Solvent Testing: If a single solvent is ineffective, try co-solvent systems. For example, to the vial containing DCM, add MeOH dropwise until dissolution occurs. Record the approximate ratio of solvents required.

  • Selection: Choose the simplest solvent system that provides complete dissolution at the intended reaction temperature.

Protocol 2: Implementing a Co-Solvent System for a Reaction

Objective: To maintain homogeneity during a reaction where the starting material or product has limited solubility.

Methodology:

  • Initial Dissolution: Based on your screening (Protocol 1), dissolve your Boc-protected starting material in the "better" of the two solvents (e.g., the more polar one like THF or DMF). Use the minimum volume necessary to achieve a stirrable slurry or partial solution.

  • Addition of Second Solvent: Slowly add the second solvent (the "co-solvent," e.g., DCM or Toluene) to the reaction flask. Often, a homogeneous solution will form as the polarity of the mixture is fine-tuned.

  • Reagent Addition: Once the substrate is fully dissolved, proceed with the addition of your reagents as planned.

  • Monitoring: Keep a close watch on the reaction mixture. If precipitation occurs as the reaction progresses (due to the product being less soluble than the starting material), you may need to add a small amount of the primary, more powerful solvent to maintain homogeneity.

  • Workup Consideration: Remember that your workup procedure will need to account for the co-solvent system. For example, if you used DMF, you will likely need to perform multiple aqueous washes to remove it.

Visualization of the "Like Dissolves Like" Principle

The core principle governing solubility is that solvents best dissolve solutes with similar polarity. The Boc group adds significant non-polar character, which must be balanced by the solvent choice.

G cluster_polar Polar System cluster_nonpolar Non-Polar System cluster_boc Boc-Intermediate Challenge p_solute Polar Solute (e.g., Amino Acid Salt) p_solvent Polar Solvent (e.g., Water, MeOH) p_solute->p_solvent Good Solubility (Strong H-Bonds) np_solute Non-Polar Solute (e.g., Long Alkyl Chain) np_solvent Non-Polar Solvent (e.g., Hexane) np_solute->np_solvent Good Solubility (van der Waals) boc_intermediate Boc-Intermediate (Mixed Polarity) p_solvent_bad Polar Solvent boc_intermediate->p_solvent_bad Poor Solubility np_solvent_bad Non-Polar Solvent boc_intermediate->np_solvent_bad Poor Solubility

Sources

Technical Support Center: Scavengers for tert-butyl Cation in Boc Deprotection Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of removing the tert-butyloxycarbonyl (Boc) protecting group. Here, we will delve into the critical role of scavengers in mitigating side reactions mediated by the reactive tert-butyl cation. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and extensive field experience.

I. Frequently Asked Questions (FAQs)

Q1: Why are scavengers necessary during Boc deprotection?

A1: Acid-mediated Boc deprotection generates a highly reactive carbocation, the tert-butyl cation (t-Bu⁺).[1] This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic sites on your substrate or product.[1][2] Common functionalities at risk include the thiol group of cysteine, the thioether of methionine, and the electron-rich indole ring of tryptophan.[2][3][4] Scavengers are nucleophilic compounds added to the reaction mixture to trap these carbocations, thereby preventing unwanted modifications to your molecule of interest.[3]

Q2: What are the primary byproducts if I omit scavengers?

A2: The absence of scavengers can lead to the formation of tert-butylated byproducts. For instance, tryptophan residues are notoriously susceptible to tert-butylation on the indole ring.[5][6][7] Similarly, the thiol group of cysteine can be alkylated to form S-tert-butyl-cysteine.[4] These side reactions not only reduce the yield of your desired product but also introduce impurities that can be challenging to separate during downstream purification.[4]

Q3: How do I choose the right scavenger or scavenger cocktail for my reaction?

A3: The choice of scavenger depends on the specific amino acid composition of your peptide or the functional groups present in your molecule.

  • For tryptophan-containing peptides: Anisole, thioanisole, or 1,2-ethanedithiol (EDT) are commonly used to prevent tert-butylation of the indole ring.[2][3] However, EDT alone may not completely suppress this side reaction, necessitating the use of a second scavenger.[3]

  • For cysteine-containing peptides: Thiol-based scavengers like dithiothreitol (DTT) or EDT are effective.[4] Thioethers such as dimethyl sulfide (DMS) and thioanisole have also been shown to reduce S-tert-butylation.[4]

  • For methionine-containing peptides: Thioanisole is often included in scavenger cocktails to protect the thioether side chain.

  • General Purpose Scavengers: Trialkylsilanes, such as triethylsilane (TES) and triisopropylsilane (TIS), are excellent carbocation scavengers.[8] They react irreversibly with the tert-butyl cation.[9] Water can also act as a scavenger.[4]

Often, a "scavenger cocktail" containing a mixture of these reagents is employed to provide broad protection.[10]

Q4: Can scavengers cause their own side reactions?

A4: Yes, while scavengers are designed to prevent side reactions, they can sometimes participate in undesired chemistry. For example, triethylsilane has been reported to potentially reduce the tryptophan indole ring in some cases.[8] Additionally, scavengers with sulfide structures can react with t-butyl trifluoroacetate (a byproduct of TFA-mediated deprotection) to form sulfonium compounds, which are themselves alkylating agents.[11] Careful consideration of the scavenger and reaction conditions is crucial.

Q5: Are there greener alternatives to traditional scavengers and deprotection reagents like TFA?

A5: There is growing interest in developing more environmentally benign deprotection methods. p-Toluenesulfonic acid (pTSA) is considered a good alternative to trifluoroacetic acid (TFA) as it is biodegradable and readily available.[12] Deep eutectic solvents (DES) containing pTSA have been shown to be effective for Boc deprotection at room temperature.[12]

II. Troubleshooting Guide

Problem 1: Incomplete Deprotection

Symptoms:

  • Starting material (Boc-protected compound) is still present after the reaction, as observed by TLC, LC-MS, or NMR.

Possible Causes & Solutions:

  • Insufficient Acid: The concentration or equivalents of the acid (e.g., TFA, HCl) may be too low.

    • Solution: Increase the concentration or the number of equivalents of the acid. For TFA, concentrations of 20-50% in a solvent like dichloromethane (DCM) are common.[13] Neat TFA can also be used.[13]

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.

    • Solution: Increase the reaction time and monitor the progress by an appropriate analytical technique. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be considered, but be mindful of potential side reactions with sensitive substrates.[3][13]

  • Steric Hindrance: Sterically hindered Boc groups may require more forcing conditions for removal.[14]

    • Solution: Employ stronger acid conditions or a longer reaction time.

Problem 2: Observation of Side-Products (e.g., tert-butylation)

Symptoms:

  • Mass spectrometry analysis shows peaks corresponding to the desired product +56 Da, indicative of tert-butylation.[7]

  • NMR spectroscopy shows signals consistent with a tert-butyl group that should have been removed.

Possible Causes & Solutions:

  • Inadequate Scavenging: The chosen scavenger may be inefficient, or the amount used may be insufficient to trap all the generated tert-butyl cations.

    • Solution: Add an appropriate scavenger or a scavenger cocktail to the reaction mixture. Refer to the table below for common scavenger choices. Increase the concentration of the scavenger(s).

Sensitive Residue/Group Recommended Scavengers Typical Concentration (in TFA)
Tryptophan (Trp)Anisole, Thioanisole, 1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS)2.5 - 5%
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT), Thioanisole2.5 - 5%
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)5%
Tyrosine (Tyr)Phenol, Anisole5%
General UseTriisopropylsilane (TIS), Triethylsilane (TES), Water2.5 - 5%
  • High Concentration of Substrate: A high concentration of the substrate can increase the likelihood of intermolecular side reactions.

    • Solution: Perform the deprotection at a lower concentration.

Problem 3: Degradation of Other Acid-Sensitive Protecting Groups or the Molecule Itself

Symptoms:

  • Loss of other protecting groups (e.g., trityl, Pbf) that are also acid-labile.

  • Observation of unexpected byproducts indicating decomposition of the target molecule.

Possible Causes & Solutions:

  • Harsh Acidic Conditions: The acid used may be too strong, or the reaction time too long, leading to the cleavage of other protecting groups or degradation.

    • Solution: Use a milder acid or reduce the acid concentration. For example, 4M HCl in dioxane is often considered milder than TFA.[13] Alternatively, reduce the reaction time and temperature, and carefully monitor the reaction progress to stop it once the Boc group is removed.

III. Experimental Protocols & Methodologies

General Protocol for Boc Deprotection with a Scavenger Cocktail

This protocol is a general guideline and may need to be optimized for your specific substrate.

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add the appropriate scavenger or scavenger cocktail to the solution. A common general-purpose cocktail is the "Reagent K" type, which can be adapted for various needs. For example, a mixture of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v) is effective for many sensitive peptides.[10]

  • Deprotection: Cool the reaction mixture in an ice bath (0 °C). Slowly add the acid (e.g., trifluoroacetic acid) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Isolate the product by filtration or centrifugation.

    • Wash the product with cold diethyl ether to remove residual scavengers and byproducts.

    • Dry the product under vacuum.

Workflow for Troubleshooting Boc Deprotection

Boc_Deprotection_Troubleshooting Start Start: Boc Deprotection Reaction Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up & Purification Complete->Workup Yes Incomplete Problem: Incomplete Deprotection Complete->Incomplete No, Starting Material Remains SideProducts Problem: Side Products Observed Complete->SideProducts Yes, but with Side Products Degradation Problem: Substrate Degradation Complete->Degradation Yes, but with Degradation IncreaseAcid Increase Acid Conc./Equiv. Incomplete->IncreaseAcid IncreaseTimeTemp Increase Time/Temp. Incomplete->IncreaseTimeTemp AddScavenger Add/Optimize Scavenger(s) SideProducts->AddScavenger Dilute Decrease Concentration SideProducts->Dilute MilderAcid Use Milder Acid (e.g., HCl/Dioxane) Degradation->MilderAcid ReduceTimeTemp Decrease Time/Temp. Degradation->ReduceTimeTemp IncreaseAcid->Monitor IncreaseTimeTemp->Monitor AddScavenger->Monitor Dilute->Monitor MilderAcid->Monitor ReduceTimeTemp->Monitor

Caption: Troubleshooting workflow for Boc deprotection reactions.

IV. The Chemistry Behind Scavenging

The acid-catalyzed deprotection of a Boc group proceeds through the formation of a carbamic acid intermediate, which then fragments to release the free amine, carbon dioxide, and a tert-butyl cation.

Boc_Deprotection_Mechanism BocProtected R-NH-Boc Protonation Protonation BocProtected->Protonation + H⁺ ProtonatedBoc R-NH-Boc(H⁺) Protonation->ProtonatedBoc LossOfCation Loss of t-Bu⁺ ProtonatedBoc->LossOfCation tBuCation t-Bu⁺ ProtonatedBoc->tBuCation CarbamicAcid R-NH-COOH (Carbamic Acid) LossOfCation->CarbamicAcid Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeAmine R-NH₂ + CO₂ Decarboxylation->FreeAmine SideReaction Side Reaction (Alkylation) tBuCation->SideReaction Scavenging Scavenging tBuCation->Scavenging TrappedCation Trapped Cation Scavenging->TrappedCation Substrate Nucleophilic Substrate Substrate->SideReaction Scavenger Scavenger Scavenger->Scavenging

Caption: Mechanism of Boc deprotection and the role of scavengers.

The liberated tert-butyl cation is a potent electrophile. In the absence of a scavenger, it will react with any available nucleophile. Scavengers provide a sacrificial, highly reactive nucleophile to intercept the tert-butyl cation, preventing it from reacting with your desired molecule.

V. References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Patil, P. S., et al. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]

  • Ghosh, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(6), 1757–1764. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971-23977. Retrieved from [Link]

  • Messina, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1480. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) BOC deprotection mechanism with aid of a scavenger. (B) Thermal... Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Triethylsilane (TES). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2017, February 15). Usage of Anisole in PMB deprotection using TFA? Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Retrieved from [Link]

  • MDPI. (2026, January 15). A Brief Review on Reductive Cleavage of Protecting Groups by Acid and Triethylsilane. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • RSC Publishing. (n.d.). Butylation of the Tryptophan Indole Ring: a Side Reaction During the Removal of t-Butyloxycarbonyl and t-Butyl Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) A side-reaction in the SPPS of Trp-containing peptides. Retrieved from [Link]

Sources

Validation & Comparative

The Organic Chemist's Dilemma: A Comparative Guide to Morpholine and Weinreb Amides in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. The conversion of carboxylic acid derivatives into ketones and aldehydes via reaction with organometallic reagents or hydrides is a cornerstone of this endeavor. For decades, the Weinreb amide has been the gold standard for preventing the common pitfall of over-addition, which plagues reactions with more reactive acylating agents like acid chlorides or esters.[1][2] However, a classical yet often overlooked functional group, the morpholine amide, has re-emerged as a robust and practical alternative, offering distinct advantages in certain contexts.[3][4][5]

This guide provides a detailed, evidence-based comparison of morpholine amides and Weinreb amides, offering insights into their synthesis, reactivity, and practical handling. By examining their respective strengths and weaknesses, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.

At a Glance: Key Differences

FeatureMorpholine AmideWeinreb Amide (N-methoxy-N-methylamide)
Starting Amine MorpholineN,O-Dimethylhydroxylamine
Cost & Availability Inexpensive, industrial commodity[3]More expensive, specialized reagent[3]
Stability & Handling High operational stability, high water solubility[3][4]Less stable, hygroscopic hydrochloride salt[3]
Reactivity Control Good, prevents over-additionExcellent, forms a stable chelated intermediate[1][6][7]
Reaction Conditions May require excess organometallic reagent for full conversion[3]Typically requires stoichiometric reagents[3]
Work-up Generally straightforwardCan sometimes present emulsion issues during extraction[8]

The Foundation: Synthesis and Practical Considerations

Both Weinreb and morpholine amides are most commonly synthesized by the acylation of the corresponding amine with an activated carboxylic acid derivative, such as an acid chloride or through the use of peptide coupling reagents.[3][6][9]

Weinreb Amide Synthesis

The synthesis of Weinreb amides typically involves the reaction of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[1][9] A variety of coupling agents, including carbodiimides (like EDC) and triazine derivatives (such as CDMT), can be employed.[9][10]

Causality Behind Experimental Choices: The use of the hydrochloride salt of N,O-dimethylhydroxylamine is a practical consideration, as the free amine is less stable.[1][3] This necessitates the use of a base in the reaction to liberate the free amine in situ. The choice of coupling reagent is often dictated by the substrate's sensitivity and the desired scale of the reaction.

Morpholine Amide Synthesis

The preparation of morpholine amides follows a similar logic, reacting a carboxylic acid derivative with morpholine.[3]

Causality Behind Experimental Choices: The key advantage here lies in the starting materials. Morpholine is an inexpensive, large-scale industrial chemical that is stable and easy to handle.[3][11] This makes the synthesis of morpholine amides more economical and scalable compared to Weinreb amides, a crucial factor in industrial and process chemistry settings.[3]

Reactivity Showdown: Organometallic Reagents and Hydrides

The primary function of both amides is to act as "over-addition proof" acylating agents. They achieve this by forming a tetrahedral intermediate upon nucleophilic attack, which is stable under the reaction conditions and only collapses to the desired ketone or aldehyde upon aqueous workup.[1][6][10]

The Weinreb Amide's Chelation Control

The success of the Weinreb amide is attributed to the formation of a stable five-membered chelated intermediate with the metal of the organometallic reagent (e.g., Li+ or MgX+).[1][7][12] This chelation prevents the premature collapse of the tetrahedral intermediate, thus inhibiting a second nucleophilic addition.[1][7][10]

Caption: Mechanism of Weinreb amide reaction with an organometallic reagent.

Morpholine Amide's Performance

Morpholine amides also effectively prevent over-addition, leading to the selective formation of ketones and aldehydes.[3][5] While the exact nature of the intermediate's stabilization is less discussed than the Weinreb amide's chelation, the empirical evidence for its utility is strong.

However, the reactivity of morpholine amides can differ. For instance, in reactions with alkynyllithium reagents, Weinreb amides have shown complete conversion where morpholine amides resulted in incomplete reactions under identical conditions, requiring an excess of the nucleophile to drive the reaction to completion.[3]

Table 1: Comparison of Reactivity with Alkynyllithium Reagents [3]

Amide TypeReagent (1.1 equiv)Conversion to Ynone (1h, 0°C)
Weinreb AmidePhenylacetylideComplete
Morpholine AmidePhenylacetylideIncomplete (6-25% SM remaining)

Conversely, in a complex total synthesis of batrachotoxin A, Kishi and co-workers found that a morpholine amide successfully yielded the desired methyl ketone upon treatment with MeLi in the presence of CeCl₃, whereas the corresponding Weinreb amide failed under similar conditions.[3] This highlights that the optimal choice of amide can be highly substrate-dependent.

Reduction to Aldehydes

Both amides can be reliably reduced to aldehydes using common hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1][6][13] The same principle of a stable intermediate preventing over-reduction to the alcohol applies.

Experimental Protocols

Protocol 1: General Synthesis of a Weinreb Amide

This protocol is adapted from standard procedures for amide coupling.[9][10]

  • To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DCM or THF) at 0 °C, add a coupling agent such as EDC (1.2 equiv) and HOBt (1.2 equiv).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) followed by a non-nucleophilic base such as N-methylmorpholine or triethylamine (2.5 equiv).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Weinreb_Synth_Workflow start Carboxylic Acid + Coupling Reagents in Solvent (0 °C) add_amine Add N,O-Dimethylhydroxylamine HCl + Base start->add_amine react Warm to RT, Stir Overnight add_amine->react workup Quench with H2O, Extract react->workup wash Wash (Acid, Base, Brine) workup->wash dry Dry, Filter, Concentrate wash->dry purify Column Chromatography dry->purify end Pure Weinreb Amide purify->end

Caption: General workflow for Weinreb amide synthesis.

Protocol 2: General Synthesis of a Morpholine Amide

This protocol is a straightforward adaptation of standard amidation procedures.[3]

  • Convert the carboxylic acid (1.0 equiv) to its acid chloride using a standard reagent like oxalyl chloride or thionyl chloride.

  • In a separate flask, dissolve morpholine (2.2 equiv) in a suitable solvent (e.g., DCM) and cool to 0 °C.

  • Slowly add the acid chloride solution to the morpholine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude morpholine amide is often pure enough for subsequent steps, or can be purified by crystallization or chromatography if necessary.

Conclusion: Making the Right Choice

Both Weinreb and morpholine amides are powerful tools for the controlled synthesis of ketones and aldehydes. The Weinreb amide remains a highly reliable and well-understood functional group, whose reactivity is underpinned by a stable chelated intermediate.[1][6][10] Its use is particularly warranted in delicate syntheses where its predictable reactivity is a key advantage.

However, the morpholine amide presents a compelling case as a practical and economical alternative.[3][4] Its advantages in terms of cost, stability, and ease of handling of its precursors make it an excellent choice for large-scale synthesis and in situations where cost-effectiveness is a major driver.[3] While its reactivity might occasionally require optimization (e.g., using a slight excess of the organometallic reagent), its robust nature and successful application in complex syntheses demonstrate its significant utility.[3] Ultimately, the choice between a morpholine amide and a Weinreb amide should be guided by a careful consideration of the specific substrate, the scale of the reaction, and the overall economic and practical constraints of the synthetic project.

References

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Thieme. (n.d.). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • Mentzel, M. (n.d.). Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • El-Mekabaty, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]

  • Mohammed, S. (2020, May 6). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

  • R Discovery. (2025, August 28). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. [Link]

  • MDPI. (n.d.). Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. [Link]

  • KP, Dr. (2019, November 11). Weinreb Amides and More (Forming Ketones Using Organometallic Reagents). YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

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  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

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A Comparative Analysis of Reducing Agents for Weinreb Amide Reduction: A Guide for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the Weinreb amide (N-methoxy-N-methylamide) stands as a cornerstone intermediate, prized for its unique reactivity that bridges the gap between carboxylic acid derivatives and valuable carbonyl compounds. Its remarkable stability towards over-addition by organometallic reagents has cemented its role in the synthesis of ketones. However, the controlled reduction to aldehydes is a transformation of equal importance, demanding a nuanced understanding of the available reducing agents. This guide provides a comprehensive comparative analysis of the primary reagents employed for the reduction of Weinreb amides, offering insights into their mechanisms, practical considerations, and chemoselectivity to empower researchers in making informed decisions for their synthetic endeavors.

The Key to Controlled Reduction: The Stable Chelated Intermediate

The utility of the Weinreb amide in avoiding over-reduction lies in the formation of a stable five-membered cyclic intermediate upon nucleophilic attack.[1][2] The methoxy group on the nitrogen atom chelates to the metal center of the hydride reagent, stabilizing the tetrahedral intermediate. This prevents the premature collapse of the intermediate and the release of a highly reactive aldehyde into the reaction mixture, which would be immediately reduced to the corresponding alcohol.[2] The aldehyde is only liberated upon aqueous workup.

The Workhorses: A Comparative Overview of Common Reducing Agents

The selection of an appropriate reducing agent is paramount to achieving a successful and high-yielding conversion of a Weinreb amide to its corresponding aldehyde. The most commonly employed reagents for this transformation are Diisobutylaluminium Hydride (DIBAL-H) and Lithium Aluminium Hydride (LiAlH₄). More recently, milder alternatives such as Chloromagnesium Dimethylaminoborohydride (MgAB) have emerged, offering distinct advantages in specific contexts.

Data at a Glance: Performance of Reducing Agents
Reducing AgentTypical SubstrateReagent EquivalentsTemperature (°C)Reaction TimeYield (%)Reference
DIBAL-H N,N-dimethylbenzamide1.1-7830 min>99[3]
N-methoxy-N-methyl-4-methoxybenzamide1.1-7830 min>99[3]
N-methoxy-N-methylhexanamide1.1-7830 min>99[3]
LiAlH₄ Fmoc-protected amino acid Weinreb amidesExcess--70-80[4]
MgAB N-methoxy-N-methylbenzamide2.02530 min75[5]
N-methoxy-N-methylcyclohexanecarboxamide2.02530 min78[5]
N-methoxy-N-methylcinnamamide2.02530 min72[5]

In-Depth Analysis of Reducing Agents

Diisobutylaluminium Hydride (DIBAL-H): The Gold Standard

DIBAL-H is arguably the most frequently utilized reagent for the reduction of Weinreb amides to aldehydes.[6] Its bulky nature and Lewis acidity contribute to its high selectivity.

  • Mechanism and Causality: The Lewis acidic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the Weinreb amide. This is followed by an intramolecular hydride transfer to the carbonyl carbon, forming the stable tetrahedral intermediate. The steric bulk of the isobutyl groups helps to prevent a second hydride addition. The reaction is typically conducted at low temperatures (-78 °C) to further ensure the stability of this intermediate and prevent over-reduction.[3]

  • Chemoselectivity: DIBAL-H exhibits excellent chemoselectivity. A notable study demonstrated the highly chemoselective partial reduction of tertiary amides, including Weinreb amides, to aldehydes in the presence of esters.[3][7] This is a significant advantage in the synthesis of complex molecules with multiple functional groups. For instance, various aromatic and aliphatic Weinreb amides were reduced to their corresponding aldehydes in quantitative yields while leaving ester functionalities intact.[3]

  • Practical Considerations: DIBAL-H is commercially available as a solution in various organic solvents. However, it is pyrophoric and reacts violently with water, necessitating careful handling under inert atmosphere. The workup procedure often involves the use of Rochelle's salt (potassium sodium tartrate) to break up the aluminum salts and facilitate extraction.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Dissolve Weinreb amide in dry toluene prep2 Cool to -78 °C (dry ice/acetone bath) prep1->prep2 reac1 Add DIBAL-H dropwise (1.1 equiv) prep2->reac1 reac2 Stir for 30 min at -78 °C reac1->reac2 work1 Quench with methanol reac2->work1 work2 Add Rochelle's salt solution work1->work2 work3 Warm to room temperature and stir work2->work3 work4 Extract with organic solvent work3->work4

Caption: DIBAL-H Reduction Workflow.

Lithium Aluminium Hydride (LiAlH₄): The Powerhouse

LiAlH₄ is a potent reducing agent capable of reducing a wide array of functional groups. While it can reduce amides completely to amines, under carefully controlled conditions, it can be employed for the synthesis of aldehydes from Weinreb amides.[8]

  • Mechanism and Causality: Similar to DIBAL-H, the reduction proceeds via a chelated tetrahedral intermediate. The key to stopping the reaction at the aldehyde stage is to use a controlled amount of LiAlH₄ and often at reduced temperatures to maintain the stability of the intermediate. The use of excess reagent or higher temperatures will lead to the formation of the amine.[9][10]

  • Chemoselectivity: LiAlH₄ is a less chemoselective reducing agent compared to DIBAL-H. It will readily reduce other carbonyl compounds such as esters, ketones, and carboxylic acids. Therefore, its use is generally limited to substrates where the Weinreb amide is the most reactive functional group or when other reducible groups are protected.

  • Practical Considerations: LiAlH₄ is a pyrophoric solid that reacts violently with water and protic solvents. It must be handled with extreme care under a dry, inert atmosphere. Workup procedures often involve the Fieser method, which uses a specific sequence of water and sodium hydroxide addition to produce a granular precipitate of aluminum salts that can be easily filtered.[10]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup (Fieser Method) prep1 Suspend LiAlH₄ in dry THF prep2 Cool to 0 °C prep1->prep2 reac1 Add Weinreb amide solution in THF dropwise prep2->reac1 reac2 Stir at 0 °C reac1->reac2 work1 Quench with H₂O reac2->work1 work2 Add 15% NaOH (aq) work1->work2 work3 Add more H₂O work2->work3 work4 Filter and extract filtrate work3->work4

Caption: LiAlH₄ Reduction Workflow.

Chloromagnesium Dimethylaminoborohydride (MgAB): The Milder Alternative

MgAB is a newer reagent that has been shown to be a mild and efficient for the reduction of Weinreb amides to aldehydes at ambient temperature.[5]

  • Mechanism and Causality: The reduction with MgAB also likely proceeds through a chelated intermediate. Its milder nature compared to the aluminum hydrides allows for the reaction to be conducted at room temperature without significant over-reduction.[4]

  • Chemoselectivity: MgAB is presented as having enhanced chemoselectivity compared to LiAlH₄ and DIBAL-H.[4] This makes it an attractive option for sensitive substrates.

  • Practical Considerations: MgAB is prepared from dimethylamine-borane and methylmagnesium chloride and is reported to be stable in solution for at least three months.[5] A notable feature of the workup is the formation of a solid sodium bisulfite adduct of the aldehyde, which can be easily isolated by filtration and then the pure aldehyde can be regenerated.[5] This can be particularly advantageous for the purification of volatile or water-soluble aldehydes.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve Weinreb amide in dry THF reac1 Add MgAB solution dropwise (2.0 equiv) at 25 °C prep1->reac1 reac2 Stir for 30 min reac1->reac2 work1 Add saturated NaHSO₃ (aq) reac2->work1 work2 Stir to form bisulfite adduct work1->work2 work3 Filter the solid adduct work2->work3 work4 Regenerate aldehyde with aq. formaldehyde work3->work4

Caption: MgAB Reduction Workflow.

Concluding Remarks: Choosing the Right Tool for the Job

The choice of reducing agent for a Weinreb amide reduction is a critical decision that can significantly impact the success of a synthetic sequence.

  • DIBAL-H remains the reagent of choice for its high yields, excellent chemoselectivity, and well-established protocols, particularly when other reducible functional groups like esters are present.

  • LiAlH₄ is a powerful and cost-effective option, but its lower chemoselectivity and the potential for over-reduction necessitate careful control of reaction conditions. It is best suited for substrates lacking other reducible functionalities.

  • MgAB emerges as a promising milder and safer alternative, offering the convenience of ambient temperature reactions and a straightforward purification procedure via the bisulfite adduct. Its enhanced chemoselectivity may prove advantageous for delicate substrates.

Ultimately, the optimal choice will depend on the specific substrate, the presence of other functional groups, and the scale of the reaction. By understanding the nuances of each reagent, the modern synthetic chemist is well-equipped to navigate the reduction of Weinreb amides with precision and efficiency.

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Fmoc vs. Boc protection strategies in multi-step synthesis involving Weinreb amides

Author: BenchChem Technical Support Team. Date: February 2026

<Fmoc vs. Boc Protection Strategies in Multi-Step Synthesis Involving Weinreb Amides

A Senior Application Scientist's Guide to Strategic Selection and Execution

For researchers, scientists, and professionals in drug development, the precise construction of complex organic molecules is paramount. Amine protecting groups are fundamental tools in this endeavor, and the choice between the two most dominant strategies—9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc)—can dictate the success of a multi-step synthesis. This is particularly true when the synthesis involves versatile and sensitive intermediates like Weinreb amides (N-methoxy-N-methylamides).

This guide provides an in-depth comparison of Fmoc and Boc protection strategies, focusing on their practical application, compatibility, and strategic implications when working with Weinreb amides. We will move beyond a simple list of reagents to explore the chemical rationale behind procedural choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

The Principle of Orthogonal Protection: A Tale of Two Labilites

In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is crucial. This concept, known as an orthogonal protection strategy, is the cornerstone of modern synthetic chemistry.[1][2] Fmoc and Boc are the archetypal examples of an orthogonal pair.[3][4]

  • The Fmoc Strategy: This approach is defined by its use of a base-labile protecting group. The Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[5][6]

  • The Boc Strategy: In contrast, the Boc group is acid-labile . It is robust in the presence of many bases and nucleophiles but is efficiently removed by strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][7]

This fundamental difference in deprotection chemistry—acid versus base—allows chemists to design synthetic routes where different amine functionalities can be unmasked at distinct stages of the synthesis without interfering with one another.[8]

The Weinreb Amide: A Chemist's Controlled Carbonyl

First reported in 1981, the Weinreb amide has become an indispensable tool for the synthesis of ketones and aldehydes.[9][10] Its utility stems from its reaction with organometallic reagents (like Grignard or organolithium reagents) or hydrides. The reaction proceeds through a stable, chelated tetrahedral intermediate which prevents the common problem of over-addition that plagues reactions with other acyl compounds like esters or acid chlorides.[9][11] This intermediate collapses to the desired ketone or aldehyde only upon aqueous workup, offering a high degree of control.

Given their role as stable, versatile intermediates, N-protected amino acid Weinreb amides are critical precursors for synthesizing α-amino ketones and aldehydes, which are valuable building blocks for biologically active compounds.[12][13] The choice of N-protection—Fmoc or Boc—is therefore a critical decision point.

Head-to-Head Comparison: Fmoc vs. Boc for Weinreb Amide Synthesis

The selection of a protecting group strategy depends on the overall synthetic plan, particularly the stability of other functional groups and protecting groups in the molecule.

FeatureFmoc StrategyBoc Strategy
Protecting Group 9-Fluorenylmethoxycarbonyltert-Butoxycarbonyl
Class Base-LabileAcid-Labile
Deprotection Reagent 20-30% Piperidine in DMF[5]Trifluoroacetic Acid (TFA) in DCM[7][14]
Mechanism β-elimination initiated by a base[5]Acid-catalyzed hydrolysis via t-butyl cation[7]
Byproducts Dibenzofulvene-piperidine adduct[5]Isobutylene, CO2, t-butyl cation[15]
Key Advantage Mild, non-acidic deprotection conditions. Orthogonal to acid-labile groups (e.g., Boc, t-butyl esters).Very stable to bases and most nucleophiles. Suitable for syntheses involving base-sensitive functionalities.[3]
Key Disadvantage Base-lability can lead to side reactions like epimerization at the α-carbon, especially in sensitive substrates.[16][17]Harsh acidic conditions can cleave other acid-sensitive groups (e.g., t-butyl esters, trityl groups) and may degrade sensitive substrates.[15][18]
Weinreb Amide Stability Generally stable. The amide bond is robust to piperidine treatment.Generally stable, but prolonged exposure to strong acid could potentially lead to hydrolysis, though this is rare under standard deprotection times.

Strategic Decision-Making: Which Pathway to Choose?

The choice between Fmoc and Boc is not arbitrary; it is a strategic decision based on the molecular context. The following diagram illustrates a logical workflow for selecting the appropriate strategy.

Figure 1. Decision workflow for selecting between Fmoc and Boc strategies.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and deprotection of an N-protected Alanine Weinreb amide, serving as a model system.

Protocol 1: The Fmoc Strategy Workflow

This workflow is ideal when orthogonality with acid-labile groups is required.

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Fmoc Deprotection A Fmoc-Ala-OH B Fmoc-Ala-Weinreb Amide A->B  CDI, NMM, THF + Me(MeO)NH·HCl   C Fmoc-Ala-Weinreb Amide D H-Ala-Weinreb Amide C->D  20% Piperidine/DMF  

Figure 2. Workflow diagram for the Fmoc-based synthesis and deprotection.

Step 1: Synthesis of N-Fmoc-L-Alanine Weinreb Amide [12][13]

  • Activation: To a solution of Fmoc-L-Alanine (1.0 eq) in anhydrous tetrahydrofuran (THF), add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) at 0 °C. Stir the solution for 30 minutes at this temperature to form the acylimidazolide intermediate.

  • Coupling: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM) and add N-methylmorpholine (NMM) (1.2 eq) to neutralize the salt. Add this solution to the activated amino acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to yield the pure Fmoc-protected Weinreb amide.

Step 2: Deprotection of N-Fmoc-L-Alanine Weinreb Amide [18]

  • Cleavage: Dissolve the N-Fmoc-L-Alanine Weinreb amide (1.0 eq) in a solution of 20% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for 30 minutes. The progress can be monitored by TLC.

  • Work-up: Remove the solvent and excess piperidine under high vacuum. Co-evaporate with toluene or another suitable solvent to ensure complete removal of piperidine.

  • Isolation: The resulting free amine (H-Ala-Weinreb Amide) is often used directly in the next step without further purification. If necessary, it can be purified by chromatography.

Protocol 2: The Boc Strategy Workflow

This workflow is preferred when the substrate is sensitive to base or when subsequent steps require basic conditions.

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Boc Deprotection A Boc-Ala-OH B Boc-Ala-Weinreb Amide A->B  CDI, NMM, THF + Me(MeO)NH·HCl   C Boc-Ala-Weinreb Amide D H-Ala-Weinreb Amide·TFA C->D  TFA/DCM (1:1)  

Figure 3. Workflow diagram for the Boc-based synthesis and deprotection.

Step 1: Synthesis of N-Boc-L-Alanine Weinreb Amide [12][19]

  • The procedure is identical to the Fmoc protocol, substituting Fmoc-L-Alanine with Boc-L-Alanine. The coupling and work-up steps remain the same.

Step 2: Deprotection of N-Boc-L-Alanine Weinreb Amide [7]

  • Cleavage: Dissolve the N-Boc-L-Alanine Weinreb amide (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Reaction: Stir the solution at room temperature for 30-60 minutes. Monitor the reaction by TLC. Scientist's Note: The reaction generates isobutylene and CO₂, so the reaction vessel should not be sealed.[7] The t-butyl cation formed can alkylate sensitive functional groups; adding a scavenger like triisopropylsilane (TIPS) can mitigate this.[15][18]

  • Work-up: Concentrate the reaction mixture in vacuo to remove TFA and DCM. The product will be the TFA salt of the free amine.

  • Isolation: The crude TFA salt is often sufficiently pure for the next step. To obtain the free amine, the salt can be dissolved in a suitable solvent and neutralized with a non-nucleophilic base (e.g., saturated NaHCO₃ solution during an aqueous work-up, or a tertiary amine like diisopropylethylamine in an organic solvent).

Conclusion and Expert Recommendations

Both Fmoc and Boc strategies are powerful, reliable methods for the synthesis of Weinreb amides from N-protected amino acids. The choice is not a matter of superiority, but of strategic compatibility with the overall synthetic route.

  • Choose the Fmoc strategy when your molecule contains other acid-labile protecting groups (Boc, tBu, Trt) that must be preserved. It is the cornerstone of modern solid-phase peptide synthesis (SPPS) for this reason.[20] Be mindful of potential base-induced side reactions, especially epimerization, in sensitive substrates.

  • Choose the Boc strategy when your synthesis involves base-sensitive functionalities or requires basic reaction conditions in subsequent steps. The robustness of the Boc group to a wide range of conditions is its primary advantage. However, the harsh acidic deprotection requires careful planning to ensure the stability of the entire molecule.

By understanding the underlying chemical principles and carefully planning the sequence of transformations, researchers can confidently select and execute the optimal protection strategy, leveraging the full synthetic potential of the versatile Weinreb amide.

References

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 35(6). [Link]

  • Kantharaju, K., & Sureshbabu, V. V. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC, 2016(4), 339-351. [Link]

  • Sureshbabu, V. V., & Hemantha, H. P. (2008). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. ARKIVOC, 2008(2), 243-249. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Tanmoy Biswas. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Reagent Guides. [Link]

  • Al-Musaimi, O., de la Torre, B. G., & Albericio, F. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Protection of Amino Groups. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Methods in Molecular Biology. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Sureshbabu, V. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications. [Link]

  • Ley, S. V., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (2nd ed.). Wiley-Interscience. [Link]

  • Harris, P. W. R., & Brimble, M. A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. [Link]

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  • ResearchGate. (2015). (PDF) Methods for Removing the Fmoc Group. [Link]

  • Taylor & Francis Online. (2018). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]

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Analytical methods (HPLC, NMR) for validating the purity of Weinreb amide products

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to HPLC and NMR for the Purity Validation of Weinreb Amides

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the Weinreb amide has established itself as a cornerstone intermediate. Its remarkable stability and controlled reactivity with organometallic reagents make it an indispensable tool for the synthesis of ketones and aldehydes. However, the integrity of these subsequent high-stakes reactions hinges entirely on the purity of the starting Weinreb amide. The presence of unreacted starting materials, by-products, or residual reagents can lead to complex downstream purification challenges, reduced yields, and the generation of unforeseen impurities in the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of two primary analytical techniques for assessing Weinreb amide purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my aim is to move beyond a mere listing of specifications and delve into the practical nuances and strategic considerations that guide the choice of methodology in a real-world drug development setting. We will explore the fundamental principles of each technique, present validated experimental protocols, and offer data-driven insights to empower researchers to make informed decisions.

The Analytical Dichotomy: HPLC vs. NMR

The choice between HPLC and NMR is not merely a matter of instrument availability but a strategic decision based on the specific analytical question at hand. While both are powerful techniques, they offer fundamentally different perspectives on the purity of a sample.

  • High-Performance Liquid Chromatography (HPLC): At its core, HPLC is a separatory technique. It excels at resolving individual components within a complex mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For Weinreb amide analysis, this translates to its exceptional ability to detect and quantify minute impurities, even those that are structurally very similar to the main compound. When coupled with a UV detector, HPLC becomes a powerhouse for quantitative analysis, providing precise percentages of each component in the sample. This is particularly critical for tracking the consumption of starting materials and the formation of by-products during reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, in contrast, is a structural elucidation technique. It provides a detailed atomic-level fingerprint of a molecule by probing the magnetic properties of its nuclei (typically ¹H and ¹³C). For purity assessment, ¹H NMR is invaluable for confirming the identity of the main Weinreb amide product and for identifying the structures of any significant impurities present. Its key advantage is its ability to provide an unbiased, molar-based quantification of different species in a sample without the need for individual reference standards for each impurity, a method known as quantitative NMR (qNMR).

The following table summarizes the key performance characteristics of each technique in the context of Weinreb amide analysis:

FeatureHPLC (with UV Detection)¹H NMR Spectroscopy
Primary Function Separation and QuantificationStructural Elucidation and Quantification
Sensitivity High (ng to pg levels)Moderate (µg to mg levels)
Selectivity High for structurally similar compoundsHigh for structurally distinct compounds
Quantitative Accuracy High, requires reference standardsHigh, can be absolute (qNMR)
Impurity Identification Indirect (based on retention time)Direct (based on spectral patterns)
Throughput Moderate to HighModerate
Solvent/Matrix Effects Can be significantCan be managed with appropriate deuterated solvents

Experimental Workflow & Protocols

To illustrate the practical application of these techniques, we will consider a model reaction: the synthesis of N-methoxy-N-methylbenzamide from benzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

HPLC-UV Method for Purity Assessment

The primary goal of the HPLC method is to separate the Weinreb amide product from the starting benzoyl chloride, any unreacted N,O-dimethylhydroxylamine, and potential hydrolysis by-products like benzoic acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh ~1 mg of crude reaction mixture B Dissolve in 1 mL of Acetonitrile A->B C Vortex to ensure homogeneity B->C D Filter through 0.45 µm PTFE syringe filter C->D E Inject 5 µL into HPLC system D->E F Separation on C18 reverse-phase column E->F G Detection by UV at 254 nm F->G H Integrate peak areas in chromatogram G->H I Calculate % Purity (Area Percent Method) H->I

Caption: High-level workflow for HPLC-based purity analysis of Weinreb amides.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the crude reaction mixture or purified product into a 2 mL HPLC vial.

    • Add 1.0 mL of acetonitrile (ACN) or a suitable solvent mixture (e.g., ACN:Water 50:50) to the vial.

    • Vortex the vial for 30 seconds to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Product Peak / Total Area of All Peaks) * 100. This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard and calibration curve are required.

The causality behind these choices is critical. A C18 reverse-phase column is selected for its versatility in retaining moderately polar to nonpolar organic molecules like Weinreb amides. The gradient elution is necessary to ensure that both early-eluting polar impurities (like benzoic acid) and late-eluting nonpolar impurities are resolved and eluted from the column in a reasonable time. Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of acidic and basic functional groups.

¹H NMR Method for Purity Assessment

The ¹H NMR approach focuses on identifying the characteristic signals of the Weinreb amide and any impurities, and then quantifying them relative to an internal standard of known concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Processing A Accurately weigh ~10 mg of crude product C Dissolve both in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->C B Accurately weigh ~5 mg of internal standard (e.g., maleic acid) B->C D Transfer to NMR tube C->D E Acquire ¹H NMR spectrum (e.g., 400 MHz) D->E F Ensure sufficient relaxation delay (d1) E->F G Phase and baseline correct the spectrum F->G H Integrate signals for product and internal standard G->H I Calculate molar purity using qNMR equation H->I

Caption: High-level workflow for quantitative NMR (qNMR) purity analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the Weinreb amide sample into a clean vial.

    • Accurately weigh an appropriate amount (e.g., 5-10 mg) of a suitable internal standard (IS) into the same vial. The IS should have a simple spectrum with at least one signal that is well-resolved from the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and dissolve the sample and IS completely.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectral Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Experiment: Standard ¹H pulse program.

    • Number of Scans (ns): 16 or 32 (to ensure good signal-to-noise).

    • Relaxation Delay (d1): 30 seconds. This is a critical parameter for quantitative accuracy, ensuring that all protons have fully relaxed back to equilibrium before the next pulse. A delay of 5 times the longest T₁ of any proton being integrated is a standard rule of thumb.

    • Acquisition Time (aq): ~4 seconds.

  • Data Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply phasing and baseline correction.

    • Carefully integrate the area of a well-resolved signal from the Weinreb amide product (I_prod) and a signal from the internal standard (I_IS).

    • Calculate the purity using the following qNMR equation:

      Purity (w/w %) = (I_prod / N_prod) * (N_IS / I_IS) * (MW_prod / MW_IS) * (m_IS / m_prod) * 100

      Where:

      • I = Integral area

      • N = Number of protons giving rise to the integrated signal

      • MW = Molecular weight

      • m = mass

Comparative Analysis: A Trustworthy Verdict

The trustworthiness of a purity assessment protocol lies in its self-validating nature. For HPLC, this is achieved through system suitability tests (e.g., checking peak resolution, tailing factor) and the use of a validated reference standard. For NMR, the self-validation comes from the inherent molar stoichiometry of the technique; the relative integrals directly reflect the molar ratios of the compounds in the solution, provided the experimental parameters are set correctly.

ScenarioRecommended Primary MethodRationale
Routine reaction monitoring for conversion HPLCFaster throughput and excellent sensitivity for tracking the disappearance of starting materials and the appearance of the product.
Identifying an unknown impurity NMR (with 2D techniques like COSY, HSQC)Provides direct structural information, which is impossible to obtain from HPLC-UV alone.
Assigning the purity of a reference standard qNMRProvides an absolute measure of purity without the need for a pre-existing, certified standard of the same compound.
Detecting trace-level, highly UV-active impurities HPLCThe sensitivity of UV detection often surpasses that of NMR for chromophoric impurities.
Analyzing samples with poor solubility HPLCA wider range of solvent systems can be explored, and smaller sample quantities are required.

Conclusion: A Synergistic Approach

Ultimately, HPLC and NMR should not be viewed as competing techniques but as complementary tools in the analytical chemist's arsenal. For the rigorous validation of a Weinreb amide product, especially in a regulated drug development environment, a dual-pronged approach is often the most authoritative strategy. HPLC provides the high-sensitivity quantification of known components and the detection of trace impurities, while NMR confirms the structural identity of the main product and provides an orthogonal, absolute measure of its purity. By understanding the fundamental strengths and limitations of each method, researchers can design a robust analytical strategy that ensures the quality and integrity of these critical synthetic intermediates.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 70(3), 589–595. [https://pubs.acs.org/doi/10.1021/np068069+
  • United States Pharmacopeia (USP). Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter761.pdf
  • Mahajan, S., & Singh, I. P. (2013). Quantitative NMR (qNMR) spectroscopy: A powerful tool for the quality control of herbal drugs and their metabolites. Phytochemistry Letters, 6(3), 441-446. [https://www.sciencedirect.com/science/article/pii/S187439001300085X87439001300085X

A Senior Application Scientist's Guide to Scalable Weinreb Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Weinreb amide stands as a cornerstone intermediate, prized for its unique stability and predictable reactivity. Its ability to cleanly convert to ketones and aldehydes upon reaction with organometallic reagents or hydrides, without the common pitfall of over-addition, makes it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, as a synthetic route progresses from the bench to pilot and production scales, the scalability of the chosen protocol for constructing the Weinreb amide itself becomes a critical consideration. This guide provides an in-depth evaluation of common and emerging protocols for Weinreb amide synthesis, with a focus on the practical aspects of scalability, including reagent cost, operational safety, and process efficiency.

The Enduring Importance of the Weinreb Amide

First introduced by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or Weinreb amide, has proven to be a remarkably versatile functional group.[1][2] The key to its utility lies in the formation of a stable, five-membered chelated intermediate upon nucleophilic addition of organometallic reagents.[1][3] This intermediate prevents the collapse of the tetrahedral intermediate and subsequent over-addition, a common problem when using more reactive acylating agents like acid chlorides or esters.[1][2] This controlled reactivity is paramount in multi-step syntheses where high fidelity and yield are essential.

Evaluating Scalable Synthetic Protocols

The selection of a synthetic route for a Weinreb amide on an industrial scale is a multi-faceted decision that balances chemical efficiency with economic and safety considerations. Here, we compare the most common approaches starting from carboxylic acids, acid chlorides, and esters, providing experimental insights and data to guide your selection process.

From Carboxylic Acids: The Most Direct Route

Direct conversion of carboxylic acids to Weinreb amides is often the most desirable route due to the widespread availability and lower cost of carboxylic acids compared to their activated derivatives. The primary challenge lies in the activation of the carboxyl group to facilitate amide bond formation.

Reagents like phosphorus trichloride (PCl₃) and phosphorus oxychloride (POCl₃) are frequently employed in industrial settings for their relatively low cost and high reactivity.

Mechanism Insight: These reagents activate the carboxylic acid by forming a highly reactive acylating intermediate, such as an acyl chloride or a mixed anhydride, in situ. This is then readily attacked by N,O-dimethylhydroxylamine to form the Weinreb amide.

A one-pot method utilizing phosphorus trichloride in toluene has been reported as suitable for large-scale production, tolerating a wide variety of functional groups and affording excellent yields.[4] Similarly, a practical and efficient one-pot synthesis using phosphorus oxychloride (POCl₃) as an acid activator has been developed, showcasing high yields and operational simplicity.[5]

Representative Experimental Protocol (POCl₃ Method): [5]

  • To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • Slowly add phosphorus oxychloride (1.1 equiv) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

A vast array of peptide coupling reagents can efficiently mediate the formation of Weinreb amides from carboxylic acids under mild conditions. Reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and those based on benzotriazole are known for their high efficiency and low rates of racemization for chiral substrates.[3][6]

However, the high cost and atom economy of many peptide coupling reagents can be prohibitive for large-scale manufacturing. The benzotriazole methodology offers a more cost-effective alternative with the added benefit of simple workup procedures, as the benzotriazole byproduct can be easily removed by an aqueous wash.[6]

Causality Behind Experimental Choices: The choice between a phosphorus-based reagent and a peptide coupling agent often hinges on the substrate's sensitivity and the cost constraints of the project. For robust substrates where cost is a primary driver, PCl₃ or POCl₃ are excellent choices. For sensitive, high-value intermediates, particularly those with stereocenters, the milder conditions and lower racemization risk afforded by coupling reagents may justify their higher cost.

Recent research has focused on developing more environmentally benign methods for Weinreb amide synthesis. One such approach involves the use of 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent, which proceeds under mild conditions and allows for the recovery and reuse of the diphenylcyclopropenone byproduct.[7]

From Acid Chlorides: High Reactivity at a Price

The reaction of an acid chloride with N,O-dimethylhydroxylamine is the most traditional and often highest-yielding method for preparing Weinreb amides.[2]

Mechanism Insight: This is a straightforward nucleophilic acyl substitution reaction. The high electrophilicity of the acid chloride ensures a rapid and typically clean conversion.

While highly effective, this method requires the prior synthesis of the acid chloride, which adds a step to the overall process and often involves the use of hazardous reagents like thionyl chloride or oxalyl chloride. The generation of HCl as a byproduct also necessitates the use of a base, which can complicate the workup.

From Esters: An Alternative for Specific Scenarios

Weinreb amides can also be synthesized from esters, typically through the use of aluminum-based reagents like trimethylaluminum (AlMe₃).[1]

Mechanism Insight: Trimethylaluminum acts as both a Lewis acid, activating the ester carbonyl, and as a source of a methyl group that deprotonates the N,O-dimethylhydroxylamine hydrochloride, forming the reactive aluminate species that effects the amidation.

This method is particularly useful when the corresponding carboxylic acid is unstable or difficult to handle. However, the use of pyrophoric and moisture-sensitive reagents like AlMe₃ presents significant safety and handling challenges on a large scale, often requiring specialized equipment and procedures.

Comparative Analysis of Scalable Protocols

To facilitate a clear comparison, the following table summarizes the key scalability parameters for the discussed methods.

ProtocolStarting MaterialKey ReagentsTypical YieldScalability AdvantagesScalability Challenges
Phosphorus-Based Carboxylic AcidPCl₃ or POCl₃80-95%Low reagent cost, high reactivity, one-pot procedures.Generation of corrosive byproducts, potential for harsh reaction conditions.
Peptide Coupling Carboxylic AcidCOMU, Benzotriazole derivatives85-98%Mild reaction conditions, low racemization for chiral substrates.High reagent cost, poor atom economy, often requires chromatography.
Acid Chloride Acid ChlorideN/A90-99%High yields, rapid reactions.Extra step for acid chloride synthesis, hazardous reagents, HCl byproduct.
Ester Aminolysis EsterAlMe₃75-90%Useful for sensitive substrates where the acid is unstable.Use of pyrophoric and hazardous reagents, stringent anhydrous conditions.

Visualizing the Workflow: From Carboxylic Acid to Weinreb Amide

The following diagram illustrates a generalized workflow for the synthesis of a Weinreb amide from a carboxylic acid, highlighting the key decision points and processes involved in a scalable protocol.

G cluster_start Starting Material cluster_activation Activation cluster_reagents Activating Reagents (Select One) cluster_reaction Amide Formation cluster_workup Purification cluster_end Final Product start Carboxylic Acid act Carboxylic Acid Activation start->act react Reaction with N,O-Dimethylhydroxylamine act->react reagent1 PCl3 / POCl3 reagent1->act reagent2 Peptide Coupling Agent (e.g., COMU) reagent2->act reagent3 Other (e.g., CPI-Cl) reagent3->act workup Aqueous Workup & Extraction react->workup purify Crystallization or Chromatography workup->purify end Weinreb Amide purify->end

Figure 1: Generalized workflow for Weinreb amide synthesis.

An Alternative to Consider: Morpholine Amides

For applications where cost is a paramount concern, morpholine amides have emerged as a viable and more economical alternative to Weinreb amides.[8] Morpholine is an inexpensive and readily available industrial chemical. While the reactivity of morpholine amides with organometallic reagents can be lower than that of Weinreb amides, often requiring a larger excess of the nucleophile, their cost-effectiveness makes them an attractive option for certain large-scale processes.[8]

Conclusion and Future Outlook

The synthesis of Weinreb amides is a mature field with a variety of robust and scalable protocols. For large-scale production, methods starting from carboxylic acids using phosphorus-based reagents often provide the best balance of cost and efficiency. However, for sensitive or chiral substrates, the use of milder coupling reagents may be necessary, with the benzotriazole methodology offering a good compromise between cost and performance.

As the chemical industry continues to move towards greener and more sustainable practices, the development of catalytic and flow-based methods for Weinreb amide synthesis will likely become an area of increasing focus. Continuous flow reactors, in particular, offer the potential for improved safety, efficiency, and scalability for many of the protocols discussed in this guide. For the practicing chemist in research and development, a thorough understanding of the trade-offs between the various synthetic routes is essential for selecting the optimal path to these valuable synthetic intermediates.

References

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-206. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 23, 2026, from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). World Journal of Pharmaceutical Research. Retrieved January 23, 2026, from [Link]

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648.
  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.
  • Niu, T., Wang, K.-H., Huang, D., Xu, C., Su, Y., Hu, Y., & Fu, Y. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330.
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468-34475.
  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.
  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2014). Synthesis of diverse esters from Weinreb amides and prepared alkoxides. ResearchGate. Retrieved January 23, 2026, from [Link]

  • G, S., & V, V. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Cogent Chemistry, 5(1), 1602488.

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Safety Operating Guide

Navigating the Safe Disposal of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of drug development, the synthesis of novel compounds is only half the journey. Equally critical is the responsible management and disposal of chemical reagents and byproducts. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate (CAS No. 142570-56-7), a compound featuring both a Boc-protected amine and a Weinreb amide moiety. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety protocols.

Hazard Identification and Risk Assessment: Understanding the Chemistry of Disposal

Key Structural Features and Their Implications:

  • Boc (tert-butoxycarbonyl) Protecting Group: This common amine protecting group is notably labile under acidic conditions.[1][2] The acid-catalyzed hydrolysis proceeds via a stable tert-butyl cation intermediate, ultimately yielding the corresponding amine, carbon dioxide, and tert-butanol.[3] This reactivity is a cornerstone of a potential chemical degradation strategy prior to disposal.

  • Weinreb Amide (N-methoxy-N-methylamide): Weinreb amides are valued in organic synthesis for their stability and controlled reactivity with organometallic reagents.[4] They are generally resistant to mild acidic and basic conditions but can be hydrolyzed under more strenuous conditions. Their stability necessitates a disposal plan that ensures complete reaction or degradation if chemical treatment is chosen.

  • Carbamate Structure: As a class, carbamates are under regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) has specific regulations for wastes generated from carbamate production.[5]

Summary of Known Hazards:

Based on supplier data for CAS No. 142570-56-7, the primary hazards are as follows:

Hazard ClassGHS Hazard Statement
Flammable Solid, Category 4.1H228: Flammable solid[6]
Skin Irritant, Category 2H315: Causes skin irritation[6]
Eye Irritant, Category 2AH319: Causes serious eye irritation[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling this compound in either pure form or as a waste product.

  • Eye Protection: Chemical safety goggles are essential. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A flame-retardant lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[10]

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[11]

Waste Segregation and Container Selection: Preventing Unwanted Reactions

Proper segregation of chemical waste is a fundamental principle of laboratory safety.[12]

Container Requirements:

  • Primary Container: Use a clearly labeled, leak-proof container made of a chemically compatible material. High-density polyethylene (HDPE) or polypropylene (PP) are suitable choices for this organic solid.[1]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," the CAS number "142570-56-7," and the relevant hazard pictograms (flammable, irritant).[13]

Segregation Protocol:

  • This waste should be segregated as a flammable solid organic waste .

  • Do not mix with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent uncontrolled reactions within the waste container.[14][15]

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical sequence for the safe disposal of this compound.

Caption: Disposal decision workflow for this compound.

Protocol 1: Direct Disposal (For Small Quantities and Contaminated Labware)

This protocol is suitable for trace amounts of the compound, such as residual material in a flask or on contaminated weighing paper.

  • Rinsing: Rinse the contaminated labware with a minimal amount of a suitable organic solvent, such as acetone or ethanol.

  • Collection: Collect the solvent rinse in a designated hazardous waste container for flammable organic liquids.

  • Solid Waste: Contaminated consumables (e.g., weighing paper, gloves) should be placed in a sealed, labeled bag and then into the solid hazardous waste container.

Protocol 2: Chemical Degradation via Acidic Hydrolysis (For Bulk Quantities)

This procedure should be performed by trained personnel in a chemical fume hood. It leverages the acid-lability of the Boc group to break down the molecule.

  • Preparation: In a suitably sized flask equipped with a magnetic stirrer, cautiously add the waste this compound to a solution of 1 M hydrochloric acid at room temperature. A ratio of approximately 10 mL of 1 M HCl per gram of waste is a reasonable starting point.

  • Reaction: Stir the mixture at room temperature. The hydrolysis of the Boc group is generally rapid.[2] To ensure the potential hydrolysis of the more stable Weinreb amide, allow the reaction to stir for several hours or overnight.

  • Neutralization: Slowly and carefully add a saturated solution of sodium bicarbonate to the reaction mixture to neutralize the excess acid. Be prepared for gas evolution (CO₂). Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the solution is neutral (pH ~7).

  • Disposal of Aqueous Waste: The resulting aqueous solution, containing the hydrolyzed amine salt, tert-butanol, and N,O-dimethylhydroxylamine hydrochloride, should be transferred to a labeled aqueous hazardous waste container. Do not pour down the drain.[14]

  • Regulatory Consideration: This waste stream may fall under EPA hazardous waste codes for carbamate production, such as K156 or K157.[13] Ensure your institution's waste management provider is aware of the original material.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, increase ventilation.

  • Control Ignition Sources: As the compound is a flammable solid, extinguish all nearby flames and turn off any spark-producing equipment.[15][16]

  • Containment: For a solid spill, gently cover the material with an absorbent, non-combustible material like sand or vermiculite. Avoid raising dust.

  • Cleanup: Wearing the appropriate PPE, carefully sweep the contained material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a critical component of safe laboratory practice. By understanding the chemical properties of the Boc-carbamate and Weinreb amide functionalities, researchers can move beyond simple compliance and implement disposal strategies that are both safe and chemically sound. Adherence to these protocols not only protects the individual researcher and the environment but also fosters a laboratory culture where safety is integral to scientific excellence.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]

  • Wayne State University. (n.d.). Flammable Solid Chemicals SOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • SAMS Solutions. (2024, April 12). Safe Handling Procedures for Caustic Soda. Retrieved from [Link]

  • Purdue University. (n.d.). Flammable Solids. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, October 28). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubMed. (2018, March 6). Neutralizing the Detrimental Effect of an N-Hydroxysuccinimide Quenching Reagent on Phosphopeptide in Quantitative Proteomics. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

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Navigating the Safe Handling of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use, management, and disposal of Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate, a key building block in modern organic synthesis, often utilized as a protected β-amino acid derivative and a precursor to Weinreb amides. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive risk mitigation in the laboratory.

Understanding the Compound: A Prerequisite for Safety

Key Structural Features and Their Implications:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group. While generally stable, it can be cleaved under acidic conditions, liberating tert-butanol and carbon dioxide.

  • Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) functionality is prized for its ability to react with organometallic reagents to form ketones without the over-addition that can plague reactions with other carboxylic acid derivatives. Safe handling practices for Weinreb amides are well-established and will be a focus of this guide.

  • Carbamate Moiety: Carbamates as a class of compounds can have varying toxicological profiles. It is prudent to handle all novel carbamates with care, assuming potential for irritation or other health effects until proven otherwise.

Hazard Identification and Risk Assessment

Based on data from structurally related compounds, this compound should be treated as a substance with the potential to cause skin, eye, and respiratory irritation. A closely related analog exhibits the following GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, minimizing direct contact and inhalation is the primary safety objective.

Potential Routes of Exposure:

  • Inhalation: Inhalation of dust particles can irritate the respiratory tract.[1]

  • Skin Contact: Direct contact may cause skin irritation.[1]

  • Eye Contact: The compound is expected to be a serious eye irritant.[1]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer Chemical safety goggles or a face shieldNitrile or neoprene glovesLaboratory coatN95-rated dust mask or work in a ventilated enclosure
Reaction Setup & Workup Chemical safety goggles and a face shieldNitrile or neoprene glovesChemical-resistant laboratory coatWork within a certified chemical fume hood
Purification (e.g., Chromatography) Chemical safety gogglesNitrile or neoprene glovesLaboratory coatWork in a well-ventilated area or fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with an appropriate cartridge

Justification for PPE Selection:

  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles at a minimum.[1] A face shield provides an additional layer of protection, particularly when handling larger quantities or during procedures with a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[2] Double-gloving is recommended when handling the pure solid or concentrated solutions.

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations. For larger quantities or in the event of a spill, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: To mitigate the risk of inhaling fine dust particles, weighing and initial handling should be performed in a ventilated enclosure or while wearing an N95-rated dust mask.[2] All subsequent operations that could generate vapors or aerosols must be conducted in a certified chemical fume hood.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined workflow is critical for minimizing exposure and ensuring reproducible results.

Experimental Workflow:

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Reaction cluster_Disposal Waste Disposal Prep Don appropriate PPE Weigh Weigh solid in a ventilated enclosure or with respiratory protection Prep->Weigh Proceed to handling Gather Assemble all necessary equipment and reagents Review Review SDS and experimental protocol Dissolve Dissolve in an appropriate solvent within a fume hood Weigh->Dissolve React Perform reaction under inert atmosphere (if required) in a fume hood Dissolve->React Workup Quench and perform aqueous workup in a fume hood React->Workup Reaction complete Purify Purify by chromatography or recrystallization Workup->Purify Segregate Segregate solid and liquid waste Purify->Segregate Experiment complete Label Label waste containers clearly Segregate->Label Dispose Dispose of waste according to institutional and local regulations Label->Dispose

Caption: A logical workflow for the safe handling of this compound.

Detailed Procedural Steps:

  • Preparation:

    • Before entering the laboratory, ensure you have read and understood the Safety Data Sheet (SDS) for this compound and all other reagents involved in your planned procedure.

    • Don the appropriate PPE as outlined in the table above.

    • Ensure a safety shower and eyewash station are readily accessible.

  • Handling the Solid:

    • Perform all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.

    • Use anti-static weighing paper or a container to prevent dispersal of the fine powder.

    • Avoid creating dust clouds during transfer.

  • In Solution:

    • All procedures involving solutions of the compound should be conducted in a certified chemical fume hood.

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Reaction and Workup:

    • As this compound is a Weinreb amide precursor, it is often used with organometallic reagents. These reactions are typically moisture and air-sensitive and should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • The quenching of reactions involving organometallics can be highly exothermic. Perform quenching procedures slowly and with appropriate cooling.

    • Aqueous workups should be performed in a separatory funnel within the fume hood. Be sure to vent the separatory funnel frequently to release any pressure buildup.

Emergency Procedures: Planning for the Unexpected

Spill Response:

  • Small Spills (less than 1 gram):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

    • Sweep the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (more than 1 gram):

    • Evacuate the immediate area and alert your institution's emergency response team.

    • Restrict access to the spill area.

    • If it is safe to do so, and you are trained, attempt to contain the spill by diking with an inert absorbent material.

    • Await the arrival of trained emergency response personnel.

First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_Generation Waste Generation cluster_Segregation Segregation cluster_Labeling Labeling cluster_Final Final Disposal Solid_Waste Unused solid reagent, contaminated labware Solid_Container Designated solid hazardous waste container Solid_Waste->Solid_Container Liquid_Waste Reaction mixtures, chromatography fractions Liquid_Container Designated liquid hazardous waste container (non-halogenated) Liquid_Waste->Liquid_Container Label_Solid Label solid waste with full chemical name and hazard warnings Solid_Container->Label_Solid Label_Liquid Label liquid waste with all components and approximate percentages Liquid_Container->Label_Liquid EH_S Arrange for pickup by Environmental Health & Safety Label_Solid->EH_S Label_Liquid->EH_S

Caption: Workflow for the proper segregation and disposal of waste generated from handling the target compound.

Disposal Guidelines:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be disposed of in a designated non-halogenated organic waste container. Do not mix with incompatible waste streams.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance. The EPA provides guidelines for the disposal of carbamate wastes, which may involve treatment technologies such as combustion or chemical oxidation.[3]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, contributing to a safer and more productive scientific environment.

References

  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.